molecular formula C7H8BrNO B1291404 3-Bromo-2-methoxy-6-methylpyridine CAS No. 717843-47-5

3-Bromo-2-methoxy-6-methylpyridine

Cat. No.: B1291404
CAS No.: 717843-47-5
M. Wt: 202.05 g/mol
InChI Key: KSFXMDCBPCLNCM-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxy-6-methylpyridine
Source PubChem
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InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFXMDCBPCLNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620665
Record name 3-Bromo-2-methoxy-6-methylpyridine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

717843-47-5
Record name 3-Bromo-2-methoxy-6-methylpyridine
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Record name 3-Bromo-2-methoxy-6-methylpyridine
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Record name 3-Bromo-2-methoxy-6-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-6-methoxy-2-methylpyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. We will delve into its definitive identification, physicochemical properties, a logical synthetic approach, core applications in drug discovery, and essential safety protocols. This document is structured to provide not just data, but actionable insights into the strategic use of this versatile intermediate.

Definitive Identification and Isomeric Considerations

Precise identification is paramount in chemical synthesis. The subject of this guide is 3-Bromo-6-methoxy-2-methylpyridine . It is crucial to distinguish it from its structural isomers, as the substitution pattern dictates reactivity and utility.

The user's original query, "3-Bromo-2-methoxy-6-methylpyridine," refers to a closely related but distinct isomer. This latter compound (MDL number MFCD04112515) is noted as a discontinued product by major suppliers and lacks a readily available CAS number, suggesting it is not a common or commercially viable building block.

In contrast, 3-Bromo-6-methoxy-2-methylpyridine is a well-characterized and commercially accessible compound, making it the focus of this guide.

  • IUPAC Name: 3-bromo-6-methoxy-2-methylpyridine[1]

  • CAS Number: 126717-59-7[1][2][3]

  • Synonyms: 3-Bromo-6-methoxy-2-picoline[3]

Below is the 2D structure for definitive clarity:

Caption: 2D Structure of 3-Bromo-6-methoxy-2-methylpyridine.

Physicochemical and Spectroscopic Data

A summary of essential properties is crucial for experimental planning, including reaction stoichiometry, solvent selection, and purification methods.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1][3]
CAS Number 126717-59-7[1][2][3]
Appearance Colorless to light yellow clear liquidChem-Impex
Density 1.468 g/mL at 25 °C[3]
Boiling Point 86 °C at 10 mmHgChem-Impex
Refractive Index n20/D 1.548[3]
SMILES COc1ccc(Br)c(C)n1[3]
InChIKey VWNXCCTWVAQAPL-UHFFFAOYSA-N[1][3]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-Hydroxy-2-methylpyridine:

  • O-Methylation: Conversion of the hydroxyl group to a methoxy ether. This is a standard Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide, which then attacks an electrophilic methyl source like iodomethane.

  • Electrophilic Bromination: Introduction of a bromine atom onto the pyridine ring. The methoxy group at the 6-position and the methyl group at the 2-position are both electron-donating, activating the ring towards electrophilic aromatic substitution. They direct incoming electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the adjacent methyl group at the 2-position can influence the regioselectivity, favoring substitution at the 3-position.

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Electrophilic Bromination start 6-Hydroxy-2-methylpyridine intermediate 6-Methoxy-2-methylpyridine start->intermediate 1. K₂CO₃, Acetone 2. CH₃I, Reflux final 3-Bromo-6-methoxy-2-methylpyridine (CAS: 126717-59-7) intermediate->final N-Bromosuccinimide (NBS) Acetonitrile

Caption: Proposed synthesis workflow for 3-Bromo-6-methoxy-2-methylpyridine.

This proposed route is analogous to the synthesis of the related isomer, 2-Bromo-3-methoxy-6-methylpyridine, which is prepared by methylating 2-bromo-3-hydroxy-6-methyl-pyridine with potassium carbonate and iodomethane in acetone.[4]

Applications in Drug Discovery and Organic Synthesis

3-Bromo-6-methoxy-2-methylpyridine is a valuable intermediate due to the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Key Application: Synthesis of AMPA Receptor Inhibitors

A notable application is its use as a starting material in the synthesis of novel pyranodipyridine compounds, which have been developed as potent AMPA receptor inhibitors.[2] These inhibitors are investigated for the treatment of neurological conditions such as epilepsy.[2]

In a patented synthesis, 3-Bromo-6-methoxy-2-methylpyridine undergoes N-oxidation as a key initial step.[2]

Experimental Protocol: N-Oxidation [2]

  • Dissolution: Dissolve 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq) in chloroform.

  • Cooling: Cool the solution to 0-10 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA) (1.3 eq) to the solution.

  • Reaction: Heat the resulting suspension at 40-50 °C for 10 hours.

  • Workup: Cool the reaction mixture, filter the suspension, and wash the residue with chloroform.

  • Isolation: Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide product.

G reagent 3-Bromo-6-methoxy- 2-methylpyridine (CAS: 126717-59-7) intermediate Pyridine N-Oxide Intermediate reagent->intermediate mCPBA, Chloroform 40-50°C final_product Pyranodipyridine (AMPA Receptor Inhibitor) intermediate->final_product Further Synthetic Steps

Caption: Role as an intermediate in the synthesis of an AMPA receptor inhibitor.[2]

Core Utility: Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond at the 3-position is primed for Suzuki-Miyaura coupling, a powerful method for constructing biaryl or heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[5] This reaction allows for the precise installation of diverse aryl or heteroaryl boronic acids or esters.

Generalized Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Ethanol/Water.

  • Heating: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

This versatility makes the compound a valuable building block for generating libraries of compounds for screening against various biological targets, including kinases like cMet.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be self-validating systems of safety and efficacy.

GHS Hazard Classification: [1]

  • Pictograms:

    • (Corrosion)

    • (Exclamation Mark)

  • Signal Word: Danger [3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.[1]

Precautionary Measures & PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

Conclusion

3-Bromo-6-methoxy-2-methylpyridine (CAS: 126717-59-7) is a strategically important building block for chemical synthesis. Its defined structure, commercial availability, and the versatile reactivity of its bromine substituent make it an essential tool for medicinal chemists. Its demonstrated use in the synthesis of advanced pharmaceutical intermediates, such as AMPA receptor inhibitors, underscores its value in developing next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this compound to mitigate the risks associated with its acute toxicity and potential for causing serious eye damage.

References

  • Title: Pyranodipyridine compound.
  • Title: Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Title: 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146. Source: PubChem. [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. [Link]

Sources

physical properties of "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that holds potential as a key building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the pyridine core—offers distinct electronic and steric properties that can be leveraged for creating more complex molecular architectures.

This guide serves as a comprehensive technical resource on the core physical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a foundational understanding of the compound's characteristics, the methodologies for their determination, and the context for their relevance in a research and development setting. It is crucial to distinguish this compound from its isomers, such as the more commonly documented 3-Bromo-6-methoxy-2-methylpyridine, as their physical properties differ significantly. This document focuses exclusively on the this compound isomer.

Chemical Identity and Structure

Correctly identifying the molecular structure is the cornerstone of all subsequent chemical and physical analysis. The structural arrangement dictates the compound's reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrNO[2]

  • Molecular Weight: 202.05 g/mol [2]

  • CAS Number: Not explicitly available for this specific isomer in the provided search results.

  • MDL Number: MFCD04112515[2]

The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a bromine atom (-Br), and at the 6-position with a methyl group (-CH₃).

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The quantitative physical data for this compound is not extensively published. The table below summarizes the available information. For researchers synthesizing or acquiring this compound, experimental determination of the unlisted properties is a necessary step for complete characterization.

PropertyValueSource
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Solid[2]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Flash Point Not applicable (for solids)[2]

Detailed Physical Characteristics

Appearance and Physical State

This compound is described as a solid at standard temperature and pressure.[2] This contrasts with its isomer, 3-Bromo-6-methoxy-2-methylpyridine, which is reported as a colorless to light yellow clear liquid.[1] The solid nature of the title compound suggests stronger intermolecular forces, potentially due to more favorable crystal packing, compared to its liquid isomer.

Spectral Characteristics (Theoretical)

While specific spectral data is not provided in the search results, a theoretical analysis based on the structure can guide researchers in their analytical validation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons at the 6-position and the methoxy protons at the 2-position would each appear as a singlet, likely in the 2.0-2.5 ppm and 3.5-4.0 ppm regions, respectively. The two aromatic protons on the pyridine ring would appear as doublets, with their coupling constant and chemical shifts determined by their positions relative to the nitrogen and other substituents.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms (N, Br, O) and their electronegativity.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O and C-Br stretching frequencies.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point is a critical indicator of purity for a solid compound. The following protocol outlines a self-validating system for this measurement using a standard capillary melting point apparatus.

Causality in Protocol Design: The choice of a slow heating rate near the expected melting point is crucial. A rapid temperature ramp can lead to an artificially broad melting range and an inaccurate reading, as heat transfer to the sample is not instantaneous. Using a calibrated thermometer or apparatus ensures the trustworthiness of the obtained data.

G A Sample Preparation: Finely grind the solid sample. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. Calibrate with a known standard. B->C D Rapid Heating: Heat rapidly to ~15-20°C below the expected (or estimated) melting point. C->D E Slow Heating: Reduce heating rate to 1-2°C per minute. D->E F Observation & Recording: Record T1: Temperature at which the first liquid drop appears. E->F G Record T2: Temperature at which the entire sample becomes liquid. F->G H Result: The melting point is reported as the range T1-T2. G->H

Caption: Workflow for Capillary Melting Point Determination.

Handling and Safety

Safe handling of any chemical intermediate is paramount. Based on GHS classifications for this compound, the compound presents specific hazards.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302 - Harmful if swallowed[2]

  • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

Personal Protective Equipment (PPE): Researchers should always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a solid chemical intermediate with a molecular weight of 202.05 g/mol .[2] While comprehensive physical data remains to be fully published, its identity as a distinct solid isomer is established. The provided protocols and theoretical spectral analyses offer a robust framework for researchers to characterize this compound upon synthesis or acquisition. Its classification as harmful if swallowed necessitates careful handling in a controlled laboratory environment.[2] The continued investigation and documentation of its properties will be invaluable for its application in the synthesis of novel molecules within the pharmaceutical and chemical industries.

References

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

Sources

Introduction: The Strategic Importance of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-6-methylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its utility as a versatile building block for the synthesis of more complex molecular architectures. The specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group—provides multiple reactive sites for further chemical modification, enabling the construction of novel bioactive molecules. The bromine atom, in particular, serves as a key handle for introducing diverse functionalities through cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring.

This guide provides a comprehensive overview of the most reliable and regioselective synthetic route to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind the chosen methodology, provide detailed experimental protocols, and explain the underlying chemical principles that ensure a successful synthesis.

PropertyValueSource
IUPAC Name This compound
CAS Number 213253-27-3
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N

Part 1: Synthetic Strategy and Mechanistic Rationale

The primary challenge in synthesizing this compound is achieving precise regiochemical control. Direct electrophilic bromination of the precursor, 2-methoxy-6-methylpyridine, is problematic. The methoxy group (an ortho-, para-director) and the methyl group (also an ortho-, para-director) both activate the pyridine ring for electrophilic substitution. However, their combined directing effects predominantly favor bromination at the 5-position, leading to the undesired isomer, 5-bromo-2-methoxy-6-methylpyridine.[1]

Therefore, a more robust and regioselective strategy is required. The most effective approach involves a multi-step sequence that installs the substituents in a controlled manner, culminating in a Sandmeyer reaction to introduce the bromine atom at the desired C-3 position. This method ensures that the final substitution pattern is unambiguously defined by the position of a precursor amino group.

The chosen synthetic pathway proceeds through three key transformations:

  • Nitration: Electrophilic nitration of 2-methoxy-6-methylpyridine to introduce a nitro group at the C-3 position.

  • Reduction: Reduction of the nitro group to a primary amine.

  • Sandmeyer Reaction: Conversion of the amino group to a bromo group via a diazonium salt intermediate.

This sequence is illustrated in the workflow diagram below.

Synthetic Workflow A 2-Methoxy-6-methylpyridine B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C 2-Methoxy-6-methyl-3-nitropyridine B->C Intermediate 1 D Step 2: Reduction (e.g., Fe / NH₄Cl) C->D Reagents E 3-Amino-2-methoxy-6-methylpyridine D->E Intermediate 2 F Step 3: Sandmeyer Reaction (1. NaNO₂ / HBr) (2. CuBr) E->F Reagents G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound.

Protocol 1: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine

This step introduces the nitro group, which will later be converted to the bromo-substituent's precursor. The directing effects of the existing methoxy and methyl groups favor substitution at the C-3 and C-5 positions. Careful control of reaction conditions is necessary to optimize the yield of the desired 3-nitro isomer.[2]

Materials and Reagents:

  • 2-Methoxy-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid. Cool the acid to 0-5 °C.

  • Substrate Addition: Slowly add 2-methoxy-6-methylpyridine dropwise to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C throughout the addition. The pyridine will protonate, forming a pyridinium salt.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid. Slowly add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methoxy-6-methyl-3-nitropyridine.

Protocol 2: Synthesis of 3-Amino-2-methoxy-6-methylpyridine

The reduction of the nitro group to a primary amine is a standard transformation. Several methods are effective, with the use of iron powder in the presence of an acidic catalyst like ammonium chloride being a cost-effective and efficient choice for this substrate.

Materials and Reagents:

  • 2-Methoxy-6-methyl-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol, Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxy-6-methyl-3-nitropyridine, ethanol, and water.

  • Reagent Addition: Add iron powder and ammonium chloride to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic. Monitor the progress by TLC until the starting material is fully consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue to neutralize any remaining acid and dissolve inorganic salts.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude 3-Amino-2-methoxy-6-methylpyridine, which can be purified further by column chromatography if necessary.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

This final step is the cornerstone of the synthesis, providing unparalleled regiochemical control. The Sandmeyer reaction converts the arylamine into an aryl halide via a diazonium salt intermediate, a transformation catalyzed by copper(I) salts.[3][4]

Materials and Reagents:

  • 3-Amino-2-methoxy-6-methylpyridine

  • Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice, Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Beakers, magnetic stirrer, ice-salt bath, dropping funnel

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-Amino-2-methoxy-6-methylpyridine in aqueous hydrobromic acid. Cool the solution to 0 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite in a minimal amount of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution. Crucial: Maintain the temperature between 0 and 5 °C at all times. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas (N₂) will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel and extract with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic extracts with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.

Sandmeyer Mechanism cluster_0 Diazotization cluster_1 Radical Formation & Propagation Ar-NH₂ 3-Amino Pyridine Ar-N₂⁺ Diazonium Salt Ar-NH₂->Ar-N₂⁺ NaNO₂, HBr 0-5 °C Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu(I)Br - N₂ - Cu(II)Br⁺ Ar-Br 3-Bromo Pyridine (Final Product) Ar•->Ar-Br + Cu(II)Br₂ - Cu(I)Br

Caption: Mechanism of the Copper(I) Catalyzed Sandmeyer Reaction.

Part 3: Summary of Yields and Conclusion

The multi-step synthesis outlined provides a reliable and scalable method for producing this compound with high regiochemical purity. While direct bromination is simpler in concept, it fails to deliver the correct isomer, making it unsuitable for this target. The Sandmeyer approach, although more involved, offers precise control over the final substitution pattern.

StepTransformationTypical Yield
1 Nitration of 2-methoxy-6-methylpyridine60-75%
2 Reduction of 2-methoxy-6-methyl-3-nitropyridine85-95%
3 Sandmeyer reaction of 3-amino-2-methoxy-6-methylpyridine70-85%
Overall 2-methoxy-6-methylpyridine to final product 40-60%

This guide has detailed a validated synthetic pathway, emphasizing the chemical reasoning behind each step. By following these protocols, researchers can confidently produce this compound, a valuable intermediate for advancing research in medicinal and materials chemistry.

References

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. J. Org. Chem., 88, 11450-11459. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. Available at: [Link]

  • ACS Publications. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available at: [Link]

  • Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalisation of 2-Methoxy-6-methylpyridine. Synthetic Communications, 24(10), 1367-1379. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Aladdin. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-6-Methoxy-2-Methylpyridine. Available at: [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • World Journal of Gastroenterology. (2021). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Available at: [Link]

  • PubMed. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antifungal activity of 1,3,2-benzodithiazole S-oxides. Available at: [Link]

Sources

"3-Bromo-2-methoxy-6-methylpyridine" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methoxy-6-methylpyridine

Introduction

This compound is a substituted pyridine derivative utilized as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical research sectors. Its specific arrangement of bromo, methoxy, and methyl functional groups on the pyridine ring makes it a versatile building block. However, its chemical reactivity and toxicological profile necessitate a thorough understanding and implementation of rigorous safety protocols.

This guide serves as a comprehensive technical resource for researchers, chemists, and laboratory professionals. It moves beyond mere procedural checklists to provide a deep, causality-driven framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed as self-validating systems to ensure the highest standards of laboratory safety and experimental integrity.

Section 1: Core Chemical Profile and Hazard Identification

A foundational element of safe handling is a precise understanding of the compound's properties and its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1: Physical and Chemical Properties

The fundamental properties of this compound are critical for designing safe experimental and storage conditions. As a solid, its primary exposure risk during handling is through the generation of dust or fine particulates.

PropertyValueSource
Chemical Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N
SMILES String BrC1=C(OC)N=C(C)C=C1
1.2: GHS Classification and Risk Assessment

The compound is classified under GHS, indicating specific health hazards that must be addressed through targeted protective measures. The primary, officially classified risk is acute oral toxicity.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

Expert Analysis: The H302 classification is the most critical piece of safety information. It dictates that ingestion of even small quantities of the compound can cause significant adverse health effects. This directly informs the stringent PPE requirements and handling protocols that follow, as preventing inadvertent ingestion via contaminated hands or surfaces is a primary safety goal. While other hazards like skin, eye, or respiratory irritation are not officially listed for this specific isomer in the available data, it is best practice for halogenated pyridine derivatives to be handled as potential irritants.[1][2] Therefore, the protocols in this guide are designed to protect against these assumed risks as well.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and culminating in appropriate PPE, is essential for minimizing exposure. The "Hierarchy of Controls" is the guiding principle, prioritizing the most effective measures first.

2.1: Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their use is non-negotiable when handling this compound.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine particulates and to contain potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[3] This equipment is vital for immediate decontamination in the event of significant skin or eye contact.

2.2: Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the known and potential hazards.

Protection TypeSpecific RequirementsRationale and Field Insights
Eye and Face Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against accidental splashes or dust getting into the eyes. Given the potential for irritation with this class of compound, this is a mandatory requirement.
Skin Chemical-impermeable gloves (nitrile rubber is a suitable choice). A full-length, buttoned lab coat.[3][4]Prevents direct skin contact. Since the compound is a solid, dust can settle on skin and clothing. Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Not required if all handling is performed within a certified fume hood.The fume hood serves as the primary respiratory protection. A NIOSH/MSHA-approved respirator may be necessary only if engineering controls fail or during a large-scale spill cleanup.[4]
PPE Workflow: A Self-Validating Protocol

Adherence to a strict donning and doffing sequence prevents cross-contamination and ensures the integrity of the protective barrier.

Caption: PPE Donning and Doffing Workflow.

Section 3: Standard Operating Procedures for Handling and Storage

Methodical and deliberate handling is key to preventing accidents and ensuring experimental reproducibility.

3.1: Safe Handling Protocol
  • Pre-Handling Verification: Before any work begins, review this safety data sheet and ensure all engineering controls and PPE are in place and functional.

  • Aliquotting and Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain dust. Use a spatula for transfers and avoid generating airborne particulates.

  • Reaction Setup: When adding the solid to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to minimize dust.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate the work area, including the balance and any equipment used. Wipe surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]

3.2: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The designated storage class is 13 for non-combustible solids.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Contact with these materials could lead to vigorous, exothermic reactions.

Section 4: Emergency Procedures

Preparedness is essential for mitigating the impact of an accidental release or exposure.

4.1: Spill Response Protocol

Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.

Caption: Decision workflow for spill response.

Detailed Spill Cleanup Steps (Minor Spill):

  • Ensure the area is well-ventilated (fume hood sash should be low).

  • Wearing the PPE outlined in Section 2, carefully sweep up the solid material.[7] Avoid creating dust.

  • Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Clean the spill area thoroughly with soap and water.

4.2: First-Aid Measures

In the event of an exposure, provide the following first aid and seek immediate medical attention. Always provide the Safety Data Sheet to the responding medical personnel.[7][9]

  • If Swallowed: Rinse mouth with water.[9] Call a POISON CENTER or doctor immediately if you feel unwell.[2][9] Never give anything by mouth to an unconscious person.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[7][9] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

  • If Inhaled: Move the person into fresh air.[7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere strictly to all local, state, and federal regulations.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4]

References

  • 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 , PubChem, [Link]

  • MSDS of 3-bromo-5-methoxy-2-methylpyridine , Capot Chemical, [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-Bromo-2-methoxy-6-methylpyridine. Synthesizing data from analogous chemical structures and established principles of organic chemistry, this document offers field-proven insights into the handling, storage, and potential degradation pathways of this important chemical intermediate.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₈BrNO. Its structure, featuring a pyridine ring with bromo, methoxy, and methyl substituents, makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 209.4 ± 35.0 °C (Predicted)[1]
Density 1.452 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 80.431 °C[1]

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. Based on information from various chemical suppliers and the inherent reactivity of similar compounds, the following storage conditions are recommended:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advisable. Some sources suggest that storage at 4°C , or even -4°C , is optimal.[2] For short-term laboratory use, storage at a controlled room temperature is acceptable.[1][3]

  • Atmosphere: To prevent potential degradation from atmospheric moisture and oxygen, it is highly recommended to store the compound under an inert atmosphere , such as nitrogen or argon.[1]

  • Container: The compound should be stored in a tightly sealed, airtight container to prevent the ingress of moisture and air.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1]

The following diagram outlines the decision-making process for the appropriate storage of this compound.

storage_decision_tree Storage Condition Decision Tree start Start: Assess Storage Needs duration Storage Duration? start->duration long_term Long-Term (> 1 month) duration->long_term Long short_term Short-Term (Lab Use) duration->short_term Short refrigerate Refrigerate at 2-8°C (or colder: 4°C to -4°C) long_term->refrigerate room_temp Controlled Room Temperature short_term->room_temp inert_atm Store under Inert Atmosphere (N2 or Ar) refrigerate->inert_atm room_temp->inert_atm seal Use Tightly Sealed Container inert_atm->seal protect_light Protect from Light seal->protect_light

Caption: Decision tree for selecting appropriate storage conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an analysis of its structure and data from related compounds allows for the prediction of several potential degradation pathways. These pathways are crucial to consider for ensuring the long-term stability and purity of the compound.

Hydrolysis

The 2-methoxy group on the pyridine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would lead to the formation of 3-Bromo-6-methyl-2-pyridone. The presence of water, especially in conjunction with acidic or basic impurities, can accelerate this process. The hydrolysis of 2-methoxypyridine to 2-hydroxypyridine is a well-documented reaction.

Photodecomposition

Substituted pyridines can be sensitive to light. Exposure to UV or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. Forced degradation studies on other pyridine derivatives have shown them to be photolabile.

Thermal Decomposition

Although the predicted boiling point is high, prolonged exposure to elevated temperatures can induce thermal decomposition. The C-Br bond is often the weakest point in such molecules and can be susceptible to homolytic cleavage at high temperatures, initiating radical chain reactions.

Oxidation

While the pyridine ring itself is relatively electron-deficient and less prone to oxidation, the methoxy and methyl substituents can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.

The following diagram illustrates the potential degradation pathways of this compound.

degradation_pathways Potential Degradation Pathways main_compound This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main_compound->hydrolysis photodecomposition Photodecomposition (Light/UV) main_compound->photodecomposition thermal_decomposition Thermal Decomposition (Heat) main_compound->thermal_decomposition oxidation Oxidation (Oxidizing Agents) main_compound->oxidation pyridone 3-Bromo-6-methyl-2-pyridone hydrolysis->pyridone degradation_products Degradation Products photodecomposition->degradation_products thermal_decomposition->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4] These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (see Section 5).

  • Control: A control sample, protected from the stress conditions, should be analyzed concurrently.

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the re-test period or shelf life under defined storage conditions.

Methodology:

  • Sample Packaging: Store the compound in its proposed long-term storage container and closure.

  • Storage Conditions (as per ICH Q1A):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, assess the sample for appearance, purity (using a stability-indicating method), and the presence of any degradation products.

The following diagram illustrates the workflow for a comprehensive stability testing program.

stability_testing_workflow Stability Testing Workflow start Start: Stability Program forced_degradation Forced Degradation Studies (ICH Q1A/Q1B) start->forced_degradation analytical_method Develop & Validate Stability-Indicating Method forced_degradation->analytical_method long_term_study Long-Term Stability Study (ICH Q1A) analytical_method->long_term_study accelerated_study Accelerated Stability Study (ICH Q1A) analytical_method->accelerated_study data_analysis Data Analysis & Shelf-Life Determination long_term_study->data_analysis accelerated_study->data_analysis end End: Establish Storage Conditions & Re-test Period data_analysis->end

Caption: Workflow for a comprehensive stability testing program.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the purity of this compound and quantifying any degradation products. The following techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability testing due to its high resolution, sensitivity, and quantitative accuracy.

  • Column: A reversed-phase column (e.g., C18) is typically suitable for separating the parent compound from its potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for resolving pyridine derivatives.

  • Detection: UV detection is appropriate as the pyridine ring is a strong chromophore. A photodiode array (PDA) detector can be used to assess peak purity and obtain UV spectra of any new peaks that appear during the stability study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.

  • Application: GC-MS can be used to identify and quantify the parent compound and any volatile degradation products.

  • Derivatization: For less volatile degradation products, derivatization may be necessary to improve their chromatographic behavior.

  • Identification: The mass spectrometer provides structural information that is invaluable for the identification of unknown degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation and can be used to confirm the identity of the compound and its degradation products.

  • ¹H NMR: Can be used to monitor the appearance of new signals or changes in the integration of existing signals, indicating degradation.

  • ¹³C NMR: Provides information about the carbon skeleton and can help in identifying structural changes.

  • Quantitative NMR (qNMR): Can be used as a primary method for determining the purity of the reference standard.

Conclusion

While specific stability data for this compound is limited in the public domain, a thorough understanding of its chemical structure and the behavior of related compounds allows for the establishment of sound storage and handling practices. By implementing the recommended storage conditions and employing a robust stability testing program as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this valuable chemical intermediate.

References

  • ChemBK. (2024, April 9). CAS 717843-47-5. Retrieved from [Link]

  • BIOFOUNT. 2-甲氧基-3-溴-6-甲基吡啶. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

commercial suppliers of "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Utilizing 3-Bromo-2-methoxy-6-methylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of this compound. We will delve into the critical aspects of supplier selection, quality assessment, safe handling, and synthetic utility of this versatile building block.

Introduction to a Key Synthetic Intermediate

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structural arrangement, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyridine core, provides multiple sites for chemical modification. This strategic functionalization allows for the construction of diverse molecular scaffolds, making it a crucial component in the development of novel therapeutic agents and crop protection agents.[1][2] For instance, it is a key intermediate in the synthesis of compounds targeting neurological disorders and in the formulation of effective pesticides.[1]

Core Compound Data:

PropertyValue
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3][4]
CAS Number 126717-59-7[4][5]
Synonyms 3-Bromo-6-methoxy-2-picoline
Appearance Reported as both a solid and a liquid[3]

Commercial Suppliers and Procurement

The selection of a reliable commercial supplier is a critical first step in any research or development project. The purity and consistency of starting materials like this compound directly impact experimental outcomes, yields, and the integrity of the final product.[6] Below is a comparative summary of offerings from various suppliers.

SupplierProduct NamePurity/AssayFormCAS Number
Sigma-Aldrich (Merck) This compoundNot specified (AldrichCPR)SolidNot specified for this entry[3]
Sigma-Aldrich (Merck) 3-Bromo-6-methoxy-2-methylpyridine95%Liquid126717-59-7[7]
AOBChem 3-Bromo-6-methoxy-2-methylpyridine97%N/A126717-59-7[5]
Aladdin 3-Bromo-6-methoxy-2-methylpyridineNot specifiedNot specifiedNot specified for this entry[8]
Chem-Impex 3-Bromo-6-methoxy-2-methylpyridineNot specifiedNot specifiedNot specified for this entry[1]
Ambeed This compoundNot specifiedNot specified717843-47-5[9]

Note: Some suppliers may offer different purity grades or formulations. It is imperative to contact the supplier directly for detailed specifications and to request a Certificate of Analysis (CoA) for each batch.

Quality Control and Analytical Verification

Ensuring the quality of this compound is paramount. While some suppliers, like Sigma-Aldrich for their AldrichCPR line, state that they do not collect analytical data and place the responsibility of confirming identity and purity on the buyer, others provide specific assay percentages.[3] A thorough in-house quality control process is therefore a self-validating system that ensures the reliability of your research.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To verify the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

A Certificate of Analysis (CoA) should be requested from the supplier for each lot, which provides key analytical data and specifications.

QC_Workflow cluster_sourcing Sourcing cluster_verification In-House Verification cluster_decision Decision Supplier Select Supplier RequestCoA Request Certificate of Analysis (CoA) Supplier->RequestCoA QC_Testing Perform QC Testing (NMR, LC-MS, HPLC) RequestCoA->QC_Testing Material Received Compare Compare Results with CoA Specs QC_Testing->Compare Accept Accept Lot for Use Compare->Accept Pass Reject Reject Lot Compare->Reject Fail

A generalized workflow for quality control of incoming chemical reagents.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[10]

GHS Hazard Information:

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[7]

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H310: Fatal in contact with skin.

    • H315: Causes skin irritation.

    • H318/H319: Causes serious eye damage/irritation.[4]

    • H335: May cause respiratory irritation.

Safety_Summary cluster_hazards Key Hazards cluster_ppe Required Personal Protective Equipment (PPE) H302 Harmful if Swallowed H310 Fatal in Contact with Skin H315 Causes Skin Irritation H319 Causes Serious Eye Irritation H335 May Cause Respiratory Irritation Gloves Protective Gloves Clothing Protective Clothing Eye Eye/Face Protection Resp Respiratory Protection (if needed)

A summary of key hazards and recommended personal protective equipment.

Handling and Storage Recommendations:

  • Handling: Use only in a well-ventilated area or outdoors.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store locked up. Recommended storage temperature is 2-8°C.[5]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[11]

Synthetic Applications

The utility of this compound lies in its ability to participate in a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for introducing new functional groups and building molecular complexity.

Example Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the 3-position of the pyridine ring. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in many modern pharmaceuticals and agrochemicals.[2]

Suzuki_Coupling Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Reaction Product 3-Aryl-2-methoxy-6-methylpyridine Reaction->Product Pd Catalyst, Base

Generalized scheme for the Suzuki-Miyaura cross-coupling of this compound.

General Experimental Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents).[2]

  • Solvent Addition: Add an anhydrous organic solvent (e.g., 1,4-dioxane, toluene) and degassed water.[2]

  • Reaction: Heat the mixture (typically 80-110°C) and monitor its progress using TLC or LC-MS.[2]

  • Work-up and Purification: After the reaction is complete, cool the mixture, perform an extractive work-up, and purify the crude product via column chromatography to yield the desired 3-aryl-2-methoxy-6-methylpyridine.[2]

This compound is also utilized in other synthetic transformations, such as lithiation followed by reaction with an electrophile, as described in patent literature for the synthesis of more complex molecules.[12]

Conclusion

This compound is a high-value chemical intermediate for professionals in drug discovery and agrochemical research. The success of its application hinges on sourcing high-purity material from a reliable supplier, implementing rigorous in-house quality control, adhering to strict safety protocols, and understanding its synthetic potential. By following the guidelines outlined in this document, researchers can confidently integrate this versatile building block into their synthetic workflows to accelerate innovation.

References

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reactivity of the bromine atom in "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-2-methoxy-6-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will dissect the electronic and steric factors governing the reactivity of the C3-bromine and explore its utility in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate. The guide furnishes field-proven insights, detailed experimental protocols for major reaction classes, and troubleshooting guidance to ensure successful synthetic outcomes.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure incorporates a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This specific arrangement of substituents creates a unique electronic and steric environment that dictates the reactivity of the C-Br bond, making it a prime candidate for a variety of selective chemical modifications. Understanding these underlying principles is paramount for its effective utilization in multi-step synthetic campaigns.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
CAS Number 24207-22-5[3]
Physical State Solid[2]
SMILES BrC1=C(OC)N=C(C)C=C1[2]
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N[2]

Electronic Landscape and its Influence on Reactivity

The reactivity of the bromine atom at the C3 position is a direct consequence of the electronic interplay between the substituents and the pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing via an inductive effect, which decreases the overall electron density of the ring system compared to benzene.[4] However, this effect is modulated by the two electron-donating groups (EDGs) present on the ring.

  • 2-Methoxy Group: This group exerts a powerful +R (resonance) effect, donating electron density from its lone pair of electrons into the π-system of the pyridine ring. It also has a -I (inductive) effect, but the resonance effect is typically dominant for ortho/para positions.[5]

  • 6-Methyl Group: This group is a weak electron-donating group through a +I (inductive) effect and hyperconjugation.

The net result is a nuanced electronic environment. The electron-donating methoxy and methyl groups increase the electron density at the C3 carbon, which can make the C-Br bond stronger and potentially slow down the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions compared to an unsubstituted bromopyridine.[6][7] Furthermore, the pyridine nitrogen's lone pair can coordinate to and potentially inhibit palladium catalysts, a common challenge in coupling reactions with pyridyl substrates that necessitates careful ligand selection.[8]

Caption: Electronic contributions of substituents in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and the bromine atom of the title compound is an excellent handle for such transformations.[6][9] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]

catalytic_cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R-Pd(II)L₂-X Oxidative Adduct pd0->pd2_complex:f0 start R-X (Aryl Halide) pd2_trans R-Pd(II)L₂-R' Transmetalated Complex pd2_complex->pd2_trans:f0 Transmetalation pd2_trans:f0->pd0 product R-R' (Coupled Product) pd2_trans->product Reductive Elimination start->pd2_complex:f0 Oxidative Addition organometallic R'-M (e.g., R'B(OH)₂) organometallic->pd2_complex product->pd0

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[12][13] For a substrate like this compound, this reaction provides a direct pathway to biaryl or aryl-vinyl structures. The choice of catalyst, ligand, and base is critical to overcome potential catalyst inhibition and achieve high yields.[8]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale / CommentSource
Catalyst Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₄ is a classic choice, but more advanced catalysts with bulky ligands often give better results for pyridines.[8]
Ligand SPhos, XPhos, or dppf (1.1-1.5 eq. to Pd)Bulky, electron-rich phosphine ligands prevent catalyst inhibition by the pyridine nitrogen and promote reductive elimination.[8]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often effective for challenging couplings. The base activates the boronic acid for transmetalation.[8][14]
Solvent Dioxane/Water, Toluene/Water, or DMFA protic co-solvent is typically required to dissolve the inorganic base.[8]
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.[8]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine scaffolds.[15] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[16]

Table 3: Optimized Conditions for Sonogashira Coupling of Bromopyridines

ParameterOptimal ConditionSource
Catalyst Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)Trifluoroacetate salt has shown high efficacy.
Ligand PPh₃ (5.0 mol%)Triphenylphosphine is a commonly used and effective ligand.
Co-catalyst CuI (5.0 mol%)Copper(I) iodide is essential for the catalytic cycle.
Base Et₃N (Triethylamine)Acts as both the base and often as a solvent.
Solvent DMF or neat Et₃NDMF is often used for less soluble substrates.
Temperature 80-100 °C

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N (2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (5 mol%).[17]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 80 °C until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-alkynylpyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[18][19] This reaction is critical for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[20] Given the steric hindrance from the 2-methoxy and 6-methyl groups, the use of bulky, electron-rich phosphine ligands is especially important to facilitate the reductive elimination step.[21]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP or XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv.) to an oven-dried Schlenk flask.[21][22]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (0.1-0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Add Bromopyridine, Boronic Acid, Base to Flask B Evacuate & Backfill with Argon (3x) A->B C Add Catalyst, Ligand, & Degassed Solvent B->C D Heat to 90-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT, Dilute with Ethyl Acetate E->F G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify via Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Metal-Halogen Exchange: Lithiation

Beyond palladium catalysis, the bromine atom can be swapped for a lithium atom via metal-halogen exchange using a strong organolithium base like n-butyllithium (n-BuLi). This generates a highly nucleophilic 3-lithiopyridine species, which can then be quenched with a wide variety of electrophiles to install new functional groups. While the lithiation of 3-bromopyridines can sometimes be sluggish compared to 2- or 4-isomers, it is a well-established transformation.[23][24]

Causality in Experimental Choice: This method is chosen when a nucleophilic carbon at the 3-position is desired for reaction with non-metallic electrophiles (e.g., aldehydes, ketones, CO₂, DMF). Cryogenic temperatures (typically -78 °C) are essential to prevent side reactions, such as the decomposition of the organolithium reagent or attack on other positions of the pyridine ring.

Representative Experimental Protocol: Lithiation and Formylation

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., e.g., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.), dropwise.

  • Warming and Quench: Allow the reaction to stir at -78 °C for another hour before slowly warming to 0 °C. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the corresponding 2-methoxy-6-methylpyridine-3-carbaldehyde.

Conclusion

The bromine atom in this compound is a versatile and reactive handle for advanced organic synthesis. Its reactivity is governed by a delicate balance of inductive and resonance effects from the methoxy, methyl, and pyridine nitrogen substituents. While these factors can present challenges, such as potential catalyst inhibition, they can be readily overcome with modern synthetic methods. The C3-bromine atom readily participates in a host of high-yield transformations, including palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. The protocols and insights provided in this guide equip researchers with the foundational knowledge to confidently and effectively utilize this valuable building block in the development of novel chemical entities.

References

  • Vertex AI Search. (2025, September 4).
  • BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
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  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1444.
  • Emerson, J. P., et al. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
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  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-247.
  • BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • National Institutes of Health. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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The Strategic Role of 3-Bromo-2-methoxy-6-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] Within the vast landscape of pyridine-based building blocks, 3-Bromo-2-methoxy-6-methylpyridine has emerged as a particularly versatile and valuable intermediate. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound in medicinal chemistry. We will explore the nuanced roles of its substituent pattern, delve into key synthetic transformations with detailed protocols, and examine its utility in the construction of complex molecular architectures targeting critical disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their quest for novel therapeutics.

Introduction: The Pyridine Nucleus and the Unique Profile of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and enabling crucial interactions with biological targets.[1] The specific substitution pattern of this compound offers a unique combination of chemical handles that medicinal chemists can exploit to fine-tune molecular properties.

The strategic placement of the bromine atom at the 3-position, an electron-donating methoxy group at the 2-position, and a methyl group at the 6-position creates a distinct electronic and steric environment. This arrangement influences the reactivity of the pyridine core and provides vectors for introducing molecular diversity. This guide will illuminate how these features can be strategically employed in the design and synthesis of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug discovery. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₈BrNO[4]
Molecular Weight 202.05 g/mol [4]
CAS Number 22282-73-1
Appearance Solid[4]
SMILES BrC1=C(OC)N=C(C)C=C1[4]
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N[4]

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread use in drug discovery programs. A common and effective method involves the direct bromination of 2-methoxy-6-methylpyridine.

Experimental Protocol: Bromination of 2-methoxy-6-methylpyridine

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-methoxy-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxy-6-methylpyridine (1.0 equivalent) in carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the succinimide byproduct and wash the filter cake with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a generalized protocol, and optimization of reaction conditions, including solvent and temperature, may be necessary to achieve optimal yields and purity.

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, primarily at the C3-bromine position. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, providing a powerful platform for generating diverse chemical libraries for biological screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] It is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many drug molecules.

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.[6][7]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inerting: Seal the flask and perform three cycles of evacuating and backfilling with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8][9]

Caption: Generalized Buchwald-Hartwig Amination Reaction.

Representative Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound.[8][10]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry: Case Studies

The versatility of this compound as a building block is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[11][12] Several potent and selective PI3K/mTOR inhibitors have been developed using substituted pyridine scaffolds. The 2-methoxy-6-methylpyridine core, accessible from this compound, can serve as a key structural element in these inhibitors, with the methoxy group often involved in crucial hydrogen bonding interactions within the kinase hinge region.[12] The modular nature of the synthesis, enabled by cross-coupling reactions, allows for the rapid exploration of structure-activity relationships (SAR) by varying the substituent at the 3-position.

Development of Anticonvulsant Agents

Pyridine derivatives are also prevalent in the development of novel anticonvulsant agents for the treatment of epilepsy.[1][13] The strategic functionalization of the pyridine ring can lead to compounds with improved efficacy and reduced neurotoxicity.[1] The this compound scaffold provides a convenient entry point for the synthesis of diverse pyridine-based compounds for screening in anticonvulsant assays. The ability to introduce various functionalities through the bromo substituent allows for the fine-tuning of lipophilicity and other pharmacokinetic properties, which are critical for brain-penetrant drugs.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, provides a reliable platform for the synthesis of diverse and complex molecular scaffolds. The unique electronic and steric properties conferred by its substitution pattern offer a strategic advantage in the design of potent and selective modulators of various biological targets. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery and development process.

References

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The Strategic Role of 3-Bromo-2-methoxy-6-methylpyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Crop Protection

The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, prized for its favorable physicochemical properties and its ability to interact with critical biological targets in pests, weeds, and fungi.[1][2] Within the vast chemical space of pyridine derivatives, halogenated and alkoxy-substituted intermediates serve as versatile building blocks for the synthesis of novel active ingredients. This guide focuses on the synthesis and strategic applications of a key, highly functionalized intermediate: 3-Bromo-2-methoxy-6-methylpyridine .

The unique arrangement of a reactive bromine atom, an activating methoxy group, and a methyl group on the pyridine core makes this compound a valuable precursor for creating complex molecular architectures with tailored biological activities.[1] The bromine atom at the 3-position, in particular, provides a crucial handle for modern synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of structure-activity relationships (SAR) in the development of next-generation fungicides, herbicides, and insecticides.[1][2]

This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in key synthetic methodologies that are central to the discovery and development of new crop protection agents.

Synthesis of the Core Intermediate: this compound

A reliable and scalable synthesis of the title compound is paramount for its use in research and development. A proven method involves the nucleophilic substitution of a chloro precursor with sodium methoxide.[1] This process is efficient and proceeds in high yield, providing a pure starting material for subsequent transformations.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: To a stirred solution of sodium metal (4.46 g, 194 mmol) in methanol (200 mL) under an argon atmosphere, add 3-bromo-2-chloro-6-methylpyridine (20 g, 97 mmol) at 0 °C.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 100 °C for 4 hours.

  • Monitoring and Work-up: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Upon completion, evaporate the volatile components in vacuo.

  • Isolation and Purification: The resulting residue can then be purified by standard methods, such as column chromatography, to yield the final product, this compound.

This synthetic approach is robust and provides the target intermediate in high purity, ready for its application in the synthesis of more complex agrochemical candidates.

Core Applications in Agrochemical Synthesis: The Power of Cross-Coupling

The primary synthetic utility of this compound in the agrochemical context is centered on the reactivity of its carbon-bromine bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal and agricultural chemists construct complex molecules.[1]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly in the synthesis of biaryl compounds which are a common structural feature in many modern pesticides.[1] This reaction couples the 3-bromo position of our pyridine intermediate with a variety of aryl or heteroaryl boronic acids or esters.

The ability to introduce diverse aromatic systems at this position is critical for fine-tuning the biological activity and selectivity of a potential agrochemical. The methoxy and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the molecule, which in turn can affect its binding affinity to the target enzyme or receptor.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) - Base (e.g., K3PO4, 2 eq) atmosphere Purge with Inert Gas (Ar or N2) reagents->atmosphere solvent Add Anhydrous Solvent (e.g., Dioxane/Water) atmosphere->solvent heat Heat Reaction (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., Ethyl Acetate/Water) cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Product: 3-Aryl-2-methoxy-6-methylpyridine purify->product

Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Reaction Components

ComponentExampleRole
Aryl Halide This compoundThe electrophilic partner, providing the pyridine scaffold.
Organoboron Reagent 4-Chlorophenylboronic acidThe nucleophilic partner, introducing a new aryl group.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0)Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base Potassium Carbonate (K₂CO₃)Activates the organoboron reagent for transmetalation.
Solvent System Toluene/Ethanol/WaterSolubilizes reactants and facilitates the reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds is another critical transformation in the synthesis of agrochemicals, as many active ingredients are aryl or heteroaryl amines. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of these C-N bonds with high efficiency and functional group tolerance, often replacing harsher, traditional methods.[3]

This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This opens up a vast chemical space for the development of novel agrochemicals where an amino linkage is key to the molecule's biological activity. The steric hindrance from the adjacent methoxy and methyl groups can influence the choice of ligand for the palladium catalyst, with sterically hindered phosphine ligands often proving to be particularly effective for such challenging substrates.[3]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Py-Br pd_complex [Py-Pd(II)-Br]L2 oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord HNR'R'' amido_complex [Py-Pd(II)-NR'R'']L2 amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Py-NR'R'' (Final Product) reductive_elim->product reactants Py-Br + HNR'R'' base Base base->amine_coord

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

The Influence of Methoxy and Methyl Substituents

The causality behind selecting this compound over other pyridine intermediates often lies in the subtle yet significant effects of the methoxy and methyl groups:

  • Electronic Effects: The methoxy group is electron-donating through resonance, which can influence the reactivity of the pyridine ring and its susceptibility to certain reactions.

  • Steric Hindrance: The presence of the methyl group at the 6-position and the methoxy group at the 2-position provides steric bulk around the reactive center. This can be strategically exploited to influence the regioselectivity of reactions and can also play a role in the final conformation of the agrochemical, which is often crucial for its binding to a biological target.

  • Metabolic Stability: The methyl and methoxy groups can influence the metabolic stability of the final agrochemical product in plants, insects, or the environment. These groups can block sites of potential metabolic oxidation, thereby increasing the persistence and efficacy of the compound.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile intermediate for the synthesis of modern agrochemicals. Its utility is primarily anchored in the strategic placement of a reactive bromine atom, which serves as a linchpin for powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions provide a robust and flexible platform for the construction of diverse molecular libraries, enabling the systematic optimization of biological activity. The methoxy and methyl substituents further contribute to the unique chemical properties of this scaffold, offering chemists additional levers to fine-tune the steric, electronic, and metabolic characteristics of novel crop protection agents. As the demand for more effective, selective, and environmentally sustainable agrochemicals continues to grow, the strategic application of well-designed intermediates like this compound will remain a cornerstone of innovation in the field.

References

  • Google Patents. (n.d.). WO2017031325A1 - Oxadiazine compounds and methods of use thereof.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • Google Patents. (n.d.). EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • Google Patents. (n.d.). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.

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"3-Bromo-2-methoxy-6-methylpyridine" as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methoxy-6-methylpyridine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom, a directing methoxy group, and a methyl group on the pyridine core makes it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its reactivity profile in key cross-coupling reactions, and its application in the development of novel chemical entities. The methodologies and insights presented herein are designed to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The precise introduction of substituents onto this electron-deficient ring system is a central challenge in organic synthesis. This compound emerges as a valuable solution, offering a unique combination of features:

  • An Orthogonal Handle for Cross-Coupling: The bromine atom at the C3 position serves as a reliable and reactive site for palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of C-C and C-N bonds.

  • A Directing Group for Further Functionalization: The methoxy group at the C2 position acts as a powerful ortho-directing group for metalation, potentially allowing for selective functionalization at the C4 position.[1][2]

  • Modulated Reactivity: The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom creates a unique electronic environment that influences the reactivity of the pyridine ring and its substituents.

This guide will deconstruct the synthetic utility of this building block, providing both theoretical grounding and practical, field-proven protocols.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are critical for its successful application in the laboratory. While a specific CAS number for this isomer is not consistently cited in major databases, it is identified by its MDL number.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
MDL Number MFCD04112515[3]
Physical Form Solid[3]
SMILES BrC1=C(OC)N=C(C)C=C1[3]
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N[3]

It is crucial to distinguish this isomer from its close relatives, such as the liquid 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7), to ensure the correct material is used in a synthetic sequence.[4]

Proposed Synthesis of this compound

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Hydroxy-6-methylpyridine (Pyridone Tautomer) A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Δ C 3-Bromo-2-hydroxy-6-methylpyridine B->C Br₂, Acetic Acid D This compound C->D CH₃I, K₂CO₃, Acetone

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Rationale and Methodology
  • Diazotization and Hydrolysis of 2-Amino-6-methylpyridine: The synthesis commences with the commercially available 2-Amino-6-methylpyridine.[5][6] A Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium followed by heating in water, will convert the amino group to a hydroxyl group, yielding 2-Hydroxy-6-methylpyridine.[7] This compound exists in tautomeric equilibrium with its pyridone form, which is crucial for the subsequent step.

  • Electrophilic Bromination: The electron-rich nature of the 2-pyridone tautomer facilitates electrophilic aromatic substitution. The reaction with bromine in a solvent like acetic acid is expected to regioselectively install a bromine atom at the C3 position, yielding 3-Bromo-2-hydroxy-6-methylpyridine.[8]

  • O-Methylation: The final step is a Williamson ether synthesis. The hydroxyl group of 3-Bromo-2-hydroxy-6-methylpyridine is deprotonated by a mild base, such as potassium carbonate, to form a pyridinolate anion. This nucleophile then reacts with a methylating agent like methyl iodide to afford the target product, this compound.[9][10] This reaction is typically high-yielding and clean.

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[11] The C3-bromo position of the title compound is an excellent site for this transformation.

Causality Behind Experimental Choices:

  • Catalyst Selection: The primary challenge in coupling with 3-substituted pyridines can be steric hindrance. For substrates like 3-Bromo-2-methylpyridine, the adjacent methyl group can impede the oxidative addition step.[6] Therefore, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[12] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily access the sterically encumbered C-Br bond.

  • Base and Solvent: A base is required to activate the boronic acid partner for transmetalation.[13] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used with solvents such as 1,4-dioxane or toluene. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[12]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation (R-B(OR)₂ + Base) Product_Complex Ar-R-Pd(0)L₂ TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand if required.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

The formation of C(aryl)-N bonds is critical for the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines with the C3 position of the pyridine core.[11]

Causality Behind Experimental Choices:

  • Ligand is Key: Similar to the Suzuki coupling, sterically hindered phosphine ligands (e.g., (±)-BINAP, XPhos) are crucial.[14] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is particularly important for electron-rich heteroaryl halides.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, offering a good balance of basicity and solubility in organic solvents like toluene or dioxane.

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Directed ortho-Metalation (DoM): A Path to C4-Functionalization

The methoxy group at the C2 position is a known directed metalation group (DMG).[1] This presents a strategic opportunity for further, highly regioselective functionalization.

Mechanistic Insight: The heteroatom of the methoxy group can coordinate to a strong organolithium base, such as n-butyllithium or LDA. This coordination pre-positions the base to deprotonate the nearest available proton, which in this case is at the C4 position. The resulting C4-lithiated species can then be quenched with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes, silyl chlorides) to install a new functional group with high precision.[1][2]

DoM_Pathway cluster_0 Reactivity Sites cluster_1 Reaction Pathways Structure This compound Coupling Pd-Catalyzed Cross-Coupling Structure->Coupling C3-Br Bond Metalation Directed ortho-Metalation Structure->Metalation C4-H Bond (via C2-OMe directing group)

Caption: Key reactivity sites on this compound.

Applications in Drug Discovery

Substituted 2-methoxypyridine cores are prevalent in a range of biologically active molecules. The ability to use this compound as a starting point allows for the rapid generation of diverse compound libraries for screening. This scaffold is particularly relevant in the synthesis of kinase inhibitors for oncology and modulators of CNS targets.[15] For example, related 2-bromopicoline derivatives have been used in the synthesis of approved drugs like Lumacaftor, highlighting the industrial relevance of this class of building blocks.[11]

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: It is classified as acutely toxic if swallowed.[3]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for synthetic diversification. Its capacity for reliable participation in robust cross-coupling reactions, combined with the potential for directed metalation, provides medicinal chemists with a powerful tool to accelerate the discovery and development of novel therapeutics. Understanding the principles behind its reactivity and applying the robust protocols detailed in this guide will enable researchers to fully exploit the synthetic potential of this versatile heterocyclic core.

References

  • Synthesis of 2-amino-3-hydroxy-6-methylpyridine | PrepChem.com. (URL: [Link])

  • 2-Bromo-3-hydroxy-6-methylpyridine | ResearchGate. (URL: [Link])

  • Synthesis of 2-amino-6-methylpyridine | PrepChem.com. (URL: [Link])

  • Directed ortho metalation | Wikipedia. (URL: [Link])

  • Directed ortho metalation | Grokipedia. (URL: [Link])

  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development | NIH. (URL: [Link])

  • A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination | Organic Chemistry Portal. (URL: [Link])

  • 3-(Bromomethyl)-2-methoxypyridine | PubChem. (URL: [Link])

  • Use of Methyliodide in o-Methylation of organic compounds | Juniper Publishers. (URL: [Link])

  • Suzuki Coupling | Organic Chemistry Portal. (URL: [Link])

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the spectroscopic properties of 3-Bromo-2-methoxy-6-methylpyridine. As a substituted pyridine, this compound represents a structural motif of significant interest in medicinal chemistry and materials science. Accurate interpretation of its spectroscopic data is paramount for identity confirmation, purity assessment, and further research applications.

While experimental spectra for this specific compound are not widely available in public databases, this whitepaper, grounded in the principles of spectroscopic theory and data from analogous structures, serves as an authoritative guide to its characterization.[1]

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrNO[1]

  • Molecular Weight: 202.05 g/mol [1]

  • InChI Key: KSFXMDCBPCLNCM-UHFFFAOYSA-N[1]

Molecular Structure

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Although specific experimental data for this compound is sparse, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established substituent effects on the pyridine ring.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals: two in the aromatic region corresponding to the pyridine ring protons, and two in the aliphatic region for the methoxy and methyl groups.

  • Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are adjacent and will appear as an AX spin system (two doublets). The electron-donating methoxy group and the electron-withdrawing bromine atom will significantly influence their chemical shifts. H-5 is expected to be downfield of H-4 due to the deshielding effect of the adjacent nitrogen and bromine.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 6-position will also appear as a distinct singlet, generally further upfield around 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5 - 7.7Doublet (d)~8.0
H-4~6.8 - 7.0Doublet (d)~8.0
-OCH₃~3.9Singlet (s)N/A
-CH₃~2.5Singlet (s)N/A
¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are governed by the electronegativity of the attached atoms and the overall electronic environment.

  • Aromatic Carbons: The carbon atoms directly bonded to the heteroatoms (C-2, C-3, C-6) will be the most deshielded. C-2, attached to both nitrogen and the methoxy group, is expected to be significantly downfield. C-3, bearing the bromine atom, will also be downfield but to a lesser extent. C-6, attached to nitrogen, will also be deshielded.

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) typically appears around 55-60 ppm.[2] The methyl carbon (-CH₃) will be the most upfield signal, usually below 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
C-2~160 - 165Attached to N and O (highly deshielded)
C-6~155 - 160Attached to N
C-4~138 - 142Aromatic CH
C-5~110 - 115Aromatic CH
C-3~105 - 110Attached to Br (shielded relative to C-O/N)
-OCH₃~53 - 56Methoxy carbon
-CH₃~22 - 25Methyl carbon
Experimental Protocol: NMR Sample Acquisition

A self-validating protocol ensures reproducible and high-quality data.

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a known internal standard like tetramethylsilane (TMS, 0.00 ppm).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal as a reference.

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Vibrational Frequencies

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₃)2850 - 2980Medium
Pyridine Ring C=C & C=N Stretch1450 - 1600Strong
C-O-C Asymmetric Stretch1240 - 1280Strong
C-O-C Symmetric Stretch1020 - 1070Strong
C-Br Stretch550 - 650Medium

The presence of strong bands in the 1450-1600 cm⁻¹ region is highly indicative of the pyridine ring system.[3][4] The strong C-O stretching bands confirm the methoxy group, and the C-Br stretch in the fingerprint region provides evidence for bromination.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[5]

Molecular Ion (M⁺)

The molecular formula C₇H₈BrNO dictates the mass of the molecular ion. A key feature will be the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6]

  • Expected M⁺ Peak: A doublet of peaks with almost equal intensity at m/z = 201 (for C₇H₈⁷⁹BrNO) and m/z = 203 (for C₇H₈⁸¹BrNO).

  • Significance: The observation of this characteristic M⁺/M+2 doublet is a definitive indicator of a monobrominated compound and serves as a primary validation of the structure.

Predicted Fragmentation Pathway

The energetically unstable molecular ion will fragment into smaller, more stable charged particles.[7] The analysis of these fragments helps to piece together the molecular structure.

Fragmentation_Pathway M [C₇H₈BrNO]⁺˙ m/z = 201/203 F1 [C₆H₅BrNO]⁺˙ m/z = 186/188 M->F1 - •CH₃ F2 [C₇H₈NO]⁺ m/z = 122 M->F2 - •Br F3 [C₆H₅NO]⁺˙ m/z = 107 F1->F3 - •Br

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Key Predicted Fragments:

  • [M - CH₃]⁺ (m/z 186/188): Loss of a methyl radical from the methoxy group is a common and favorable fragmentation pathway for methoxy-aromatic compounds.

  • [M - Br]⁺ (m/z 122): Cleavage of the C-Br bond results in the loss of a bromine radical.

  • [M - CH₃ - Br]⁺ (m/z 107): Subsequent loss of a bromine radical from the m/z 186/188 fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Impact, EI), where it is bombarded with high-energy electrons to form the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Part 4: Synthesis Methodology

A plausible synthetic route to this compound can be envisioned through a two-step process starting from a commercially available precursor. This provides context for sample origin and potential impurities.

Workflow: Synthesis of this compound dot digraph "Synthesis_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Sources

The Emerging Potential of 3-Bromo-2-methoxy-6-methylpyridine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1] This technical guide delves into the untapped potential of a specific, functionalized pyridine core: 3-Bromo-2-methoxy-6-methylpyridine . We will explore the synthetic pathways to this core molecule, strategies for its derivatization, and detailed protocols for evaluating the potential anticancer and antimicrobial activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in the quest for new therapeutic agents.

Introduction: The Rationale for Exploring this compound Derivatives

Pyridine and its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyridine ring, coupled with its ability to engage in various biological interactions, make it a privileged scaffold in drug design.

The core molecule, this compound, presents a particularly interesting starting point for a number of reasons:

  • Strategic Functionalization: The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

  • Modulation of Physicochemical Properties: The methoxy group at the 2-position and the methyl group at the 6-position influence the molecule's electronics, lipophilicity, and metabolic stability, which can be fine-tuned in its derivatives.

  • Structure-Activity Relationship (SAR) Insights: Studies on related pyridine derivatives have shown that substitution at the 3-position can significantly impact biological activity. For instance, the introduction of aryl groups at this position has been linked to potent anticancer effects.[3][4] Similarly, the presence of amino functionalities can confer significant antimicrobial properties.[5]

This guide will provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives based on this promising scaffold.

Synthesis of the Core Scaffold: this compound

Step 1: Synthesis of 3-Bromo-6-methylpyridin-2(1H)-one

The initial step involves the synthesis of the pyridinone intermediate. This can be achieved through various established methods for the synthesis of substituted pyridin-2(1H)-ones.

Step 2: O-methylation to Yield this compound

The second step is the methoxylation of the pyridinone. A well-established method for the O-methylation of a similar hydroxy-pyridine is the reaction with an alkylating agent in the presence of a base.

Experimental Protocol: O-methylation of 3-Bromo-6-methylpyridin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-6-methylpyridin-2(1H)-one (1.0 eq) in a suitable solvent such as acetone.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

  • Addition of Methylating Agent: Add iodomethane (1.5 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Derivatization Strategies: Unleashing the Potential of the 3-Bromo Handle

The bromine atom at the 3-position is the key to creating a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[3] This reaction is ideal for introducing a wide range of aryl and heteroaryl substituents at the 3-position, which has been shown to be a key determinant of anticancer activity in other pyridine series.[4]

Experimental Protocol: Suzuki Coupling of this compound

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon) at 90-100 °C for several hours, monitoring by TLC.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the 3-aryl-2-methoxy-6-methylpyridine derivative.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties, which are present in many biologically active compounds.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This is a powerful method for introducing primary or secondary amines at the 3-position, a common feature in many antimicrobial agents.[5]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.06 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent like toluene.

  • Reaction Conditions: Heat the mixture in a sealed tube or under reflux at 80-110 °C until the reaction is complete.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Evaluation of Potential Biological Activity

Once a library of derivatives has been synthesized, the next crucial step is to screen for biological activity. Based on the known activities of other pyridine derivatives, anticancer and antimicrobial assays are logical starting points.

In Vitro Anticancer Activity Screening

A common and reliable method for initial anticancer screening is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

DerivativeCancer Cell LineIC₅₀ (µM)
Example 1 (Aryl) MCF-7Hypothetical Value
Example 1 (Aryl) HeLaHypothetical Value
Example 2 (Amino) MCF-7Hypothetical Value
Example 2 (Amino) HeLaHypothetical Value
Doxorubicin MCF-7Reference Value
Doxorubicin HeLaReference Value
In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Example 1 (Amino) Hypothetical ValueHypothetical Value
Example 2 (Heteroaryl) Hypothetical ValueHypothetical Value
Ciprofloxacin Reference ValueReference Value

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from these initial screenings will be crucial for establishing a preliminary structure-activity relationship. Key questions to address include:

  • What types of substituents at the 3-position lead to the highest anticancer or antimicrobial activity?

  • Is there a correlation between the electronic properties or the size of the substituent and the observed biological effect?

  • Does the position of substituents on an appended aryl ring influence activity?

The answers to these questions will guide the next round of synthesis and optimization, with the ultimate goal of identifying a lead compound with potent and selective biological activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to a variety of derivatization reactions, coupled with the known biological importance of the pyridine core, makes it a fertile ground for discovery. The experimental protocols and strategic framework outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting chemical space.

Visualizations

Synthesis_and_Derivatization 3-Bromo-6-methylpyridin-2(1H)-one 3-Bromo-6-methylpyridin-2(1H)-one This compound This compound 3-Bromo-6-methylpyridin-2(1H)-one->this compound O-methylation 3-Aryl-Derivative 3-Aryl-Derivative This compound->3-Aryl-Derivative Suzuki Coupling 3-Alkynyl-Derivative 3-Alkynyl-Derivative This compound->3-Alkynyl-Derivative Sonogashira Coupling 3-Amino-Derivative 3-Amino-Derivative This compound->3-Amino-Derivative Buchwald-Hartwig Amination Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesized Derivatives Synthesized Derivatives Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Synthesized Derivatives->Anticancer Screening (MTT Assay) Antimicrobial Screening (Broth Microdilution) Antimicrobial Screening (Broth Microdilution) Synthesized Derivatives->Antimicrobial Screening (Broth Microdilution) IC50 Determination IC50 Determination Anticancer Screening (MTT Assay)->IC50 Determination MIC Determination MIC Determination Antimicrobial Screening (Broth Microdilution)->MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50 Determination->Structure-Activity Relationship (SAR) MIC Determination->Structure-Activity Relationship (SAR)

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

  • Wang, X., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine.
  • Al-Ostoot, F. H., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
  • Gomez, J. L. R., et al. (2023).
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online.
  • Li, J., et al. (2011). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3-bromo-4-hydroxy-6-methylpyridin-2(1h)-one. Retrieved from [Link]

  • AOBChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Popiolek, L., & Florek, E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Al-Zoubi, R. M., et al. (2024).
  • Altomare, C., et al. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittelforschung.
  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • El-Faham, A., et al. (2018).
  • Das, A., et al. (2023). A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line.
  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
  • Hryshchyshyn, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.
  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

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An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery, with the pyridine ring serving as a privileged scaffold in a multitude of pharmacologically active agents. Among these, 3-Bromo-2-methoxy-6-methylpyridine stands out as a highly versatile synthetic intermediate. Its unique arrangement of a nucleophilic methoxy group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for further functionalization makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a discussion of the strategic considerations for its preparation. The insights provided herein are intended to empower researchers in their efforts to access this important molecule for applications in pharmaceutical and agrochemical research.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a fascinating challenge in controlling regioselectivity on the pyridine ring. The electron-donating methoxy group and the weakly activating methyl group, along with the deactivating effect of the pyridine nitrogen, all influence the position of electrophilic substitution. A logical and efficient synthetic strategy hinges on a two-step process commencing with the readily available 2-hydroxy-6-methylpyridine (which exists in tautomeric equilibrium with 6-methyl-2(1H)-pyridone). This approach involves an initial regioselective bromination followed by O-methylation of the hydroxyl group.

An alternative, though potentially less direct, pathway could involve the synthesis of 3-bromo-2-chloro-6-methylpyridine followed by a nucleophilic substitution with a methoxide source. However, the first approach is generally preferred due to the often more facile and selective nature of the reactions involved.

Primary Synthetic Route: From 2-Hydroxy-6-methylpyridine

This preferred synthetic pathway is outlined below, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Synthetic_Route Start 2-Hydroxy-6-methylpyridine Intermediate 3-Bromo-2-hydroxy-6-methylpyridine Start->Intermediate Bromination (NBS, Acetonitrile) Product This compound Intermediate->Product O-Methylation (Methyl Iodide, Base)

Figure 1: Proposed two-step synthesis of this compound.

The pivotal step in this synthesis is the regioselective introduction of a bromine atom at the C-3 position of the pyridine ring. The hydroxyl group at the C-2 position is a strong activating group, directing electrophilic substitution to the ortho and para positions (C-3 and C-5). To achieve selective monobromination at the desired C-3 position, N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile is the reagent of choice.[1][2] NBS is a mild and selective brominating agent, and the use of a polar aprotic solvent can help to control the reactivity and prevent over-bromination.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxy-6-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-6-methylpyridine (1 equivalent) in acetonitrile.

  • Reagent Addition: To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to neutral with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Purification: The resulting precipitate, 3-bromo-2-hydroxy-6-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

ParameterValueReference
Starting Material2-Hydroxy-6-methylpyridine
ReagentN-Bromosuccinimide (NBS)[1][2]
SolventAcetonitrile[1]
TemperatureRoom Temperature[1]
Reaction Time2-4 hours
Product3-Bromo-2-hydroxy-6-methylpyridine

Table 1: Summary of Reaction Conditions for the Bromination of 2-Hydroxy-6-methylpyridine.

The final step in the synthesis is the conversion of the hydroxyl group of 3-bromo-2-hydroxy-6-methylpyridine to a methoxy group. This is a standard Williamson ether synthesis, typically carried out using a methylating agent such as methyl iodide in the presence of a base.[3] The choice of base is crucial to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion. Common bases for this transformation include sodium hydride, potassium carbonate, or sodium hydroxide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-bromo-2-hydroxy-6-methylpyridine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Conditions: The reaction mixture is then heated to 50-60 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

ParameterValueReference
Starting Material3-Bromo-2-hydroxy-6-methylpyridine
ReagentMethyl Iodide[3]
BasePotassium Carbonate[4]
SolventDimethylformamide (DMF) or Acetone[4]
Temperature50-60 °C
Reaction Time4-6 hours
ProductThis compound

Table 2: Summary of Reaction Conditions for the O-Methylation of 3-Bromo-2-hydroxy-6-methylpyridine.

Alternative Synthetic Considerations: The Chloro-Intermediate Route

An alternative strategy for the synthesis of this compound involves the initial preparation of 3-bromo-2-chloro-6-methylpyridine. This intermediate can then undergo a nucleophilic aromatic substitution reaction with a methoxide source to yield the final product.

Alternative_Route Start 2-Chloro-6-methylpyridine Intermediate 3-Bromo-2-chloro-6-methylpyridine Start->Intermediate Bromination Product This compound Intermediate->Product Methoxylation (Sodium Methoxide)

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, pyridine-containing molecules represent a cornerstone of discovery and development. Their prevalence in a vast array of biologically active compounds and functional materials underscores the continuous need for robust and versatile synthetic methodologies for their elaboration.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, offering a powerful strategy for the synthesis of biaryl and hetero-biaryl structures.[1][2] This reaction's significance is highlighted by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-2-methoxy-6-methylpyridine , a valuable and versatile building block in organic synthesis.[4] The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring presents both opportunities and challenges in its synthetic transformations. The potential for the pyridine nitrogen to coordinate with the palladium catalyst, a common issue with heteroaromatic substrates, can lead to catalyst inhibition and reduced reaction efficiency.[1] Therefore, a carefully considered approach to catalyst, ligand, base, and solvent selection is paramount for a successful outcome.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deeper understanding of the underlying principles that govern this powerful transformation. By delving into the "why" behind the "how," this document aims to empower scientists to not only replicate the described methodology but also to rationally troubleshoot and adapt it for their specific synthetic challenges.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, results in the formation of a square-planar Pd(II) species.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (an arylboronic acid or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the ligand exchange on the palladium complex.[7]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic ligands from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' releases Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Arylboronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation activates

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Reagent Properties and Roles
ReagentStructureM.W. ( g/mol )Role & Rationale
This compound C₇H₈BrNO202.05Electrophile: The aryl bromide that undergoes oxidative addition to the palladium catalyst.
Arylboronic Acid Ar-B(OH)₂VariesNucleophile: Provides the aryl group that is transferred to the palladium center during transmetalation.
PdCl₂(dppf) C₃₄H₂₈Cl₂FeP₂Pd731.70Catalyst Precursor: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich dppf ligand facilitates both oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[8]
Potassium Phosphate (K₃PO₄) K₃PO₄212.27Base: Activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings of heteroaryl halides.[9]
1,4-Dioxane C₄H₈O₂88.11Solvent: A common solvent for Suzuki couplings that can dissolve both the organic and inorganic reagents.[1]
Water H₂O18.02Co-solvent: Used to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and PdCl₂(dppf) (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[9]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to the reaction mixture to achieve a substrate concentration of approximately 0.1 M. The solvents should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Suzuki_Workflow start Start setup Reaction Setup (Reagents & Catalyst in Schlenk Flask) start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Upon Completion purify Purification (Flash Column Chromatography) workup->purify product Pure Coupled Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Catalyst inhibition by pyridine nitrogen.3. Insufficiently active base.1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst.2. Switch to a bulkier, more electron-rich ligand such as SPhos or XPhos.[9]3. Screen other bases such as Cs₂CO₃ or K₂CO₃.[9]
Protodeborylation of Boronic Acid 1. Presence of water and/or strong base.2. Elevated temperatures for extended periods.1. Use anhydrous conditions with a base like K₃PO₄. Consider using boronic esters (e.g., pinacol esters) which are more stable.[9]2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Inefficient transmetalation.1. Ensure thorough degassing of the reaction mixture.[9]2. Optimize the base and solvent system to facilitate transmetalation.
Formation of Impurities 1. Side reactions due to high temperatures.2. Degradation of starting materials or product.1. Lower the reaction temperature and/or shorten the reaction time.2. Ensure the purity of starting materials.

Safety and Handling

  • This compound: May be harmful if swallowed and can cause serious eye damage.[11] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

  • Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 3-aryl-2-methoxy-6-methylpyridine derivatives. A thorough understanding of the reaction mechanism and the roles of the various components is crucial for achieving high yields and purity. The protocol provided herein serves as a solid foundation for researchers to build upon. By carefully selecting the catalyst, base, and solvent system, and by employing rigorous experimental technique, the challenges associated with this heteroaromatic substrate can be successfully overcome, paving the way for the discovery of novel molecules with potential applications in pharmaceuticals and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6892. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical science, 7(11), 6875-6892. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875-6892. [Link]

  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5589. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

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palladium-catalyzed cross-coupling of "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of this compound. This versatile heteroaromatic building block is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structural arrangement, featuring a bromine atom for coupling, a methoxy group, and a sterically demanding methyl group, presents unique challenges and opportunities in synthesis design.

This guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental design, empowering researchers to not only replicate but also rationally optimize these critical transformations.

The Substrate: Reactivity and Strategic Considerations

This compound is an electron-deficient heterocycle. The bromine atom at the 3-position is the primary site for cross-coupling. However, the pyridine nitrogen and the adjacent substituents at the 2- and 6-positions significantly influence its reactivity.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or the formation of overly stable intermediates, slowing or halting the catalytic cycle.[1][2] The choice of a suitable ligand is paramount to mitigate this effect.

  • Steric Hindrance: The 2-methoxy and 6-methyl groups create a sterically hindered environment around the C-Br bond and the nitrogen atom. This steric bulk can impede the oxidative addition step and influence the efficacy of different ligands. Bulky, electron-rich phosphine ligands have proven essential for promoting reactions on such challenging substrates.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the bromopyridine and an organoboron reagent.[2] It is instrumental in constructing biaryl and hetero-biaryl motifs prevalent in pharmaceuticals.[5]

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of reagents is dictated by the need to efficiently navigate each step of this cycle.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) (Pyridine Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd_biaryl boronate Ar'-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product substrate Ar-Br (3-Bromo-2-methoxy- 6-methylpyridine) substrate->ox_add

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Oxidative Addition: The active L₂Pd(0) catalyst adds across the C-Br bond of the pyridine. Monoligated L₁Pd(0) species are often considered the most active for this step.[6]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the bromide. This step requires a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound202.041.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.02
SPhos (Ligand)410.470.040.04
K₃PO₄ (Potassium Phosphate)212.273.03.0
1,4-Dioxane-4.0 mL-
Water (degassed)-1.0 mL-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and the SPhos ligand (4 mol%). Bulky, electron-rich biarylphosphine ligands like SPhos are highly effective for coupling electron-rich heteroaryl halides by promoting the reductive elimination step and stabilizing the active catalyst.[4][9]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Comparative Conditions for Suzuki Coupling

The choice of catalyst, ligand, and base is highly substrate-dependent. The following table provides a starting point for optimization based on conditions proven effective for similar bromopyridine systems.[2][9][10]

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yields
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100-11085-95%
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90-10088-96%
PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O8575-90%
Pd(PPh₃)₄ (3-5)-K₃PO₄ (2)1,4-Dioxane/H₂O9070-85%

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation essential for synthesizing the vast number of amine-containing molecules in drug discovery.[11][12] The reaction couples an aryl halide with a primary or secondary amine.[13]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle but with distinct intermediates.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amido [L₂Pd(II)(Ar)(NR₂)] (Amido Complex) amine_coord->pd_amido Deprotonation amine R₂NH amine->amine_coord red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) red_elim->product substrate Ar-Br substrate->ox_add base Base base->amine_coord

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial. Its primary role is to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[11]

Protocol 2: Buchwald-Hartwig Amination

This generalized protocol is for the coupling of this compound with a primary or secondary amine.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound202.041.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃ (Palladium Precatalyst)915.720.010.02 (Pd)
(±)-BINAP (Ligand)622.670.030.03
NaOt-Bu (Sodium tert-butoxide)96.101.41.4
Anhydrous Toluene-5.0 mL-

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (1 mol%), and (±)-BINAP (3 mol%) to an oven-dried Schlenk tube. The use of a glovebox is highly recommended as NaOt-Bu is hygroscopic and the catalyst is air-sensitive.

  • Reagent Addition: Add this compound (1.0 equiv), followed by anhydrous toluene (5 mL), and finally the amine (1.2 equiv) via syringe.

  • Heating and Monitoring: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction by LC-MS. For sterically hindered substrates, reactions may require 12-24 hours.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Other Important Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, other palladium-catalyzed transformations are also highly valuable for derivatizing this compound.

Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. It is a powerful tool for accessing alkynyl-pyridines, which are versatile intermediates.[14] The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[14][15]

  • Optimized Conditions: For similar 3-bromopyridine substrates, effective conditions often involve a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂), a ligand (e.g., PPh₃), CuI as a co-catalyst, and an amine base (e.g., Et₃N) which also serves as the solvent or co-solvent with THF or DMF.[10][14]

Heck Coupling

The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, providing a direct route to vinyl-pyridines.[16]

  • Typical Conditions: The reaction is generally performed with a palladium catalyst like Pd(OAc)₂, a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF at elevated temperatures (100-140 °C).[10][17]

Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly regarding the exclusion of air and moisture.

Experimental_Workflow start Start: Oven-Dried Glassware setup Add Solids: Aryl Halide, Boronic Acid/Amine, Base start->setup inert Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Catalyst & Ligand (Under positive inert gas pressure) inert->catalyst solvent Add Degassed Anhydrous Solvent(s) catalyst->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Reaction Incomplete workup Cool & Quench Reaction monitor->workup Reaction Complete extract Aqueous Workup & Extraction workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Figure 3: General Workflow for Palladium-Catalyzed Cross-Coupling.

Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture exposure); Inappropriate ligand or base; Insufficient temperature.Ensure all reagents and solvents are anhydrous and degassed. Screen different ligands (e.g., XPhos, RuPhos) and bases. Increase reaction temperature in 10 °C increments.[4][9]
Protodebromination Presence of water or protic sources leading to replacement of -Br with -H.Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst system promotes self-coupling.Thoroughly degas all solvents and the reaction mixture. Lowering catalyst loading might help.[9]
Stalled Reaction Catalyst inhibition by the pyridine substrate or product.Switch to a more electron-rich, bulky ligand (e.g., Buchwald-type biarylphosphine ligands) which can favor the desired catalytic pathway over inhibitory coordination.[1][9]

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Espinet, P., & Echavarren, A. M. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16449–16513. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(52), 13778-13782. [Link]

  • Autechaux. 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-134). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(7), 12795-12807. [Link]

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Application Notes & Protocols: Synthesis of Novel Neuroprotective Agents from 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-2-methoxy-6-methylpyridine as a versatile starting material for the synthesis of potential neuroprotective agents. Pyridine derivatives are a cornerstone in medicinal chemistry, recognized for their prevalence in centrally active pharmaceuticals.[1] This guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction to generate novel biaryl compounds, explains the rationale behind protocol optimization, and outlines methods for preliminary biological evaluation.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in neuroscience drug discovery due to its ability to cross the blood-brain barrier and its capacity for diverse functionalization, which allows for the fine-tuning of pharmacological properties.[1] Compounds incorporating this moiety have shown promise in addressing complex neurodegenerative diseases by targeting mechanisms such as oxidative stress, protein aggregation, and apoptosis.[2][3][4]

This compound is an excellent starting material for generating libraries of potential neuroprotective compounds.[5][6] The bromine atom at the 3-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxy and methyl groups on the pyridine ring influence the electronic properties and steric environment, which can be leveraged to optimize reaction conditions and, ultimately, biological activity.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely adopted method for forming C-C bonds between an organohalide and an organoboron compound.[7][8] It is particularly valuable in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.[9]

Mechanistic Rationale & Key Considerations

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimization.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂(X) (Oxidative Addition Intermediate) pd0->ox_add R¹-X (e.g., this compound) trans R¹-Pd(II)L₂(R²) (Transmetalation Intermediate) ox_add->trans R²-B(OR)₂ (Boronic Acid/Ester) + Base reduct [R¹-Pd(II)L₂(R²)] (cis-Isomer) trans->reduct Isomerization reduct->pd0 R¹-R² (Product) (Reductive Elimination)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8][10]

Expert Insight: A primary challenge when working with bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst.[7][11] This coordination can sequester the active catalyst, leading to inhibition and low yields. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended. These ligands promote the desired reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[11]

Experimental Protocols & Data

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for coupling this compound with a generic arylboronic acid. It should be used as a starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2–5 mol%)

  • Ligand, if required (e.g., SPhos, 4–10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles. This is crucial as oxygen can deactivate the Pd(0) catalyst.[11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G prep Reagent Preparation (Flask, Stir Bar, Reagents) inert Establish Inert Atmosphere (3x Vacuum/N₂ Cycles) prep->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (80-110 °C, Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up (EtOAc/H₂O Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Pure Product (Characterization) purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Comparative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of substituted bromopyridines, providing a valuable guide for optimization.

Catalyst SystemBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2-3)1,4-Dioxane / H₂O901875-85A classic, reliable system for many substrates.[7]
Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%)K₃PO₄ (2-3)Dioxane / H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos are effective for challenging pyridine substrates.[12]
PdCl₂(dppf) (2-3 mol%)Na₂CO₃ (2)Toluene / Dioxane854Good to ExcellentA versatile catalyst often used for a broad range of substrates.[7]
Pd(OAc)₂ (1-2 mol%) / PPh₃ (2-4 mol%)K₂CO₃ (2)Toluene / H₂O10012-24Moderate to GoodA cost-effective system, though may be less effective for this specific substrate.[12]
Troubleshooting Common Issues
  • Low Yield: Ensure all reagents are pure and the reaction is under a strictly inert atmosphere. The choice of base is critical; for challenging couplings, stronger bases like K₃PO₄ are often more effective.[11]

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, is often promoted by high temperatures and water.[11] Use fresh boronic acid or consider more stable boronic esters (e.g., pinacol esters) to minimize this.[11]

  • Homocoupling: The self-coupling of the boronic acid is typically caused by the presence of oxygen.[11] Thoroughly degassing the reaction mixture and maintaining a positive inert gas pressure is essential.[11]

Biological Evaluation of Neuroprotective Activity

Once novel compounds are synthesized and purified, their neuroprotective potential must be assessed. In vitro cell-based assays provide an effective first-pass screening method.

Key In Vitro Assays
  • Cell Viability Assay: Use neuronal cell lines (e.g., HT22, SH-SY5Y) and induce cell death with a relevant toxin like glutamate or 6-hydroxydopamine (6-OHDA). Pre-treatment with the synthesized compounds can be assessed for its ability to rescue cells, typically measured via an MTT or LDH assay.[3][13]

  • Oxidative Stress Measurement: Excessive glutamate damages neurons through the accumulation of reactive oxygen species (ROS).[3] The ability of compounds to reduce intracellular ROS can be quantified using fluorescent probes like DCFH-DA.

  • Apoptosis Pathway Analysis: Neuroprotective agents may inhibit apoptosis. This can be evaluated by measuring the expression of key apoptotic markers like cleaved caspase-3 and the ratio of Bax/Bcl-2 via Western blot.[3]

  • Nrf2/HO-1 Pathway Activation: The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Successful neuroprotective agents may act by upregulating the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[3]

Example Signaling Pathway: Nrf2-Mediated Neuroprotection

Many neurodegenerative diseases involve oxidative stress-induced neuronal damage. Compounds that can activate the Nrf2-ARE (Antioxidant Response Element) pathway are of significant therapeutic interest.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., Glutamate) keap1 Keap1 stress->keap1 induces compound Synthesized Pyridine Derivative compound->keap1 inhibits dissociation nrf2 Nrf2 keap1->nrf2 promotes degradation nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription protection Neuroprotection & Cell Survival genes->protection

Caption: Nrf2/HO-1 signaling pathway in neuroprotection.[3]

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of novel neuroprotective agents. The Suzuki-Miyaura cross-coupling reaction offers a robust and efficient method for generating diverse libraries of candidate molecules. By understanding the underlying reaction mechanism, carefully selecting catalysts and ligands to overcome the inherent challenges of pyridine substrates, and employing a systematic approach to biological evaluation, researchers can effectively explore the therapeutic potential of compounds derived from this versatile precursor.

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Farag, A. M., et al. (2006). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie.
  • Li, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry.
  • Kim, H., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants.
  • Ji, H., et al. (2014). Cytoprotective Pyridinol Antioxidants as Potential Therapeutic Agents for Neurodegenerative and Mitochondrial Diseases. Journal of Medicinal Chemistry.
  • Wang, Z. J. (2024). Neuroprotective Effects Of A Novel Synthesized Pyridine Compound On The Dopaminergic Neurons In The Substantia Nigra. Globe Thesis.
  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents.
  • O'Hagan, D. (2014). Pyridine alkaloids with activity in the central nervous system.
  • Gu, C., et al. (2019).
  • Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3-Bromo-2-methylpyridine Deriv
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. BenchChem.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Novel Pirfenidone Analogues: Synthesis of Pyridin‐2‐ones for the Treatment of Pulmonary Fibrosis.
  • 3-Bromo-6-methoxy-2-methylpyridine. Chem-Impex.
  • Process for the synthesis of pirfenidone.
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  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
  • Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

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Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methoxy-6-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Primacy of the Pyridine Scaffold

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, particularly in oncology and immunology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many human diseases. Small molecule kinase inhibitors (SMKIs) that target the ATP-binding site are a cornerstone of modern targeted therapy.[1][2] The development of these inhibitors is a continuous quest for improved potency, selectivity, and pharmacokinetic properties.

Central to the design of many successful SMKIs is the use of heterocyclic scaffolds that can form key hydrogen bonding interactions with the "hinge" region of the kinase active site, mimicking the adenine moiety of ATP. Substituted pyridines are a privileged scaffold in this context, offering a versatile platform for synthetic elaboration to explore the chemical space of the ATP pocket.[3][4] This guide focuses on a particularly valuable building block, 3-Bromo-2-methoxy-6-methylpyridine , and its application in the synthesis of novel kinase inhibitors.

The Subject Matter Expert: this compound (CAS 220002-53-3)

This compound is a trifunctionalized pyridine ring that offers synthetic chemists a powerful tool for rapid lead generation and optimization. Its utility is derived from the specific arrangement of its substituents:

  • 3-Bromo Group: This is the primary reactive handle. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry. This position allows for the strategic introduction of aryl, heteroaryl, or alkyl groups to build the core structure of the inhibitor.[5]

  • 2-Methoxy Group: The methoxy group is an important electronic and steric modulator. Electronically, it influences the reactivity of the pyridine ring. Synthetically, it can serve as a stable directing group or be demethylated to a hydroxyl group in later steps to introduce a new hydrogen bond donor, a common strategy for enhancing kinase binding affinity.

  • 6-Methyl Group: This group provides steric bulk and can be used to probe specific pockets within the kinase active site. Its presence can improve selectivity by preventing the inhibitor from binding to kinases with smaller active sites.

The combination of these features makes this reagent a cornerstone for building kinase inhibitor libraries through robust and predictable chemical transformations.

Core Application I: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl systems, which are common motifs in Type I and Type II kinase inhibitors.[6][7] The bromine at the 3-position of our building block is perfectly poised for this transformation.

Causality Behind the Protocol:

The protocol below is designed for robustness and high yield. The choice of each component is critical:

  • Catalyst System (Palladium Precursor & Ligand): While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a combination of a palladium source (like Pd₂(dba)₃) and a specialized phosphine ligand.[6][8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are particularly effective for heteroaryl halides. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher efficiency and tolerance of diverse functional groups.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[7] An inorganic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is often preferred as they are effective and their insolubility in the organic solvent can simplify work-up.[10][11]

  • Solvent System: A mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) and water is common.[11][12] This biphasic system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), Base (2.0 eq), and Catalyst/Ligand to a dry Schlenk flask prep2 Seal flask, evacuate, and backfill with inert gas (e.g., Argon) 3x prep1->prep2 prep3 Add degassed solvent system (e.g., Dioxane/H2O) via syringe prep2->prep3 react1 Heat mixture to desired temperature (e.g., 80-110 °C) with vigorous stirring prep3->react1 Start Reaction react2 Monitor progress by TLC or LC-MS until starting material is consumed react1->react2 workup1 Cool reaction to room temperature. Dilute with Ethyl Acetate and water react2->workup1 Reaction Complete workup2 Separate organic layer. Extract aqueous layer with Ethyl Acetate (2x) workup1->workup2 workup3 Combine organic layers, wash with brine, dry over Na2SO4, and filter workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify crude product by column chromatography on silica gel workup4->workup5 final_product Characterize Final Kinase Inhibitor Scaffold workup5->final_product Yields Pure Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Methoxy-6-methyl-3-(phenyl)pyridine
  • Materials:

    • This compound (1.0 equiv, e.g., 202 mg, 1.0 mmol)

    • Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv, e.g., 424 mg, 2.0 mmol)

    • Anhydrous, degassed 1,4-Dioxane (e.g., 8 mL)

    • Degassed Water (e.g., 2 mL)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for inert atmosphere chemistry

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

    • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition + R¹-X trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation + [R²-B(OR)₃]⁻ re_complex Reductive Elimination Precursor trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination re_product Product R¹-R² re_complex->re_product boronate R²-B(OH)₂ + Base ate_complex [R²-B(OH)₃]⁻ boronate->ate_complex Forms 'ate' complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Application II: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The C-N bond is equally important in kinase inhibitors, often forming the link to a solubilizing group or another pharmacophore element. The Buchwald-Hartwig amination is the premier method for forming these bonds from aryl halides.[13][14] this compound is an excellent substrate for this reaction.

Protocol Insights:

The principles are similar to the Suzuki coupling, but with key differences:

  • Nucleophile: The coupling partner is a primary or secondary amine.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine (or the intermediate palladium complex), facilitating the catalytic cycle.[15]

  • Ligands: While similar bulky phosphine ligands are used, specific ligands like (±)-BINAP or Josiphos-type ligands have also shown great success in C-N coupling.[15][16]

A generalized protocol would follow the same workflow as the Suzuki coupling, substituting the boronic acid with an amine (1.2-1.5 equivalents) and using a base like NaOt-Bu (1.4-2.0 equivalents).[13][16]

Data Presentation: Comparative Conditions for Cross-Coupling

The optimal conditions for coupling can vary based on the specific coupling partners. The following table summarizes reported conditions for similar bromopyridine systems, providing a valuable starting point for reaction optimization.

Substrate (Example)Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O9075-85[6]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (1) / (±)-BINAP (2)NaOt-Bu (1.4)Toluene8060[16]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (3.0)Dioxane/H₂O85-9565-85[11]
General Aryl BromideDiphenylaminePd₂(dba)₃ (2) / XPhos (8)NaOt-Bu (2.1)Toluene100High[9]

From Scaffold to Inhibitor: The Functional Role

The bi-aryl or amino-pyridine core synthesized from this compound serves as the foundational scaffold of the kinase inhibitor. This core is designed to fit into the ATP-binding site and interact with the critical hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor hinge Hinge Region (Hydrogen Bonds) pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region inhibitor_core Pyridine Core (from Building Block) inhibitor_core->hinge Binds via H-Bonds r1 R1 Group (targets hydrophobic pocket) inhibitor_core->r1 r2 R2 Group (for solubility/selectivity) inhibitor_core->r2 r1->pocket Fits into r2->solvent_front Extends toward atp ATP atp->hinge Binding Blocked

Caption: Competitive inhibition of ATP binding by an SMKI.

The pyridine nitrogen and/or adjacent functionalities are engineered to form one or more hydrogen bonds with the backbone amides of the hinge residues (e.g., as seen in inhibitors of EGFR or CDK).[17] The group installed at the 3-position (via Suzuki or other coupling) typically projects into a deeper hydrophobic pocket, while modifications at other positions can be tailored to enhance solubility or achieve selectivity against other kinases.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the predictable and efficient installation of key pharmacophoric features through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and principles outlined in this guide provide researchers with a solid foundation for leveraging this reagent in their drug discovery programs, enabling the rapid development of novel and potent kinase inhibitors.

References

  • Szczepankiewicz, B. G., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2395-2399.
  • Bollini, M., et al. (2011). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry, 19(13), 3953-3971.
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]

  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4255-4258. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 323-356. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Inno Pharmchem. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-6-Methoxy-2-Methylpyridine | Properties, Safety, Uses, Supplier & Manufacturer China. Pipzine Chemicals. [Link]

  • Hopax. (n.d.). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Hopax Fine Chemicals. [Link]

  • Butkevich, A. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Isobe, T., et al. (2002). Development of specific Rho-kinase inhibitors and their clinical application. International Journal of Urology, 9(4), 215-225. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • MDPI. (n.d.). Special Issue: Kinase Inhibitor Chemistry. Molecules. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]

  • Roskoski, R. Jr. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 21(10), 763-784. [Link]

  • Zhang, J., et al. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(21), 15573-15616. [Link]

  • Scott, J. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3183. [Link]

  • Zinchenko, A. N., et al. (2020). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell, 36(4), 296-306. [Link]

  • MDPI. (n.d.). Special Issue: Kinase Inhibitor Chemistry. Molecules. [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxic Evaluation and Molecular Docking of Bromo-Substituted 1,3,6-Trihydroxyxanthone as Protein Tyrosine Kinase Inhibitor. Molecules. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-methoxy-6-methylpyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has profound implications in medicinal chemistry and materials science.[4] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in a vast array of biologically active molecules, natural products, and functional organic materials.[4][5]

Pyridine and its derivatives are particularly significant building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.[6][7] The ability to introduce diverse alkynyl moieties onto the pyridine scaffold via the Sonogashira coupling provides a direct and versatile route to novel compounds with potential therapeutic applications.[4][8] Specifically, the coupling of "3-Bromo-2-methoxy-6-methylpyridine" with various terminal alkynes opens the door to a rich chemical space of substituted pyridines, which are precursors to important heterocyclic systems like azaindoles.[4][8]

This guide provides a detailed exploration of the Sonogashira coupling as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive and adaptable experimental protocol, and discuss key considerations for optimization and troubleshooting.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding this mechanism is crucial for rational optimization of reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound) to form a palladium(II) intermediate.[9][10]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product (3-alkynyl-2-methoxy-6-methylpyridine) and regenerate the active palladium(0) catalyst.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate, which is then ready for transmetalation to the palladium center.[9]

While the copper co-catalyst generally enhances reactivity and allows for milder reaction conditions, its presence can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[1][11] Consequently, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates.[1][12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlk Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Alkyne [Cu(I)-C≡CR] CuI->Cu_Alkyne Alkyne R-C≡C-H Alkyne->CuI Cu_Alkyne->Transmetalation Copper Acetylide Base Base Cu_Alkyne->Base Deprotonation

Figure 1: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be necessary depending on the specific alkyne used.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%) (for copper-catalyzed protocol)

  • Ligand (e.g., triphenylphosphine (PPh₃), XPhos) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup and Procedure (Copper-Catalyzed):

  • Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), copper(I) iodide (5 mol%), and the ligand if required (e.g., PPh₃, 6 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the anhydrous solvent (5-10 mL).

  • Base Addition: Add the amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). The optimal temperature will depend on the reactivity of the specific alkyne.[4][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Terminal Alkyne - Catalyst & Ligand - Solvent & Base setup->reagents reaction Reaction at Optimal Temperature reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction & Drying workup->extraction purification Purification (Column Chromatography) extraction->purification end Pure Product purification->end

Figure 2: General experimental workflow for the Sonogashira coupling.

Key Considerations and Optimization Strategies

The success of the Sonogashira coupling of this compound is influenced by several factors. The presence of both an electron-donating methoxy group and a methyl group on the pyridine ring can affect its reactivity. Electron-releasing groups can sometimes make the oxidative addition step more challenging.[10]

ParameterTypical RangeConsiderations for this compound
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common choices. For electron-rich systems, catalysts with more electron-donating and bulky ligands might be beneficial.[2][13]
Copper Co-catalyst 2-10 mol%CuI is standard. For sensitive substrates or to avoid homocoupling, a copper-free protocol can be employed.
Ligand 2-10 mol%Triphenylphosphine (PPh₃) is widely used. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[1][2]
Base 2-3 equivalentsAmine bases like Et₃N or DIPA are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can be used in copper-free systems.
Solvent DMF, THF, dioxane, and toluene are frequently used. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature RT to 120 °CAryl bromides generally require higher temperatures than aryl iodides.[1] A starting point of 80-100 °C is reasonable.
Terminal Alkyne 1.2-1.5 equivalentsThe electronic nature and steric bulk of the alkyne will affect its reactivity. Electron-withdrawing groups on the alkyne can increase its acidity and facilitate the reaction.[13]

Troubleshooting Common Issues:

  • Low Yield:

    • Increase catalyst loading.

    • Screen different palladium catalysts and ligands. Bulky, electron-rich ligands can be beneficial.[13]

    • Increase the reaction temperature or time.

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Homocoupling of Alkyne (Glaser Coupling):

    • Switch to a copper-free protocol.

    • Thoroughly degas all solvents and ensure a completely oxygen-free environment.

  • Decomposition of Starting Material or Product:

    • Lower the reaction temperature.

    • Use a milder base.

    • Reduce the reaction time.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a versatile and powerful method for the synthesis of a diverse range of substituted pyridines. By understanding the underlying mechanism and carefully selecting and optimizing reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently access novel molecular architectures with significant potential in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important cross-coupling reaction.

References

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  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES.
  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • Wikipedia. (2024). Cross-coupling reaction.
  • ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
  • Benchchem. (n.d.). Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine.
  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed. (2007). Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling.

Sources

synthesis of substituted pyridines from "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 3-Bromo-2-methoxy-6-methylpyridine

Abstract

Substituted pyridine scaffolds are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of pre-substituted pyridine rings offers a convergent and efficient approach to novel chemical entities. This document provides an in-depth technical guide on the synthetic transformations of this compound, a versatile and highly valuable building block. We will explore key palladium-catalyzed cross-coupling reactions, alternative functionalization strategies, and subsequent modifications of the pyridine core. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists seeking to leverage this substrate for the synthesis of complex substituted pyridines.

Introduction: The Strategic Value of this compound

This compound is a uniquely functionalized heterocyclic starting material. Its utility is derived from three key structural features:

  • The 3-Bromo Substituent: This serves as the primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional regiocontrol.

  • The 2-Methoxy Group: This group exerts a significant electronic influence on the pyridine ring, modulating its reactivity. More importantly, it serves as a robust protecting group for the corresponding 2-pyridone tautomer, a prevalent motif in biologically active molecules.[1][2] The methoxy group can be readily cleaved in a late-stage synthetic step to unmask the pyridone.[3]

  • The 6-Methyl Group: This group introduces steric bulk adjacent to the nitrogen atom, which can influence reaction kinetics and catalyst selection. It also provides an additional site for potential downstream functionalization.

This guide will detail the primary synthetic pathways originating from this substrate, focusing on the underlying principles that govern reaction success and providing robust, field-tested protocols.

Core Synthetic Pathways from this compound

The functionalization of this compound is dominated by transition metal-catalyzed reactions. The following diagram illustrates the principal synthetic routes for diversifying the C3 position and modifying the core structure.

G cluster_start Starting Material cluster_products C3-Functionalized Intermediates cluster_final Final Scaffolds start This compound suzuki_prod 3-Aryl/Vinyl-2-methoxy-6-methylpyridine start->suzuki_prod Suzuki-Miyaura (Boronic Acids) buchwald_prod 3-Amino-2-methoxy-6-methylpyridine start->buchwald_prod Buchwald-Hartwig (Amines) sonogashira_prod 3-Alkynyl-2-methoxy-6-methylpyridine start->sonogashira_prod Sonogashira (Alkynes) cyanation_prod 3-Cyano-2-methoxy-6-methylpyridine start->cyanation_prod Cyanation (Cyanide Source) pyridone Substituted 2-Pyridones suzuki_prod->pyridone O-Demethylation buchwald_prod->pyridone O-Demethylation sonogashira_prod->pyridone O-Demethylation cyanation_prod->pyridone O-Demethylation

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high fidelity.[4][5] For a substrate like this compound, careful selection of the catalyst system is paramount to overcoming potential challenges, such as catalyst inhibition by the pyridine nitrogen.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating aryl-aryl or aryl-vinyl bonds.[7][8]

Causality and Experimental Choices:

  • Catalyst/Ligand: The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. To mitigate this, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are highly recommended.[6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and may give lower yields with this substrate class.[6][9]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[8] An aqueous solution of a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically employed. Stronger bases like Cs₂CO₃ can be used for more challenging couplings.[6]

  • Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base.[6][10]

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Est. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)90>92
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (5:1)85>88
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)-K₂CO₃ (2)THF/H₂O (4:1)80>85

Note: Yields are estimated based on similar systems reported in the literature.[6][9][11]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[12][13] This reaction is indispensable in medicinal chemistry.

Causality and Experimental Choices:

  • Catalyst/Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are crucial for success with this substrate. Ligands such as (±)-BINAP, XPhos, or RuPhos are highly effective.[14][15] They facilitate the reductive elimination of the C-N bond from the palladium center.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly for substrates with sensitive functional groups.[12][16]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base.

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual catalyst system of palladium and copper(I).[17][18] This reaction provides direct access to valuable alkynyl-substituted pyridines.

Causality and Experimental Choices:

  • Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[17] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst (e.g., CuI) reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used in conjunction with the amine base.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent/Solvent Addition: Add an anhydrous solvent such as THF via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the product via flash column chromatography.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group provides a versatile synthetic handle that can be hydrolyzed to carboxylic acids or amides, or reduced to amines.[19] Palladium-catalyzed cyanation offers a direct route from the bromo-precursor.

Causality and Experimental Choices:

  • Cyanide Source: While toxic sources like KCN or NaCN can be used with extreme caution, safer alternatives are preferred. Zinc cyanide (Zn(CN)₂) is a common choice, as it is a solid, less toxic, and requires only a catalytic amount of palladium.[9] Potassium hexacyanoferrate(II) is another less toxic alternative.[20]

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for this transformation. Other Pd(0) sources can also be employed.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically required to facilitate the reaction.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or GC.

  • Workup: After cooling, carefully quench the reaction with aqueous sodium bicarbonate and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting nitrile by column chromatography or recrystallization.

Post-Coupling Modification: Accessing 2-Pyridone Scaffolds

A key advantage of using a 2-methoxypyridine substrate is the ability to unmask the 2-pyridone functionality post-functionalization. 2-Pyridones are prevalent in pharmaceuticals and exist in tautomeric equilibrium with 2-hydroxypyridines.[2][21]

G cluster_main A 3-Substituted-2-methoxy- 6-methylpyridine B 3-Substituted-6-methyl- pyridin-2(1H)-one A->B HBr, Δ or BBr₃, CH₂Cl₂ or TMSI, CH₃CN

Sources

The Strategic Application of 3-Bromo-2-methoxy-6-methylpyridine in Advanced Pesticide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. 3-Bromo-2-methoxy-6-methylpyridine has emerged as a highly valuable intermediate in the synthesis of a new generation of pesticides.[1][2] Its unique substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a methyl group on a pyridine core—offers a versatile platform for constructing complex molecular architectures with tailored biological activities.[3] This guide provides an in-depth exploration of the application of this compound in pesticide development, detailing the underlying chemical principles, step-by-step experimental protocols, and the biological rationale for its use.

The pyridine ring is a well-established motif in numerous successful agrochemicals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[4] The strategic placement of a bromine atom at the 3-position provides a crucial "handle" for synthetic chemists. This halogen serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern pesticide discovery. By modifying the substituents appended to the pyridine core, researchers can fine-tune the resulting compound's potency, selectivity, and environmental profile.[2]

This document will focus on the derivatization of the this compound scaffold to generate novel herbicidal and fungicidal candidates, reflecting the most promising applications for this class of compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction design and safety.

PropertyValueSource
CAS Number 126717-59-7[5]
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid
SMILES BrC1=C(OC)N=C(C)C=C1
InChI Key KSFXMDCBPCLNCM-UHFFFAOYSA-N

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for leveraging this reactivity. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and a boronic acid or ester, a transformation that is fundamental to creating the biaryl structures common in modern pesticides.[3]

The general workflow for this pivotal synthetic step is illustrated below.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (N2 or Ar Purge) Start->Inert Solvent Add Anhydrous Solvent & Degas Inert->Solvent Catalyst Introduce Palladium Catalyst & Ligand Solvent->Catalyst Heat Heat to Reflux (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Herbicide Development: Targeting Protoporphyrinogen Oxidase (PPO)

The escalating issue of herbicide resistance demands the development of new compounds with diverse modes of action. Pyridine-based scaffolds, derivable from this compound, are promising precursors for a class of herbicides that inhibit the plant enzyme Protoporphyrinogen Oxidase (PPO).[4]

Mechanism of Action: PPO Inhibition

PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX. In the presence of light and oxygen, this molecule causes the formation of highly reactive singlet oxygen species. These reactive species rapidly disrupt cell membranes, leading to leakage of cellular contents, loss of photosynthetic capacity, and ultimately, plant death.[4] This mode of action provides a rapid and effective means of weed control.

PPO_Inhibition_Pathway Glutamate Glutamate ProtoIX Protoporphyrinogen IX Glutamate->ProtoIX Multiple Steps PPO PPO Enzyme ProtoIX->PPO ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll Chlorophyll & Heme ProtoporphyrinIX->Chlorophyll ROS Singlet Oxygen (1O2) Generation Accumulation->ROS Light, O2 Herbicide Pyridine-based Herbicide (from Scaffold) Herbicide->PPO Inhibition Damage Cell Membrane Disruption ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of action for PPO-inhibiting herbicides.

Protocol: Synthesis of a Representative Phenylpyridine Herbicide Candidate

This protocol outlines the synthesis of a hypothetical phenylpyridine derivative, a common structural motif in PPO inhibitors, via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • (4-Chlorophenyl)boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, (4-chlorophenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed 4:1:1 mixture of toluene, ethanol, and water via cannula or syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The mixture may change color.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting bromopyridine spot indicates reaction completion (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure phenylpyridine derivative.

Application in Fungicide Development

The this compound scaffold is also a valuable starting point for the development of novel fungicides. The ability to introduce various heterocyclic systems via cross-coupling can lead to compounds that interfere with essential fungal biochemical pathways. For example, derivatives can be designed to inhibit mitochondrial respiration, a common target for fungicides.

Protocol: Synthesis of a Representative Triazolylpyridine Fungicide Candidate

This protocol provides a general method for synthesizing a triazolylpyridine, a class of compounds known for its fungicidal activity. This would typically involve a multi-step process where the initial Suzuki product is further functionalized.

Step 1: Suzuki Coupling (as described in the herbicide section)

  • React this compound with a suitable boronic acid ester containing a protected functional group (e.g., a protected amine).

Step 2: Deprotection and Cyclization

  • Deprotection: Remove the protecting group from the product of the Suzuki reaction under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc-protected amine).

  • Cyclization: React the deprotected intermediate with reagents to form the triazole ring. For instance, reaction with sodium azide and an orthoformate can yield a 1,2,4-triazole ring.

Step 3: Final Elaboration

  • N-Alkylation/Arylation: The triazole ring can be further functionalized by attaching various alkyl or aryl groups to one of its nitrogen atoms to optimize biological activity.

This modular, multi-step approach allows for the creation of a large and diverse library of potential fungicide candidates from a single, versatile starting material.

Conclusion and Future Outlook

This compound represents a strategically important building block in the design and synthesis of next-generation pesticides. Its utility is primarily anchored in the predictable and efficient reactivity of its carbon-bromine bond in Suzuki-Miyaura cross-coupling reactions. This allows for the rational design of novel herbicides and fungicides by enabling the exploration of a vast chemical space. The development of derivatives targeting crucial enzymes like PPO in weeds or components of the mitochondrial respiratory chain in fungi showcases the potential of this scaffold. As the need for more selective, potent, and environmentally benign crop protection solutions grows, the intelligent application of versatile intermediates like this compound will continue to be a cornerstone of innovation in the agrochemical industry.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-6-Methoxy-2-Methylpyridine | Properties, Safety, Uses, Supplier & Manufacturer China. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: Selective Functionalization of the C6-Methyl Group of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for the chemical modification of the C6-methyl group on 3-Bromo-2-methoxy-6-methylpyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The strategic functionalization of its methyl group unlocks a diverse array of derivatives, while preserving the synthetically crucial bromo and methoxy substituents for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[1][2]

This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale, empowering researchers to adapt and optimize these methods for their specific applications.

Radical Bromination of the C6-Methyl Group

Principle & Rationale:

The transformation of the C6-methyl group into a bromomethyl group is a pivotal first step for a variety of subsequent nucleophilic substitutions. This reaction proceeds via a free-radical chain mechanism, capitalizing on the enhanced stability of the pyridyl-methyl radical intermediate. The position of the methyl group, being adjacent to the pyridine ring (a "benzylic-like" or "picolylic" position), allows for resonance stabilization of the radical, making it the exclusive site of halogenation under radical conditions.[3]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3][4] Its primary advantage is its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ by the reaction of NBS with trace amounts of HBr.[3] This minimizes competitive and undesirable ionic side reactions, such as electrophilic aromatic substitution on the pyridine ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate radicals that start the chain reaction.[4][5]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ (Heat) R• R• Br• Br• R•->Br• + NBS Py-CH₃ Py-CH₃ Py-CH₂• Py-CH₂• Py-CH₃->Py-CH₂• + Br•, - HBr Py-CH₂Br Py-CH₂Br Py-CH₂•->Py-CH₂Br + NBS, - Succinimidyl radical Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ R• + R• R• + R• R-R R-R R• + R•->R-R Initiation Initiation Propagation Propagation Termination Termination

Caption: Free-radical chain mechanism for benzylic-like bromination using NBS.

Protocol 1.1: Synthesis of 3-Bromo-6-(bromomethyl)-2-methoxypyridine

This protocol details a standard procedure for the selective monobromination of the C6-methyl group.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv), recrystallized from water if necessary

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add this compound and anhydrous CCl₄ (approx. 0.2 M concentration).

  • Add NBS and AIBN to the solution.

  • Flush the system with inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under the inert atmosphere. A reaction light (e.g., a 100W tungsten lamp) can be used to facilitate initiation.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting material and the observation that the dense NBS sinks to the bottom, while the product, succinimide, floats.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-Bromo-6-(bromomethyl)-2-methoxypyridine.

Data Summary Table:

Reagent/ParameterMolar Ratio/ValuePurpose
Substrate1.0Starting Material
NBS1.0 - 1.2 equivBrominating Agent
AIBN0.02 - 0.1 equivRadical Initiator
SolventCCl₄, DCM, BenzeneInert, non-polar medium
TemperatureRefluxThermal initiation of AIBN
Typical Yield60-85%Varies with substrate & scale

Oxidation of the C6-Methyl Group

Principle & Rationale:

The C6-methyl group can be oxidized to afford either the corresponding aldehyde or carboxylic acid, significantly expanding the synthetic utility of the scaffold. The choice of oxidant and reaction conditions dictates the final oxidation state.

  • To Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly used for the exhaustive oxidation of alkyl side chains on aromatic rings to carboxylic acids.[6] The reaction is robust but often requires heating in an aqueous basic or acidic medium. The resulting product, 3-Bromo-2-methoxy-pyridine-6-carboxylic acid, is a valuable intermediate for amide couplings.

  • To Aldehyde: Direct, selective oxidation of the methyl group to an aldehyde is challenging. A more reliable and common two-step approach involves the initial formation of a geminal dihalide (-CHBr₂) followed by hydrolysis. This can be achieved by using two equivalents of NBS under radical conditions. The subsequent hydrolysis, often facilitated by silver nitrate or simply by treatment with aqueous base or acid, converts the dihalide into the aldehyde.

G Py_CH3 Py-CH₃ Py_CH2Br Py-CH₂Br Py_CH3->Py_CH2Br 1.1 eq. NBS AIBN, Δ Py_COOH Py-COOH Py_CH3->Py_COOH KMnO₄, Δ Py_CHBr2 Py-CHBr₂ Py_CH2Br->Py_CHBr2 1.1 eq. NBS AIBN, Δ Py_CHO Py-CHO Py_CHBr2->Py_CHO Hydrolysis (e.g., aq. Na₂CO₃)

Caption: Oxidation pathways from the C6-methyl group.

Protocol 2.1: Synthesis of 3-Bromo-2-methoxy-pyridine-6-carboxylic acid

Materials:

  • This compound (1.0 equiv)

  • Potassium Permanganate (KMnO₄) (3.0-4.0 equiv)

  • Water

  • Sulfuric Acid (concentrated) or Sodium Hydroxide

Procedure:

  • In a round-bottom flask, suspend this compound in water.

  • Add KMnO₄ portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 50°C with a water bath if necessary.

  • Once the addition is complete, heat the mixture to reflux (100°C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ solid through a pad of Celite. Wash the solid with hot water.

  • Combine the aqueous filtrates and cool in an ice bath.

  • Carefully acidify the solution with concentrated H₂SO₄ to a pH of ~3-4.

  • The product, 3-Bromo-2-methoxy-pyridine-6-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Deprotonation and Nucleophilic Functionalization

Principle & Rationale:

The protons of the C6-methyl group are acidic due to the electron-withdrawing nature of the pyridine ring. This allows for deprotonation by a strong, non-nucleophilic base to generate a carbanion (a pyridyl-methanide species). This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups.

Lithium diisopropylamide (LDA) is an ideal base for this purpose. It is exceptionally strong, allowing for rapid and complete deprotonation at low temperatures (-78°C), yet it is sterically hindered, which minimizes the risk of nucleophilic attack on the pyridine ring. It is crucial to perform this reaction at low temperatures to prevent side reactions, such as lithium-halogen exchange at the C3-bromo position.

This strategy opens a pathway to alcohols (via reaction with aldehydes/ketones), carboxylic acids (via CO₂), alkylated chains (via alkyl halides), and many other structures.

G substrate This compound anion Pyridyl-methanide Anion (Py-CH₂⁻Li⁺) substrate->anion LDA, THF, -78°C electrophiles Electrophiles anion->electrophiles product_alcohol Py-CH₂-C(OH)R₂ (Alcohol) electrophiles->product_alcohol 1. R₂C=O 2. H₃O⁺ quench product_acid Py-CH₂-COOH (Carboxylic Acid) electrophiles->product_acid 1. CO₂ (gas) 2. H₃O⁺ quench product_alkyl Py-CH₂-R (Alkylated Product) electrophiles->product_alkyl 1. R-X 2. H₃O⁺ quench

Caption: Lithiation of the C6-methyl group and reaction with various electrophiles.

Protocol 3.1: General Procedure for Lithiation and Electrophilic Quench

Materials:

  • This compound (1.0 equiv)

  • Lithium Diisopropylamide (LDA) solution (1.1 equiv, typically 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., benzaldehyde, dry ice, methyl iodide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, multi-neck flask under a strict inert atmosphere (Argon).

  • Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Add a solution of this compound in a minimal amount of anhydrous THF to the flask via syringe.

  • Slowly add the LDA solution dropwise to the stirred reaction mixture. A color change (often to a deep red or brown) indicates the formation of the anion.

  • Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

  • Add a solution of the chosen electrophile in anhydrous THF dropwise to the anion solution at -78°C.

  • Allow the reaction to proceed at -78°C for 1-2 hours, then let it slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product using an appropriate method, typically flash column chromatography.

Electrophile Selection Table:

ElectrophileResulting Functional GroupProduct Class
Aldehyde (RCHO)-CH₂-CH(OH)RSecondary Alcohol
Ketone (R₂CO)-CH₂-C(OH)R₂Tertiary Alcohol
Carbon Dioxide (CO₂)-CH₂-COOHCarboxylic Acid
Alkyl Halide (R-X)-CH₂-RAlkylated Pyridine
Dimethylformamide (DMF)-CHOAldehyde (after workup)

References

  • Wikipedia. Picoline. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]

  • ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • ResearchGate. ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. [Link]

  • Google Patents.
  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-2-methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and derivatization of 3-Bromo-2-methoxy-6-methylpyridine, a key heterocyclic building block in modern drug discovery and agrochemical development. The document details a robust, scalable synthetic route to the title compound, starting from commercially available precursors. Furthermore, it outlines detailed protocols for subsequent derivatization via palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals due to its unique physicochemical properties and ability to engage in critical biological interactions.[1] Specifically, functionalized pyridines, such as this compound, serve as versatile intermediates, offering multiple reactive handles for molecular elaboration. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring provides a platform for regioselective modifications, making it an invaluable tool for medicinal chemists and process developers.

The inherent reactivity of the C-Br bond allows for the introduction of a wide range of substituents at the 3-position through well-established transition-metal-catalyzed cross-coupling reactions.[1] This capability is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds. The methoxy group at the 2-position and the methyl group at the 6-position influence the electronic properties and steric environment of the pyridine ring, further modulating its reactivity and biological activity. This guide will provide a detailed, field-proven methodology for the large-scale synthesis of this compound and its subsequent derivatization.

Synthetic Strategy and Workflow

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 2-methoxy-6-methylpyridine. The overall workflow involves the selective bromination of the pyridine ring, followed by purification. Subsequent derivatization is then typically performed using palladium-catalyzed cross-coupling reactions.

G cluster_0 Synthesis of this compound cluster_1 Derivatization 2-methoxy-6-methylpyridine 2-methoxy-6-methylpyridine Bromination Bromination 2-methoxy-6-methylpyridine->Bromination N-Bromosuccinimide (NBS) Acetonitrile This compound This compound Bromination->this compound Purification Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd Catalyst, Ligand, Base Coupling Partner Derivatives Derivatives Cross-Coupling->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes the selective bromination of 2-methoxy-6-methylpyridine using N-Bromosuccinimide (NBS). The use of NBS is advantageous for large-scale synthesis as it is a solid, easier to handle reagent compared to liquid bromine and often leads to higher selectivity.[2]

Materials and Equipment:

  • 2-methoxy-6-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: Charge the jacketed glass reactor with 2-methoxy-6-methylpyridine and acetonitrile (10 mL per gram of starting material). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide in acetonitrile (5 mL per gram of NBS). Slowly add the NBS solution to the cooled reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)Solid reagent, easier handling, and often provides better regioselectivity compared to Br₂.[2]
Solvent Acetonitrile (ACN)A polar aprotic solvent that facilitates the dissolution of both reactants.
Temperature 0-10 °CControls the reaction rate and minimizes the formation of undesired side products.
Stoichiometry 1.1 eq of NBSA slight excess of NBS ensures complete consumption of the starting material.
Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it is widely used to derivatize aryl halides.[3] This protocol provides a general procedure for the coupling of this compound with a variety of boronic acids.

Materials and Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂A variety of palladium catalysts can be effective; selection may depend on the specific coupling partners.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the efficiency of the transmetalation step.
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system needs to facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the catalytic cycle to completion.

Safety Considerations

This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Organic solvents are flammable and should be used away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound, a key intermediate in pharmaceutical and agrochemical research. The described methods, from the initial bromination to subsequent derivatization via Suzuki-Miyaura coupling, are robust and adaptable for the synthesis of a wide range of novel compounds. By following these protocols and adhering to the necessary safety precautions, researchers can efficiently access this valuable building block and its derivatives for their discovery and development programs.

References

  • Functionalisation of 2-Methoxy-6-methylpyridine. Unpublished document.
  • 3-Bromo-6-methoxy-2-methylpyridine - Chem-Impex.
  • An In-Depth Technical Guide to 3-Bromo-2-methylpyridine - Benchchem. BenchChem.
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Autech Industry Co.,Limited.
  • 2-Bromo-3-methoxy-6-methylpyridine synthesis - ChemicalBook. ChemicalBook.
  • 3-Bromo-2-methylpyridine synthesis - ChemicalBook. ChemicalBook.
  • Synthetic method of 3-bromopyridine - Google Patents.
  • 2-Methoxy-6-methylpyridine - Chem-Impex.
  • Preparation method of 2-bromo-3-methoxypyridine - Google Patents.
  • 2-bromo-3-methoxypyridine preparation method - Google Patents.
  • Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents.
  • Certain chemical entities, compositions and methods - P
  • This compound - Sigma-Aldrich. Sigma-Aldrich.
  • 3-Bromo-6-Methoxy-2-Methylpyridine | Properties, Safety, Uses, Supplier & Manufacturer China - Pipzine Chemicals. Pipzine Chemicals.
  • Bromination of pyridine derivatives - Google Patents.
  • 2,6-dimethylpyridine - Organic Syntheses Procedure. Organic Syntheses.
  • 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem. PubChem.
  • Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research - Benchchem. BenchChem.
  • Buy 4-Bromo-2-methoxy-6-methylpyridine | 1083169-00-9 - Smolecule. Smolecule.
  • Synthesis of 6-methoxy-2-methylpyridine - PrepChem.com. PrepChem.com.
  • Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF - ResearchGate.

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Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Modern Synthetic Techniques

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in constructing C-C bonds, particularly in the formation of biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials.[3] The pyridine ring, in particular, is a privileged core in medicinal chemistry, frequently imparting desirable pharmacokinetic properties to drug candidates.[3] However, the synthesis of substituted pyridines via traditional cross-coupling methods can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and diminished reaction efficiency.[3]

This application note details a highly efficient and rapid protocol for the Suzuki coupling of 3-Bromo-2-methoxy-6-methylpyridine, a versatile building block, with various boronic acids and esters. By harnessing the power of microwave-assisted organic synthesis (MAOS), we overcome common hurdles associated with coupling heteroaromatic halides. MAOS provides rapid, uniform heating of the reaction mixture, which dramatically reduces reaction times, often from hours to minutes, while simultaneously improving yields and product purity.[4][5][6] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvent systems.[5]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies to accelerate their discovery and development pipelines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound in the presence of a base.[1][7] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[11][12]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[7][13][14] The exact mechanism of transmetalation is still a subject of detailed study, but it is understood that the base plays a critical role in forming a more reactive boronate species.[7][15]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] Bulky, electron-rich ligands on the palladium catalyst can promote this step.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate_A Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Intermediate_B Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' (Product)

Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers significant advantages over conventional heating methods for chemical synthesis.[16][17]

  • Rapid and Uniform Heating: Microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction vessel.[4] This eliminates localized overheating often associated with conventional oil baths.

  • Reduced Reaction Times: The efficient energy transfer significantly accelerates reaction rates, reducing reaction times from hours or days to mere minutes.[6][16][18]

  • Improved Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[6][16]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.[18]

  • "Green Chemistry" Benefits: MAOS is considered an environmentally friendly technique due to its energy efficiency and potential for solvent-free reactions or the use of greener solvents.[5]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Equipment
  • Reactants:

    • This compound (1.0 equiv.)

    • Arylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv.)

  • Catalyst System:

    • Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃/SPhos, XPhos Pd G4) (1-5 mol%)[19]

  • Base:

    • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv.)[19]

  • Solvent:

    • Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) or other suitable solvent systems like toluene/water or DMF/water.[19]

  • Equipment:

    • Dedicated microwave synthesis reactor with appropriate reaction vessels and caps.

    • Magnetic stir bars.

    • Standard laboratory glassware for work-up and purification.

    • Inert gas supply (Argon or Nitrogen).

Step-by-Step Procedure
  • Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel. The typical concentration is 0.1–0.5 M with respect to the starting bromide.

  • Vessel Sealing: Securely seal the reaction vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120-150 °C[20][21]

    • Time: 10–30 minutes

    • Power: Set to maintain the target temperature (e.g., 100-300 W).[22]

    • Stirring: Ensure vigorous stirring throughout the reaction.

  • Reaction Monitoring & Cooldown: Monitor the reaction progress if the instrument allows. After the set time, the vessel will be cooled to a safe handling temperature by the instrument.

  • Work-up:

    • Once cooled, open the vessel and dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow

Reaction Parameter Optimization

The success of a Suzuki coupling reaction is highly dependent on the interplay of several key parameters. A systematic approach to optimization is crucial when dealing with new or challenging substrates.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald pre-catalysts (e.g., XPhos Pd G4)[19][23]For heteroaromatic substrates like pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they can prevent catalyst inhibition by the pyridine nitrogen and promote reductive elimination.[8][10][19]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃[19]The base is crucial for activating the boronic acid.[14][15] K₃PO₄ is often a robust choice for challenging couplings.[19] The choice of base can also influence the rate of side reactions like protodeboronation.[19]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂OThe solvent must solubilize the reactants and be compatible with microwave heating. A polar solvent or a mixture containing a polar component like water is necessary to dissolve the inorganic base and facilitate microwave energy absorption.[4][24]
Temperature 100 - 180 °CMicrowave synthesis allows for heating solvents well above their atmospheric boiling points in sealed vessels.[18] Higher temperatures can significantly accelerate the reaction, but may also increase the rate of side reactions. A good starting point is 20-50 °C above the temperature used in a conventional protocol.[22]
Reaction Time 5 - 60 minutesOne of the primary advantages of MAOS is the drastic reduction in reaction time. Monitor the reaction to avoid prolonged heating once completion is reached to minimize decomposition.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh, high-quality catalyst and ensure proper inert atmosphere techniques.[11]- Thoroughly degas all solvents.[11]- Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[11]- Screen different bases and solvent systems as outlined in the optimization table.
Significant Side Products - Protodeboronation: Cleavage of the C-B bond.- Homocoupling: Self-coupling of the boronic acid or halide.- To minimize protodeboronation, use fresh boronic acid, milder bases, or more stable boronate esters.[19]- Homocoupling is often a result of oxygen in the reaction mixture or the presence of Pd(II) species at the start. Ensure rigorous degassing and use a pre-catalyst or ensure complete reduction of a Pd(II) source.[8]
Inconsistent Results - Inconsistent heating in a domestic microwave.- Variation in reagent quality or moisture content.- Use a dedicated scientific microwave reactor for precise temperature and pressure control.[18]- Ensure all reagents are of high purity and anhydrous where specified. Grind solid bases like K₃PO₄ to a fine powder for better reproducibility.[25]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and scalable method for the synthesis of valuable bi- and hetero-biaryl compounds. By leveraging the benefits of MAOS, researchers can significantly shorten synthesis times, improve yields, and enhance the overall efficiency of their synthetic workflows. The protocols and optimization strategies outlined in this application note provide a robust starting point for scientists in the pharmaceutical and chemical industries to successfully implement this powerful technology in their research and development efforts.

References

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  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

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  • MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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Application Note: Protecting Group Strategies for the Synthesis of 3-Bromo-2-methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are cornerstone building blocks in medicinal chemistry and materials science. The 3-bromo-2-methoxy-6-methylpyridine scaffold, in particular, offers multiple reaction handles for diversification, including the bromine atom for cross-coupling, the methyl group for functionalization, and various positions on the ring for substitution. However, the inherent basicity and nucleophilicity of the pyridine nitrogen often complicate synthetic sequences by interfering with organometallic reagents, coordinating to metal catalysts, or promoting undesired side reactions. This guide provides an in-depth analysis of protecting group strategies for the pyridine nitrogen, enabling researchers to unlock the full synthetic potential of this versatile scaffold. We will explore the rationale, application, and detailed protocols for key protecting groups, focusing on the N-oxide and N-Boc strategies, to ensure chemoselectivity and high yields in complex multi-step syntheses.

Introduction: The Synthetic Utility and Challenges of Substituted Pyridines

The this compound Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous blockbuster pharmaceuticals. The specific substitution pattern of this compound provides a rich platform for chemical exploration. The C3-bromo substituent serves as a versatile precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C2-methoxy and C6-methyl groups are electron-donating, influencing the ring's electronic properties and providing steric hindrance that can direct regioselectivity.

The Need for Nitrogen Protection in Pyridine Chemistry

The lone pair of electrons on the pyridine nitrogen atom is the source of both its utility and its challenges. In many synthetic transformations, this lone pair can be problematic:

  • Reaction with Organometallics: Pyridine nitrogen is sufficiently basic to quench highly reactive organometallic reagents like Grignards or organolithiums, which are often used for halogen-metal exchange at the C3-bromo position.[1][2]

  • Catalyst Inhibition: The nitrogen can act as a ligand, coordinating to and potentially deactivating metal catalysts used in cross-coupling reactions.

  • Undesired Reactivity: The nucleophilic nitrogen can participate in unwanted side reactions with electrophilic reagents intended for other parts of the molecule.

An effective protecting group strategy temporarily masks the nitrogen lone pair, rendering it inert to the reaction conditions required for modifying other parts of the molecule. The ideal protecting group should be easy to install, stable to the desired reaction conditions, and removable with high yield under mild conditions that do not affect the newly installed functionality.[3][4]

The N-Oxide Strategy: A Versatile Tool for Pyridine Functionalization

Formation of a pyridine N-oxide is a classical yet highly effective strategy for both protecting the nitrogen and modulating the reactivity of the pyridine ring.[5][6]

Rationale and Mechanistic Insight

Oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the electronic landscape of the molecule.[7]

  • Protection: The N-O bond effectively sequesters the nitrogen's lone pair, preventing its interference in subsequent reactions.

  • Electronic Modulation: The N-oxide group acts as a strong electron-withdrawing group via induction but can also be an electron-donating group through resonance. This dual nature makes the C2, C4, and C6 positions significantly more electron-deficient and thus susceptible to attack by nucleophiles.[5][6][8]

  • Enhanced Reactivity of Substituents: The electron-withdrawing nature of the N-oxide can acidify the protons of alkyl groups at the C2 and C6 positions, facilitating their deprotonation and subsequent functionalization.

N_Oxide_Resonance

Caption: Resonance delocalization in pyridine N-oxide activates C2/C4.

Protocol 1: N-Oxidation of this compound

This protocol describes the formation of the N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.2 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench excess m-CPBA by slowly adding saturated Na₂S₂O₃ solution.

  • Workup: Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Applications of the N-Oxide Intermediate

With the nitrogen protected as the N-oxide, the scaffold is primed for several transformations that would be difficult otherwise. For example, direct lithiation of the C6-methyl group becomes feasible using a strong, non-nucleophilic base like LDA, followed by quenching with an electrophile.

Protocol 2: Deoxygenation to Regenerate the Pyridine

After the desired functionalization is complete, the N-oxide can be efficiently removed to restore the pyridine. Phosphorus trichloride (PCl₃) is a classic and reliable reagent for this transformation.[9]

Materials:

  • Pyridine N-oxide derivative

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pyridine N-oxide derivative (1.0 eq) in anhydrous DCM or CHCl₃ and cool to 0 °C.

  • Reagent Addition: Add PCl₃ (1.1 - 1.3 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice, followed by slow addition of saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction: Extract the mixture three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

N_Oxide_Workflow

Caption: General workflow for using N-oxide as a protecting group.

Carbamate Protecting Groups: The N-Boc Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis, prized for its stability to a wide range of conditions and its clean, acid-labile removal.[10] However, its application directly to the pyridine nitrogen can be challenging.

Rationale and Feasibility

The direct N-Boc protection of pyridines is often sluggish due to the relatively low nucleophilicity of the pyridine nitrogen compared to aliphatic amines. Electron-donating groups on the pyridine ring, like the methoxy and methyl groups in the target scaffold, increase the nucleophilicity and should favor the reaction. However, standard conditions may still be insufficient. Modified procedures using potent activators or catalysts are often necessary.[11]

Protocol 3: N-tert-Butoxycarbonyl (Boc) Protection

This protocol employs di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous MeCN, add DMAP (0.1 - 1.0 eq).

  • Reagent Addition: Add Boc₂O (1.5 - 2.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction progress should be monitored carefully by LC-MS. Note that the product is a pyridinium salt, which may alter its chromatographic behavior. This reaction can be slow, sometimes requiring extended reaction times (12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The resulting N-Boc pyridinium salt is often highly polar and may be difficult to purify by standard silica gel chromatography. It may be possible to precipitate the product or use reverse-phase chromatography. The crude material is sometimes used directly in the next step.

Protocol 4: Acid-Mediated N-Boc Deprotection

Removal of the Boc group is typically straightforward using strong acids like trifluoroacetic acid (TFA).[10][12]

Materials:

  • N-Boc protected pyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Toluene

Procedure:

  • Dissolution: Dissolve the N-Boc protected pyridine in DCM (a 1:1 mixture of DCM:TFA is common).

  • Acid Treatment: Add TFA and stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS. The evolution of isobutylene gas and CO₂ is expected.

  • Removal of Acid: Once complete, concentrate the reaction mixture under reduced pressure. Add toluene and co-evaporate twice to remove residual TFA.

  • Neutralization: Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyridine.

Comparative Analysis and Strategy Selection

Choosing the correct protecting group is critical and depends entirely on the planned synthetic route.[4][13] An orthogonal protection strategy, where multiple protecting groups can be removed under different conditions, is a powerful approach in complex synthesis.[3][14]

Table: Comparison of Protecting Group Strategies
FeatureN-Oxide StrategyN-Boc Strategy
Introduction Mild (m-CPBA, H₂O₂)Can be challenging; requires catalyst (DMAP)
Stability (Acid) Stable to mild acid; protonatesLabile (cleaved by TFA, HCl)
Stability (Base) StableStable
Stability (Reductive) Labile (PCl₃, H₂/Pd, Zn)Stable to catalytic hydrogenation
Stability (Oxidative) StableStable
Impact on Reactivity Activates C2/C4/C6 to nucleophilesGenerally deactivating; forms pyridinium salt
Removal Conditions Reductive (mild)Acidic (mild)
Decision-Making Framework

The choice of protecting group should be dictated by the downstream reaction conditions.

Decision_Tree

Caption: Decision framework for selecting a pyridine N-protecting group.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex derivatives of this compound. The N-oxide strategy offers a robust and versatile approach, not only masking the problematic nitrogen lone pair but also activating the pyridine ring for a variety of useful transformations. It is particularly well-suited for syntheses involving organometallic reagents or those aiming to functionalize the C6-methyl group. The N-Boc group, while more challenging to install, provides an excellent orthogonal option, stable to the basic and reductive conditions that would cleave an N-oxide, but readily removed under acidic conditions. By understanding the causality behind these strategies and carefully planning the synthetic sequence, researchers can efficiently navigate the complexities of pyridine chemistry to achieve their target molecules.

References

Sources

Flow Chemistry Applications of 3-Bromo-2-methoxy-6-methylpyridine: Advanced Protocols for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-2-methoxy-6-methylpyridine and the Imperative for Flow Chemistry

In the landscape of modern medicinal and agrochemical research, the substituted pyridine motif remains a cornerstone of molecular design. Among the myriad of pyridine-based building blocks, this compound stands out as a particularly versatile scaffold. The strategic placement of its functional groups—a nucleophilic 2-methoxy group, a sterically accessible 6-methyl group, and a synthetically versatile 3-bromo handle—offers a rich platform for the elaboration of complex molecular architectures.

However, the very reactivity that makes this molecule so valuable can also present significant challenges in traditional batch-wise synthesis. Highly exothermic and rapid reactions, such as organometallic transformations, can be difficult to control on a large scale, leading to side-product formation and posing safety risks. Furthermore, the optimization of multi-step sequences in batch can be a time-consuming and resource-intensive endeavor.

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we can achieve precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control translates to improved reaction yields, higher selectivity, and a significantly enhanced safety profile.[1][2] The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly reactive intermediates and exothermic events. This guide provides detailed application notes and protocols for key transformations of this compound, leveraging the power of continuous flow to unlock its full synthetic potential.

I. Lithiation and Borylation in Flow: Generating Key Intermediates with Precision

The bromine-lithium exchange is a powerful transformation for the functionalization of aryl halides. However, the resulting organolithium species are often highly reactive and thermally unstable, necessitating cryogenic conditions in batch processing.[1][3] Flow chemistry provides a superior alternative by enabling rapid mixing and precise temperature control, often allowing these reactions to be performed at more practical temperatures.[2][4]

Causality Behind the Flow Protocol:

The protocol below describes the in-situ generation of the 3-lithiated pyridine species followed by quenching with a boronic ester. The short residence time in the flow reactor is critical to outpace potential side reactions, such as decomposition of the organolithium intermediate. The efficient heat transfer of the microreactor system allows for excellent temperature control, preventing thermal runaway.

Experimental Protocol: Continuous Flow Lithiation-Borylation

Objective: To synthesize 2-methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from this compound.

Reagents and Solutions:

  • Solution A: this compound (0.1 M in anhydrous THF)

  • Solution B: n-Butyllithium (n-BuLi) (0.4 M in hexanes)

  • Solution C: Isopropoxy(pinacol)borane (i-PrOBPin) (0.6 M in anhydrous THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

Flow System Setup:

  • Two syringe pumps for reagent delivery (Solutions A and B).

  • One syringe pump for the electrophile (Solution C).

  • A T-mixer for the initial mixing of Solutions A and B.

  • A coiled reactor (e.g., PFA tubing) for the lithiation reaction (R1).

  • A second T-mixer for the introduction of Solution C.

  • A second coiled reactor for the borylation reaction (R2).

  • A back-pressure regulator to maintain a stable flow and prevent outgassing.

  • A collection vessel containing the quenching solution.

Table 1: Optimized Flow Parameters for Lithiation-Borylation

ParameterValueRationale
Flow Rate (Solution A) 6.0 mL/minEstablishes the primary throughput.
Flow Rate (Solution B) 1.5 mL/minProvides a stoichiometric excess of n-BuLi.
Flow Rate (Solution C) 3.0 mL/minEnsures rapid quenching of the lithiated intermediate.
Reactor R1 Volume 1.0 mL
Reactor R2 Volume 1.5 mL
Residence Time (R1) ~8 secondsA short residence time is crucial to prevent decomposition of the pyridyllithium species.[3][4]
Residence Time (R2) ~12 secondsAllows for complete reaction with the boronic ester.
Temperature (R1 & R2) -20 °C to 0 °CFlow chemistry's efficient heat exchange allows for less stringent cooling compared to batch.[1][4]
Back Pressure 5 barEnsures single-phase flow and improves mixing.

Step-by-Step Protocol:

  • Prime the pumps and lines with the respective anhydrous solvents.

  • Set the temperatures of the reactor coils.

  • Begin pumping Solutions A and B at the specified flow rates. The solutions converge at the first T-mixer and enter reactor R1 where the bromine-lithium exchange occurs.

  • The stream from R1 then merges with Solution C at the second T-mixer and enters reactor R2 for the borylation.

  • The product stream is continuously collected in a vessel containing the stirred quenching solution.

  • Upon completion of the run, the collected mixture is transferred to a separatory funnel.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Diagram 1: Experimental Workflow for Flow Lithiation-Borylation

G cluster_pumps Reagent Delivery cluster_reactors Flow Reactor System cluster_collection Work-up PumpA Pump A (Substrate) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Pump B (n-BuLi) PumpB->TMixer1 PumpC Pump C (Boronic Ester) TMixer2 T-Mixer 2 PumpC->TMixer2 Reactor1 Reactor 1 (Lithiation) -20 °C, 8s TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor 2 (Borylation) -20 °C, 12s TMixer2->Reactor2 Quench Quenching Vessel (aq. NH4Cl) Reactor2->Quench Purification Purification Quench->Purification G cluster_pumps Reagent Delivery cluster_reactors Flow Reactor System cluster_collection Collection & Work-up PumpA Pump A (Substrates & Base) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Catalyst) PumpB->TMixer Reactor Heated Reactor 120 °C, 20 min TMixer->Reactor Collection Collection Vessel Reactor->Collection Workup Extraction & Purification Collection->Workup G cluster_feeds Reagent Feeds cluster_reactors High-Pressure Flow Reactor cluster_collection Collection & Work-up LiquidPump Liquid Pump (Substrate, Amine, Base, Catalyst) GLMixer Gas-Liquid Mixer LiquidPump->GLMixer GasMFC Mass Flow Controller (Carbon Monoxide) GasMFC->GLMixer HPReactor High-Pressure Reactor 100 °C, 40 bar, 20 min GLMixer->HPReactor BPR Back-Pressure Regulator HPReactor->BPR Collection Collection Vessel BPR->Collection

Sources

Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Biaryl and N-Aryl Compounds Utilizing 3-Bromo-2-methoxy-6-methylpyridine

Biaryl and N-aryl scaffolds are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry and drug development.[3][4] Among the myriad of building blocks available to synthetic chemists, functionalized pyridine halides represent a particularly valuable class of reagents. This compound is an exemplary heterocyclic substrate, offering a versatile handle for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions.

This guide provides detailed application notes and validated protocols for the synthesis of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds using this compound. We will delve into the mechanistic underpinnings and practical execution of the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, offering insights honed from extensive field application. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block with confidence and efficiency.

Core Concept: Palladium-Catalyzed Cross-Coupling Reactions

The construction of biaryl and N-aryl systems from aryl halides is predominantly achieved through palladium-catalyzed cross-coupling reactions. These transformations, foundational to modern synthesis, share a common mechanistic framework revolving around a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is paramount to rational protocol design and troubleshooting.

The generalized cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[7][8]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron or organotin reagent for C-C, or an amine for C-N) displaces the halide on the palladium center.[7][8]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

The choice of ligands, base, and solvent is critical as these components modulate the stability and reactivity of the palladium catalyst at each stage of the cycle.[9][10] For pyridine-containing substrates, catalyst inhibition through coordination of the pyridine nitrogen to the palladium center is a key challenge that must be overcome, often by using bulky, electron-rich phosphine ligands.[10][11][12]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][11][13]

Causality and Experimental Choices

For a substrate like this compound, steric hindrance from the adjacent methyl group and potential catalyst inhibition by the pyridine nitrogen are primary considerations.[14]

  • Catalyst & Ligand: A pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often effective. Alternatively, generating the active catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can overcome catalyst inhibition and promote efficient reductive elimination.[10][15]

  • Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[10] The choice of base can significantly impact yield and side reactions like protodeboronation.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Ar¹-Pd(II)L₂-Br Pd0:e->PdII_Complex:w Ar¹-Br OxAdd Oxidative Addition PdII_Aryl_Complex Ar¹-Pd(II)L₂-Ar² PdII_Complex:e->PdII_Aryl_Complex:w Ar²-B(OR)₂ (Base) Transmetalation Transmetalation PdII_Aryl_Complex:e->Pd0:w Ar¹-Ar² RedElim Reductive Elimination Ar1Br Ar¹-Br Ar2BOH2 Ar²-B(OR)₂ Base Base Product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas three times.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.[14]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14][16] Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Representative Suzuki-Miyaura Reaction Conditions
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O9075-85Classic conditions, may require longer reaction times.[11]
Pd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane / H₂O10085-95Highly reliable for a broad range of substrates.[13][14]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene / H₂O100-110>90Excellent for sterically hindered or electron-rich substrates.[10][11]

Note: Yields are representative and can vary based on the specific coupling partners.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) in Flask B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat Reaction Mixture (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Quench (Add H₂O, Extract with Organic Solvent) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Biaryl Product H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Application Note 2: Stille Coupling for C-C Bond Formation

The Stille coupling offers a powerful alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to access.[17] Organostannanes are notable for their stability to air and moisture and their tolerance of a wide variety of functional groups.[8] The primary drawback is the toxicity of tin compounds and the challenge of removing tin-containing byproducts.[17]

Causality and Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings.[17] Pd(0) sources like Pd₂(dba)₃ with added phosphine ligands are also common.

  • Additives: The addition of copper(I) iodide (CuI) can have a synergistic effect, accelerating the transmetalation step.[17] Lithium chloride (LiCl) is often used to facilitate the reaction by forming more reactive organostannane complexes.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or toluene are typically employed.[8]

Detailed Experimental Protocol: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv.)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Additive (e.g., CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Aqueous potassium fluoride (KF) solution (for work-up)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Reagent Addition: Add the palladium catalyst, any additives (like CuI), and finally the organostannane reagent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic solution thoroughly with a saturated aqueous solution of KF.[8] The fluoride ions precipitate the tin salts, which can often be removed by filtration through a pad of Celite.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Representative Stille Coupling Reaction Conditions
Catalyst SystemAdditive(s)SolventTemp (°C)Notes
Pd(PPh₃)₄ (5 mol%)NoneToluene110Standard, widely applicable conditions.
Pd₂(dba)₃ (2 mol%) / PPh₃ (8 mol%)LiClTHF80Milder conditions, LiCl aids transmetalation.
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)CuI (10 mol%)DMF100Cu(I) co-catalysis can accelerate the reaction.[17]

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[7][18] It has revolutionized medicinal chemistry by providing a general and high-yielding route to aryl amines, which are prevalent in pharmaceuticals.[9][19]

Causality and Experimental Choices

The key to a successful Buchwald-Hartwig amination, especially with a sterically hindered substrate, lies in the choice of ligand and base.[19]

  • Catalyst & Ligand: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand.[19] Ligands like (±)-BINAP, XPhos, or SPhos are highly effective as they promote both the oxidative addition and the final reductive elimination step while preventing catalyst deactivation.[9][19]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose.[9][20]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are required.[20]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Br Pd0:e->PdII_Complex:w Ar-Br OxAdd Oxidative Addition Amido_Complex Ar-Pd(II)L₂-NR¹R² PdII_Complex:e->Amido_Complex:w HNR¹R² (Base) AmineCoord Amine Coordination & Deprotonation Amido_Complex:e->Pd0:w Ar-NR¹R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, degassed Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or to an oven-dried Schlenk flask under a positive pressure of inert gas, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide base.[16][20]

  • Reagent Addition: To the same flask, add this compound and the amine coupling partner.[19]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M.[19]

  • Reaction: Seal the flask or tube securely and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[20]

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude N-aryl product by column chromatography.[12]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and a comprehensive understanding of the reaction's nuances.

Understanding the Substrate: Key Challenges

The Suzuki coupling of this compound presents a unique set of challenges primarily stemming from its electronic and structural features. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the C-Br bond, while the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1][2][3] A successful coupling hinges on carefully selecting reaction parameters to overcome these hurdles.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses the most common issues encountered during the Suzuki coupling of this compound, offering causative explanations and actionable solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield is the most frequent challenge. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Potential Cause Underlying Science Recommended Solution
Catalyst Inactivation/Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][3]Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][4][5] These ligands promote the desired catalytic turnover by sterically hindering the coordination of the pyridine nitrogen to the palladium. Pre-formed catalysts like PEPPSI-IPr, which are more resistant to inhibition, can also be highly effective.[6]
Inefficient Oxidative Addition The electron-donating methoxy and methyl groups on the pyridine ring increase the electron density at the carbon bearing the bromine atom. This can make the oxidative addition of the C-Br bond to the Pd(0) center, a critical step in the catalytic cycle, less favorable.[7]Increase the reaction temperature to provide the necessary activation energy for oxidative addition.[8] Consider using a more electron-rich and reactive palladium catalyst system.
Poor Base Selection The base plays a crucial role in activating the boronic acid for transmetalation.[9] An inappropriate base may not be strong enough to form the active boronate species or may have poor solubility in the reaction medium.A screening of bases is highly recommended. For this substrate, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][6] The choice of base should also be compatible with the functional groups on your coupling partner.
Sub-optimal Solvent System The solubility of the reactants, catalyst, and base is critical for an efficient reaction. Poor solubility of any component can lead to a stalled reaction.[10][11]A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[2][12] Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[2][12] If solubility remains an issue, consider alternative solvents like THF or 2-MeTHF.[4]
Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions that compete with the desired cross-coupling.

Side Product Formation Mechanism Mitigation Strategy
Protodeboronation Product (Boronic acid replaced by -H) This occurs when the boronic acid reacts with a proton source (often water) to cleave the C-B bond.[13][14] This side reaction is often exacerbated by high temperatures and prolonged reaction times.Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[13][14][15] Using anhydrous solvents and ensuring all reagents are dry can also help.
Homocoupling Product (Biaryl of the boronic acid) This side reaction is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[16]Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining the reaction under a positive pressure of the inert gas.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precursors that require in situ reduction.[16]
Dehalogenation Product (Bromo group replaced by -H) The starting material, this compound, can be reduced, replacing the bromine with a hydrogen atom. This can be promoted by certain solvents, bases, or impurities in the reaction mixture.[16]Optimize the choice of base and solvent. In some cases, a milder base or a different solvent system can suppress this side reaction. Ensure all reagents are pure and free from potential reducing agents.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products Check_Catalyst Screen Catalyst/ Ligand Start->Check_Catalyst Check_Base Screen Bases Check_Catalyst->Check_Base Check_Solvent Screen Solvents Check_Base->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Check_Reagents Verify Reagent Quality Check_Temp->Check_Reagents Success Improved Yield Check_Reagents->Success

Caption: A systematic workflow for troubleshooting low yields.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational optimization.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R R-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[12][17]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around catalyst for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid partner. However, for this electron-rich and potentially chelating substrate, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[2] Good starting points include Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like PEPPSI-IPr.[2][6] While Pd(PPh₃)₄ is a classic choice, it may be less effective for this challenging substrate.[2]

Q2: Which base should I start with for my optimizations?

A2: A common and effective base for Suzuki couplings of bromopyridines is K₃PO₄.[2] Other options to screen include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[2] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.

Q3: Is water necessary in the reaction mixture?

A3: In many cases, yes. When using inorganic bases like K₃PO₄ or Na₂CO₃, a small amount of water is necessary to dissolve the base and facilitate the activation of the boronic acid.[2][12] Common solvent mixtures include 1,4-dioxane/water, toluene/water, or DMF/water.[2][12]

Q4: My boronic acid is not commercially available. What are my options?

A4: If your desired boronic acid is not available, you can often purchase the corresponding boronic ester (e.g., a pinacol ester). Boronic esters are generally more stable than boronic acids and can be used directly in the Suzuki coupling.[14][15] Alternatively, you can synthesize the boronic acid or ester from the corresponding aryl halide via a Miyaura borylation reaction.[14]

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave heating can often significantly reduce reaction times and, in some cases, improve yields.[16] However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or catalyst.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • Protodeboronation - Wikipedia. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - Semantic Scholar. (n.d.).
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.).
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine - Benchchem. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem. (n.d.).
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022, October 21).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-fluoro-6-methylpyridine - Benchchem. (n.d.).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. (n.d.).
  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem. (n.d.).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. (n.d.).
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4).

Sources

common side reactions with "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, chemists, and drug development professionals utilizing 3-Bromo-2-methoxy-6-methylpyridine in their synthetic workflows. This substituted pyridine is a valuable building block, but its electronic and steric properties present unique challenges. This document provides in-depth, field-proven insights into its reactivity, common side reactions, and robust troubleshooting strategies to help you optimize your experiments, minimize byproduct formation, and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A: The reactivity of this molecule is governed by the interplay of its substituents and the pyridine core:

  • Pyridine Nitrogen: As a heterocyclic amine, the nitrogen atom is basic and can act as a ligand, coordinating to metal catalysts (e.g., Palladium). This can sometimes lead to catalyst inhibition or altered reactivity.[1]

  • Bromo Group (C3): The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and for the formation of organometallic reagents via metal-halogen exchange (e.g., lithiation, Grignard formation).

  • Methoxy Group (C2): This is a strong electron-donating group by resonance. It increases the electron density of the ring, which can decrease the rate of oxidative addition in cross-coupling reactions.[1] It also activates the C2 position for potential nucleophilic aromatic substitution (SNAr), making the methoxy group itself a possible leaving group under certain conditions.

  • Methyl Group (C6): This is a weak electron-donating group by induction. Its protons are acidic and can potentially be deprotonated by very strong bases, leading to side reactions, though this is less common than reactions at the C-Br bond.

  • C3 Position: The bromine is at a position that is not electronically activated for nucleophilic aromatic substitution (SNAr), as negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom.[2][3]

Q2: I'm planning a metal-catalyzed reaction. How does the pyridine nitrogen affect the outcome?

A: The lone pair on the pyridine nitrogen can coordinate to the palladium or other metal catalyst. This coordination can be a double-edged sword. While it can sometimes facilitate certain reactions, it more commonly leads to catalyst inhibition by occupying a coordination site needed for the catalytic cycle.[1][4] To overcome this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is highly recommended. These ligands can sterically hinder the pyridine nitrogen from binding to the metal center, thereby preserving the catalyst's activity.[1]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is one of the most common applications for this compound. However, several side reactions can compete with the desired C-C bond formation, leading to low yields and complex purification.

Problem: Low or no yield of the desired biaryl product.

Possible Cause 1: Dehalogenation (Hydrodebromination)

You observe the formation of 2-methoxy-6-methylpyridine as a major byproduct. This occurs when the bromo group is replaced by a hydrogen atom.

  • Causality: This side reaction is often mediated by palladium hydride (Pd-H) species that can form in the catalytic cycle. These species can react with the starting material in a reductive process instead of proceeding through the desired cross-coupling pathway.[1]

  • Troubleshooting & Mitigation:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often a reliable choice for challenging substrates.[1] Avoid bases that can generate significant amounts of water or hydroxide in situ.

    • Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Protic sources can facilitate the formation of Pd-H species.

    • Ligand Choice: Employ bulky, electron-rich ligands that promote rapid reductive elimination, which is the final step in the desired catalytic cycle, thus outcompeting the dehalogenation pathway.

Possible Cause 2: Protodeboronation of the Boronic Acid Partner

The boronic acid or ester starting material is consumed, but the desired product is not formed. This involves the cleavage of the C-B bond, replacing it with a C-H bond.

  • Causality: This is often promoted by high temperatures and the presence of excess water or base.[1]

  • Troubleshooting & Mitigation:

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding acids.[1]

    • Control Temperature: Run the reaction at the lowest effective temperature. Screen temperatures starting from 80 °C up to 110 °C.

    • Minimize Water: While some water is often necessary to dissolve the inorganic base, use the minimum required amount. A common solvent system is a 4:1 to 10:1 ratio of an organic solvent (like 1,4-dioxane or toluene) to water.[1][4]

Possible Cause 3: Homocoupling of the Boronic Acid

A biaryl byproduct derived from the self-coupling of your boronic acid is observed.

  • Causality: This side reaction is primarily caused by the presence of molecular oxygen, which can participate in a palladium-mediated oxidative cycle that leads to homocoupling.[1]

  • Troubleshooting & Mitigation:

    • Rigorous Degassing: Ensure the reaction mixture (solvent, reagents) is thoroughly degassed before adding the palladium catalyst. This can be achieved by at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[1]

    • Use a Pd(0) Source: Using a pre-catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce the propensity for oxygen-mediated side reactions.[1]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

This table provides a robust starting point for optimization.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or PdCl₂(dppf) (3-5 mol%)Bulky, electron-rich ligands are effective for electron-rich bromopyridines to prevent catalyst inhibition.[1][4]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is highly effective for challenging couplings.[1]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (10:1)Aprotic organic solvents with minimal water to dissolve the base.[1][4]
Temperature 90 - 110 °CHigh enough to drive the reaction but controlled to minimize side reactions like protodeboronation.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxygen-mediated homocoupling.[1]
Visualization: Suzuki-Miyaura Catalytic Cycle & Side Reactions

Suzuki_Side_Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L₂) OA->PdII Dehalogenation Dehalogenation (Side Reaction) OA->Dehalogenation Ar-Br TM Transmetalation PdII->TM PdH Pd-H Species PdII->PdH Trace H₂O/ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Homocoupling Homocoupling (Side Reaction) Protodeboronation Protodeboronation (Side Reaction) ArBOH2 Ar'B(OH)₂ ArBOH2->TM ArH_prime Ar'-H ArBOH2->ArH_prime H₂O / Heat O2 O₂ ArBOH2->O2 Pd(0) Base Base (e.g., K₃PO₄) Base->TM activates ArH Ar-H ArAr Ar'-Ar' ArH_prime->Protodeboronation O2->ArAr Homocoupling PdH->Dehalogenation

Caption: Key pathways in the Suzuki-Miyaura reaction and common off-cycle side reactions.

Troubleshooting Guide 2: Lithiation and Grignard Reagent Formation

Formation of an organometallic intermediate via metal-halogen exchange is a common strategy to form a nucleophilic carbon at the C3 position.

Problem: Low yield of the desired product after quenching with an electrophile.

Possible Cause 1: Incomplete Metal-Halogen Exchange

The reaction appears sluggish, and a significant amount of starting material is recovered.

  • Causality: While Br-Li exchange is typically very fast, incomplete reactions can occur if the organolithium reagent has degraded or if the temperature is not optimal. For Grignard formation, direct reaction with magnesium turnings can have a long initiation period.

  • Troubleshooting & Mitigation:

    • Titrate the Organolithium: Always titrate your alkyllithium reagent (e.g., n-BuLi, s-BuLi) before use to know its exact concentration.

    • Use a Br-Mg Exchange Reagent: For Grignard formation, using a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl) for a Br-Mg exchange is often more reliable and proceeds under milder conditions than using Mg turnings.[5]

    • Temperature Control: Br-Li exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions. Br-Mg exchange can often be run at slightly higher temperatures (0 °C to room temperature).[5][6]

Possible Cause 2: Competing Side Reactions (Deprotonation)

A complex mixture of products is obtained, or the reaction fails completely.

  • Causality: Strong bases like alkyllithiums can potentially deprotonate other sites on the molecule. While the C-H protons of the methyl and methoxy groups are not highly acidic, competitive deprotonation can occur, especially if the metal-halogen exchange is slow. Grignard reagents are also strong bases and can react with any acidic protons.[7][8]

  • Troubleshooting & Mitigation:

    • Low Temperature: Conduct the reaction at -78 °C, especially when using n-BuLi or s-BuLi. Add the alkyllithium slowly to the solution of the bromopyridine to avoid localized heating.

    • Immediate Trapping: The resulting pyridyl anion can be unstable. It is best practice to generate the organometallic species in situ and add the electrophile immediately at low temperature.

    • Anhydrous Conditions: Grignard and organolithium reagents react rapidly with water. Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.[6]

Protocol: Bromine-Magnesium Exchange for Grignard Reagent Formation

This protocol is adapted from general procedures for preparing pyridyl Grignard reagents.[5]

  • Preparation: Under an inert atmosphere (Argon), add this compound (1.0 eq) to an oven-dried, three-neck flask equipped with a magnetic stir bar and a thermometer.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add a solution of isopropylmagnesium chloride (iPrMgCl, 1.05 - 1.1 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Formation: Allow the reaction mixture to stir at 0 °C to room temperature for 1-2 hours. Formation of the Grignard reagent is complete when analysis (e.g., TLC quench with I₂) shows consumption of the starting material.

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to the desired temperature (e.g., -78 °C or 0 °C depending on the electrophile) and slowly add a solution of the electrophile (1.1 eq) in anhydrous THF.

  • Work-up: After the reaction is complete, quench slowly by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[6] Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify.

Visualization: Desired vs. Potential Side Reactions in Lithiation

Lithiation_Pathways Start This compound + n-BuLi Desired Desired Pathway: Br-Li Exchange Start->Desired -78 °C (Fast, Favored) Side Side Reaction: Proton Abstraction Start->Side Higher Temp (Possible) Product_Li 3-Lithio-2-methoxy-6-methylpyridine (Major Intermediate) Desired->Product_Li Quench_Desired Quench with E⁺ Product_Li->Quench_Desired Final_Product 3-E-2-methoxy-6-methylpyridine (Desired Product) Quench_Desired->Final_Product Product_Side Lithiated Methyl/Methoxy Species (Minor Byproduct) Side->Product_Side Quench_Side Quench with E⁺ Product_Side->Quench_Side Side_Product Byproducts Quench_Side->Side_Product

Caption: Competing pathways during the lithiation of this compound.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

Problem: Attempting to displace the bromine at C3 with a nucleophile results in no reaction or recovery of starting material.

  • Causality: Nucleophilic aromatic substitution on a pyridine ring proceeds via a negatively charged intermediate (a Meisenheimer complex). This intermediate is only sufficiently stabilized if the negative charge can be delocalized onto the electronegative nitrogen atom. This occurs when the nucleophile attacks at the C2, C4, or C6 positions. Attack at the C3 position does not allow for this resonance stabilization, making the reaction electronically disfavored and extremely slow.[2][3][9]

  • Troubleshooting & Mitigation:

    • Reaction Strategy: Do not expect to displace the C3-Bromo group via an SNAr mechanism. This position is unactivated. To functionalize the C3 position, use the methods described in the previous sections (cross-coupling or organometallic formation).

    • Beware of C2 Reactivity: Be aware that the C2-methoxy group is susceptible to SNAr. If you treat the molecule with a strong nucleophile (e.g., NaOMe, NaSMe) at elevated temperatures, you may observe displacement of the methoxy group to form a 2-substituted pyridine, rather than any reaction at the C3-bromo position.

Visualization: SNAr Intermediate Stability

SNAr_Stability cluster_0 Attack at C3 (Unfavorable) cluster_1 Attack at C2 (Favorable) C3_Attack Nucleophile attacks C3 C3_Intermediate Intermediate: Negative charge on Carbon atoms only C3_Attack->C3_Intermediate C3_Result High Energy Intermediate => No Reaction C3_Intermediate->C3_Result C2_Attack Nucleophile attacks C2 C2_Intermediate Intermediate: Negative charge delocalized onto Electronegative Nitrogen C2_Attack->C2_Intermediate C2_Result Stabilized Intermediate => Reaction Proceeds C2_Intermediate->C2_Result

Caption: Comparison of intermediate stability for SNAr at C3 vs. C2 positions of the pyridine ring.

References

  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
  • Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. (n.d.). Benchchem.

Sources

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. We will delve into the root causes of catalyst deactivation specific to this substrate and provide actionable troubleshooting strategies and optimized protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the challenges encountered with 2-alkoxy-3-bromopyridine substrates.

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound notoriously difficult and prone to low yields?

A: The primary challenge stems from the inherent chemical nature of the pyridine ring itself. The Lewis basic nitrogen atom in the pyridine substrate can coordinate strongly to the palladium catalyst center.[1][2] This coordination acts as a form of catalyst poisoning, occupying the metal's coordination site and preventing it from participating in the catalytic cycle.[2] The substrate essentially competes with the desired ligands and reactants, leading to catalyst inhibition, stalled reactions, and ultimately, low product yields. The proximity of the 2-methoxy and 6-methyl groups can further influence the electronic properties and steric environment of the pyridine, exacerbating these challenges.

Q2: What are the primary modes of catalyst deactivation I should be aware of in these reactions?

A: Beyond substrate-induced poisoning, several other deactivation pathways can occur, often simultaneously. A clear understanding of these pathways is crucial for effective troubleshooting.

  • Pyridine Coordination (Catalyst Poisoning): As discussed, the pyridine nitrogen directly binds to the palladium, forming a stable, off-cycle complex that is catalytically inactive.[1][2]

  • Formation of Palladium Black (Aggregation): The active, mononuclear Pd(0) species can agglomerate into larger, inactive palladium metal clusters.[3] This process, visually indicated by the formation of a black precipitate, is often accelerated by high temperatures, low ligand concentrations, or the presence of oxygen.[3][4]

  • Oxidation of Catalyst/Ligand: The catalytically active Pd(0) state is susceptible to oxidation to inactive Pd(II) by trace amounts of oxygen.[5] Similarly, the crucial phosphine ligands can be oxidized to phosphine oxides, which are ineffective at stabilizing the catalyst.[3] This underscores the critical need for a strictly inert atmosphere.

Q3: How do bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) help overcome pyridine-induced catalyst deactivation?

A: This is the cornerstone of modern cross-coupling chemistry for heteroaromatic substrates. Bulky ligands, such as SPhos, XPhos, or RuPhos, possess large steric profiles.[1][3] When coordinated to the palladium atom, their sheer size creates a protective "pocket" around the metal center. This steric shield physically hinders the pyridine nitrogen of the substrate from accessing and binding to the palladium.[3] This allows the catalytic cycle to proceed without inhibition. Furthermore, their electron-rich nature promotes the rate-determining oxidative addition step and stabilizes the active Pd(0) species, further enhancing catalytic efficiency.[6]

Q4: When should I use a modern pre-catalyst versus generating the catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃?

A: While in-situ generation from Pd(II) or Pd(0) precursors is a classic approach, modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) offer significant advantages, especially for challenging substrates like this one.[6]

  • Stability and Ease of Use: Pre-catalysts are typically air- and moisture-stable solids, making them easier to handle and weigh accurately compared to potentially degrading precursors like Pd(OAc)₂.[6]

  • Efficiency and Reliability: They are designed to rapidly and cleanly generate the active, monoligated Pd(0) species under reaction conditions.[7] This leads to more reliable catalyst activation, often allowing for lower catalyst loadings (1-2 mol%) and shorter reaction times.[6]

  • Recommendation: For difficult couplings, where catalyst deactivation is a major concern, starting with a well-defined pre-catalyst like XPhos Pd G3 is highly recommended to ensure efficient generation of the active catalyst and improve reproducibility.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: My reaction has stalled or shows very low conversion.

This is the most common failure mode. A stalled reaction, where starting material is consumed slowly or not at all, almost always points to an issue with catalyst activity.

start Low / No Conversion Observed check_inert Is the inert atmosphere rigorous? (Degassed solvents, positive pressure) start->check_inert check_reagents Are reagents pure and dry? (Substrate, boronic acid, base, ligand) check_inert->check_reagents Yes improve_inert Action: Re-degas solvents, use Schlenk/glovebox techniques. check_inert->improve_inert No check_catalyst Is the catalyst system optimal? (Bulky ligand, pre-catalyst used?) check_reagents->check_catalyst Yes purify_reagents Action: Purify starting materials, use fresh, high-purity reagents. check_reagents->purify_reagents No check_params Are reaction parameters suitable? (Base choice, temperature, concentration) check_catalyst->check_params Yes change_catalyst Action: Switch to a bulky ligand (e.g., XPhos) and a pre-catalyst (e.g., G3 Palladacycle). check_catalyst->change_catalyst No success Problem Resolved check_params->success Yes optimize_params Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), increase temperature, check L:Pd ratio. check_params->optimize_params No improve_inert->start purify_reagents->start change_catalyst->start optimize_params->start

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: I see a black precipitate forming in my reaction flask.

This visual cue is a definitive sign of catalyst decomposition into palladium black.[4]

Explanation: The formation of palladium black indicates that the phosphine ligand is not adequately stabilizing the Pd(0) catalytic species, leading to aggregation.[3]

Prevention Strategies:

Potential Cause Corrective Action & Explanation
Suboptimal Ligand Switch to a bulkier, more electron-rich ligand (see Table 1). These ligands provide superior steric and electronic stabilization to the Pd(0) center, preventing it from aggregating.[3][6]
Low Ligand:Palladium Ratio If generating the catalyst in-situ, increase the ligand-to-palladium ratio from 1:1 to at least 2:1. The excess ligand helps ensure the palladium center remains coordinatively saturated and less prone to aggregation.[3][7]
Excessive Temperature High temperatures can accelerate the decomposition process.[3] Determine the lowest effective temperature for your specific coupling through screening. A reaction that proceeds slowly at 80 °C is better than one that decomposes rapidly at 110 °C.
Presence of Oxygen Ensure the reaction setup is scrupulously free of oxygen. Oxygen can facilitate the degradation of both the catalyst and the ligand, leading to the formation of palladium black.[1][3]
Section 3: Optimized Protocols & Methodologies

The following are generalized starting protocols for common cross-coupling reactions. Optimization of base, solvent, and temperature may be required for specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to couple this compound with various aryl/heteroaryl boronic acids or esters.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with 5-10% water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the C-N coupling of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox, add the NaOt-Bu, RuPhos Pd G3 pre-catalyst, this compound, and a stir bar to an oven-dried Schlenk flask. If a glovebox is unavailable, add reagents under a positive flow of inert gas.

  • Reagent Addition: Seal the vessel. Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Section 4: Data Summaries

The selection of catalyst, ligand, base, and solvent is critical for success. The tables below provide validated starting points for reaction optimization.

Table 1: Recommended Catalyst & Ligand Systems for Pyridine Substrates
Catalyst SystemKey Features & AdvantagesTypical Loading (mol%)
XPhos Pd G3 / G4 Excellent for coupling sterically hindered and electron-rich heteroaryl halides. Highly active and robust.[1][6]1 - 2
RuPhos Pd G3 / G4 Often superior for amination reactions and couplings involving hindered primary amines.1 - 2
SPhos Pd G2 / G3 A highly active and versatile system, effective for a broad range of Suzuki and Buchwald-Hartwig reactions.[1][8]1 - 3
Pd₂(dba)₃ + P(t-Bu)₃ A very active in-situ system, but the ligand is highly air-sensitive. Good for challenging substrates if handled correctly.[6]1 - 3
Table 2: Comparative Guide for Base and Solvent Selection
Reaction TypeRecommended BasesRationale & ConsiderationsRecommended Solvents
Suzuki-Miyaura K₃PO₄, Cs₂CO₃Moderately strong inorganic bases are highly effective. K₃PO₄ is a cost-effective and reliable choice for many pyridine couplings.[1] Water is often required to dissolve the base.Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O
Buchwald-Hartwig NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[9] Incompatible with base-sensitive functional groups (e.g., esters).Toluene, Dioxane, THF
Visualizing Catalyst Deactivation Pathways

cluster_active Active Catalytic Cycle cluster_inactive Inactive States Active_Catalyst Active L-Pd(0) Species Pyridine_Complex [L-Pd(0)]-Pyridine Complex (Poisoned) Active_Catalyst->Pyridine_Complex Pd_Black Palladium Black (Aggregated) Active_Catalyst->Pd_Black Aggregation Pd_II Inactive Pd(II) Species Active_Catalyst->Pd_II Pyridine Pyridine Substrate (this compound) Pyridine->Pyridine_Complex Coordination High_Temp High Temperature High_Temp->Pd_Black Accelerates Oxygen Oxygen (O₂) Oxygen->Pd_II Oxidation

Caption: Common catalyst deactivation pathways.

References
  • Larock, R. C., Wang, Y., & Dong, X. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of Organic Chemistry, 68(8), 3090-3098. [Link]

  • Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules, 24(14), 2609. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog. [Link]

  • Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. [Link]

  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5469-5477. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bartling, S., & Krauter, J.-G. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 72(1-2), 55-63. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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Technical Support Center: Purification of 3-Bromo-2-methoxy-6-methylpyridine Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cross-coupling products derived from 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Navigating the purification of substituted pyridines can be challenging due to their unique chemical properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying coupling products of this compound?

A1: The core challenges stem from the inherent properties of the pyridine nucleus. The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing, poor resolution, and irreversible adsorption of the product.[1][2] Furthermore, residual palladium catalysts can be difficult to remove, and common side products from the coupling reaction often have polarities similar to the desired product, complicating separation.

Q2: How should I monitor my coupling reaction to determine the optimal time for work-up?

A2: Effective reaction monitoring is critical to avoid the formation of unnecessary byproducts. Thin Layer Chromatography (TLC) is the most common method.[3][4][5] Use a solvent system that provides good separation between your starting material (this compound), your boronic acid/alkyne/amine, and the desired product. A typical developing system is a mixture of hexanes and ethyl acetate. For more complex reaction mixtures or for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4] The reaction should be stopped once the limiting reagent, typically the bromopyridine, has been consumed.[3]

Q3: What is a standard aqueous work-up procedure for these types of coupling reactions?

A3: A well-executed work-up is the first step to a successful purification.

  • Once the reaction is complete, cool the mixture to room temperature.[3][5]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3][4]

  • Wash the organic layer with water to remove inorganic salts (e.g., phosphates or carbonates from the base).

  • Follow with a wash using saturated aqueous brine to facilitate phase separation and remove residual water.[3][6]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][7]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3][5] This crude material is now ready for purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: My product is streaking badly or tailing on a silica gel column. What is happening and how can I fix it?
  • Core Problem: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This strong, non-specific binding leads to a slow and uneven elution of your compound, resulting in significant peak tailing.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your eluent.[1][2] Triethylamine (Et₃N) at a concentration of 0.1-1% is standard. The Et₃N will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product and allowing for a much sharper elution profile.[2] Ammonium hydroxide can also be used, particularly with more polar solvent systems.[8]

    • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic or a basic stationary phase.

      • Basic Alumina (Al₂O₃): This is an excellent alternative for basic compounds like pyridines.

      • Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and can provide excellent separation.[2]

    • Reverse-Phase Chromatography: For highly polar pyridine derivatives, reverse-phase flash chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be a viable option.[1]

Issue 2: I am observing co-elution of my product with a persistent impurity. What is the likely culprit and how can I improve separation?
  • Potential Impurities & Causes:

    • Homocoupled Boronic Acid (in Suzuki Reactions): If your reaction was exposed to oxygen, your boronic acid may have coupled with itself to form a biaryl byproduct.[9] This impurity is often non-polar and can co-elute with the desired product.

    • Unreacted Starting Material: Incomplete reactions will leave behind starting materials which may have similar polarity to your product.

    • Protodeboronated Arene (in Suzuki Reactions): The boronic acid can be cleaved to the corresponding arene (Ar-H), especially at high temperatures or in the presence of excess water.[9]

    • Hydrolyzed Starting Material: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic conditions, forming the corresponding 2-pyridone. While generally stable, this can occur if the reaction workup involves a strong acid wash without subsequent neutralization.[10]

  • Solutions:

    • Optimize Chromatography Gradient: Do not rush the elution. A slower, shallower gradient during column chromatography provides more "column volumes" for the separation to occur, increasing the likelihood of resolving closely eluting spots.[11]

    • Change Solvent System Polarity: Switch the solvent system entirely. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. The change in solvent-solute interactions can alter the elution order and improve separation.

    • Recrystallization: If your product is a solid, recrystallization is an exceptionally powerful technique for removing small amounts of impurities.[7][12] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where your product has high solubility when hot and low solubility when cold, while the impurities remain in solution.[12][13]

Issue 3: My NMR spectrum is clean, but my product has a grey/black color. How do I remove residual palladium?
  • Core Problem: Palladium catalysts, especially Pd(PPh₃)₄, and their decomposition products can adhere to the product, even after chromatography.

  • Solutions:

    • Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a solvent like ethyl acetate and filter it through a plug of Celite®.[4] This can remove a significant portion of the precipitated palladium.

    • Charcoal Treatment: After the work-up, dissolve the crude product in a suitable solvent (e.g., DCM or EtOAc), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. The charcoal will adsorb the colored palladium impurities.

    • Specialized Scavengers: For pharmaceutical applications where very low ppm levels of palladium are required, commercially available metal scavengers (resins with thiol or amine functionalities) can be used.

Issue 4: My purified product is an oil and will not solidify. How can I induce crystallization?
  • Core Problem: The presence of minute impurities can inhibit the formation of a crystal lattice. Alternatively, the intrinsic properties of the molecule may favor an amorphous or oily state at room temperature.[1]

  • Solutions:

    • Ensure High Purity: Re-purify a small sample using chromatography with a very slow gradient to achieve the highest possible purity.[1]

    • Solvent Screening: Dissolve the oil in a minimal amount of a good solvent (e.g., ether, ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes faintly cloudy. Allow this to stand, or gently warm to redissolve and then cool slowly.[13][14]

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have ever had a solid batch, use a tiny crystal to seed the supersaturated solution.

Visualized Workflows and Data

General Purification Strategy

The following workflow outlines a systematic approach to purifying the coupling products of this compound.

A Reaction Completion (TLC/LC-MS) B Aqueous Work-up (EtOAc/Water/Brine) A->B C Crude Product Analysis (TLC, ¹H NMR) B->C D Select Purification Method C->D E Flash Column Chromatography D->E  Oily or Multiple Impurities F Recrystallization D->F  Solid with Minor Impurities G High Purity Product E->G F->G H Characterization (NMR, MS, Purity) G->H

Caption: A general workflow for the purification of coupling products.

Troubleshooting Chromatography

Use this decision tree to diagnose and solve common column chromatography issues.

Start Is your product streaking/tailing? Add_Base Add 0.5% Et3N to eluent Start->Add_Base Yes Coelution Is there co-elution? Start->Coelution No Use_Alumina Switch to Alumina or Amine-Silica Add_Base->Use_Alumina If still tailing Add_Base->Coelution Slow_Gradient Run a slower, shallower gradient Coelution->Slow_Gradient Yes Success Problem Solved Coelution->Success No Change_Solvent Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) Slow_Gradient->Change_Solvent If still co-eluting Recrystallize Attempt Recrystallization Change_Solvent->Recrystallize If still co-eluting

Caption: A decision tree for troubleshooting flash chromatography.

Table 1: Recommended Solvent Systems for Flash Chromatography
Polarity of ProductPrimary Solvent System (Silica Gel)ModifierAlternative System
Low to MediumHexanes / Ethyl Acetate (Gradient)0.5% Et₃NToluene / Acetone
Medium to HighDichloromethane / Methanol (Gradient)0.5% Et₃NChloroform / Acetone
High / PolarAcetonitrile / Water (Gradient)0.1% Formic AcidReverse-Phase C18

Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography for Pyridine Derivatives

This protocol is designed to mitigate peak tailing and achieve optimal separation.[3][11][15]

  • Prepare the Slurry: In a beaker, add silica gel (230-400 mesh) to your initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc + 0.5% Et₃N). Swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Begin elution with the low-polarity solvent system. Gradually and slowly increase the polarity (e.g., increase the percentage of ethyl acetate). A shallow gradient is key to good separation.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and should be removed easily.

Protocol 2: Recrystallization for High-Purity Biaryl Pyridine Products

This method is ideal for obtaining analytically pure, crystalline material from a solid crude product that is already reasonably pure.[7][12][13][14]

  • Choose a Solvent System: Select a single solvent or a binary solvent pair. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary pair) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: If using a binary system, add the second, "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the first solvent to make it clear again.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the crystals under vacuum to remove all residual solvent.

References

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography.
  • CN103145761B. (2013). Utilize the method for recrystallization method purification Ruthenium complex crude product. Google Patents.
  • Cruz-Cabeza, A. J., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Houlton, A., et al. (1996). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Chemistry – A European Journal.
  • Johnson, M. T., & Spilling, C. D. (2025).
  • NileRed. (2022). Making 2,2'-Bipyridine and its Ruthenium Complex. YouTube. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Cruz-Cabeza, A. J., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. ACS Publications.
  • American Chemical Society. (2026).
  • US4942239A. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine.

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preventing protodeboronation in Suzuki reactions of "3-Bromo-2-methoxy-6-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 3-Bromo-2-methoxy-6-methylpyridine

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with "this compound." This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using this electron-rich heteroaromatic halide, with a primary focus on mitigating the undesired side reaction of protodeboronation.

Troubleshooting Guide: Overcoming Common Hurdles

This section is designed to help you diagnose and solve issues that may arise during your experiments.

Problem 1: Low to No Yield of the Desired Coupled Product

Possible Cause: Catalyst inhibition or inactivation is a common issue when working with pyridine-containing substrates.[1][2][3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices as they can stabilize the active palladium species and prevent pyridine coordination.[1][3]

  • Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[1] For particularly challenging couplings, consider increasing the catalyst loading (e.g., from 2-3 mol% to 5 mol%).[1]

  • Inert Atmosphere: Ensure a strictly oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst, so thoroughly degassing your solvents and using a robust inert gas (Argon or Nitrogen) protocol is crucial.[3][4][5]

Possible Cause: The oxidative addition of the palladium catalyst to the C-Br bond of the electron-rich this compound may be slow.

Solutions:

  • Ligand Electronics: Use electron-rich ligands to increase the electron density on the palladium center, which facilitates oxidative addition.[6][7]

  • Temperature Optimization: While higher temperatures can promote oxidative addition, they can also accelerate catalyst decomposition and protodeboronation.[4][8] A careful optimization of the reaction temperature is necessary, often in the range of 80-110 °C.[4]

Problem 2: Significant Formation of Protodeboronated Byproduct

Q: I'm observing a significant amount of the debrominated starting material (2-methoxy-6-methylpyridine) and/or the protonated boronic acid partner. How can I prevent this?

A: Protodeboronation is a prevalent side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[4][9][10] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[4][11]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and less susceptible to protodeboronation.[4][12][13][14] They function as a "slow release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive boronic acid low.[4][10][15]

  • Optimize the Base: Strong bases, particularly hydroxides (NaOH, KOH), can accelerate protodeboronation.[4] Consider using weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[4][16] K₃PO₄ is often a robust choice for challenging couplings.[3][4]

  • Anhydrous Conditions: While Suzuki reactions often benefit from some water to dissolve the base, excess water can promote protodeboronation.[4][8][17] Using anhydrous solvents and minimizing the water content can be beneficial.[8][18]

  • Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[4][19] It is advisable to run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[4]

  • Increase the Reaction Rate: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for a longer period. Employing a more active catalyst system can help the desired reaction outcompete the protodeboronation side reaction.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major concern with my substrate?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of your organoboron reagent (e.g., arylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[9][10] This is an undesirable side reaction in Suzuki-Miyaura coupling because it consumes your nucleophilic coupling partner, leading to lower yields of the target molecule and the formation of a byproduct that can complicate purification.[9] The electron-rich nature of the 2-methoxy-6-methylpyridine ring can make the corresponding boronic acid (if used as the coupling partner) more susceptible to this decomposition pathway.

Q2: Which type of organoboron reagent is best for coupling with this compound?

A2: While boronic acids are common, for substrates prone to protodeboronation, it is highly recommended to use more stable boronic esters, such as pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates.[4][12][13][14] These esters offer enhanced stability, are easier to handle and purify, and can lead to more reproducible results by slowly releasing the active boronic acid during the reaction.[10][11][12] Potassium trifluoroborate salts are another excellent alternative as they are generally less prone to protodeboronation compared to boronic acids.[6][15]

Q3: What is the optimal base for this reaction?

A3: The choice of base is critical. It needs to be strong enough to facilitate the transmetalation step but not so strong as to promote significant protodeboronation.[3] For challenging couplings involving bromopyridines, potassium phosphate (K₃PO₄) is a frequently used and effective base.[3][4][20][21] Other bases to consider screening include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[3]

Q4: What is a good starting point for a catalyst and ligand system?

A4: For electron-rich and potentially inhibitory substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be less effective.[3] A better starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3] Pre-formed catalysts incorporating these ligands are also excellent choices.

Q5: Can I run this reaction without water?

A5: Yes, and it can be advantageous. While aqueous conditions are common for Suzuki reactions to dissolve the inorganic base, anhydrous conditions can suppress protodeboronation.[8][18] In such cases, bases like potassium trimethylsilanolate (TMSOK) in anhydrous ethereal solvents can be employed.[18]

Visualizing the Chemistry

The Suzuki Catalytic Cycle vs. Protodeboronation

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Catalytic Cycle cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArX This compound ArX->OA ArB Ar'-B(OR)₂ ArB->TM Boronic Ar'-B(OR)₂ ArB->Boronic Consumed Base Base (e.g., K₃PO₄) Base->TM Cleavage C-B Bond Cleavage Boronic->Cleavage Proton H⁺ Source (e.g., H₂O) Proton->Cleavage SideProduct Ar'-H (Byproduct) Cleavage->SideProduct

Caption: Competing pathways: the desired Suzuki cycle and the undesired protodeboronation.

Decision Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Protodeboronation Observed CheckBoron Is Boron Source a Boronic Acid? Start->CheckBoron SwitchEster Switch to Pinacol or MIDA Ester CheckBoron->SwitchEster Yes CheckBase Is Base Strong (e.g., NaOH)? CheckBoron->CheckBase No SwitchEster->CheckBase SwitchBase Switch to Weaker Base (K₃PO₄, K₂CO₃) CheckBase->SwitchBase Yes CheckTemp Is Temperature > 100 °C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower Temperature (e.g., 80 °C) CheckTemp->LowerTemp Yes CheckCatalyst Is Catalyst/Ligand System Optimal? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst ImproveCatalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ImproveCatalyst No End Re-evaluate Reaction CheckCatalyst->End Yes ImproveCatalyst->End

Caption: A step-by-step guide to optimizing your reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling Using a Boronic Ester

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester, aiming to minimize protodeboronation.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv.)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (or the pre-formed catalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.[2]

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Impact of Reaction Parameters on Protodeboronation
ParameterCondition Favoring ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Boron Reagent Boronic AcidBoronic Ester (Pinacol, MIDA) or Trifluoroborate SaltIncreased stability and "slow release" of the active nucleophile.[4][10][12][15]
Base Strong, aqueous bases (e.g., NaOH, KOH)Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃)Reduces the rate of base-catalyzed decomposition pathways.[4][16]
Catalyst/Ligand Standard, less active systems (e.g., Pd(PPh₃)₄)Bulky, electron-rich ligands (e.g., SPhos, XPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[3][4][10]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous solvents (e.g., Dioxane, Toluene)Removes the primary proton source for the side reaction.[8][17]
Temperature High (e.g., >100 °C)Moderate (e.g., 60-80 °C)Slows the rate of thermal decomposition.[4][19]

References

  • Benchchem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(2), 815-827. [Link]

  • Li, W., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2764-2775. [Link]

  • Benchchem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Benchchem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • Wikipedia. Protodeboronation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569-17584. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586-12597. [Link]

  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12984-12987. [Link]

  • Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • ResearchGate. A general protodeboronation reaction. [Link]

  • Mondal, B., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(35), 14041-14049. [Link]

  • Benchchem. Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Link]

  • ResearchGate. Reaction between water and boronic acids. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • da Silva, R. A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1344-1350. [Link]

  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Benchchem.
  • Eddarir, S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(13), 5124-5127. [Link]

  • Benchchem. preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Liu, L. L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry–An Asian Journal, 8(11), 2592-2595. [Link]

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Reddit. For the pro's (Suzuki). [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

  • Lee, D. S., et al. (2013). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 135(44), 16429-16432. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6351. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6351. [Link]

  • Benchchem. preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • ResearchGate. Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-fluoro-6-methylpyridine.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine.
  • Valente, C., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 14(11), 2882-2885. [Link]

Sources

Technical Support Center: Minimizing Boronic Acid Homocoupling with 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for minimizing the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions involving the specific substrate, "3-Bromo-2-methoxy-6-methylpyridine." As Senior Application Scientists, we understand the nuances of complex organic syntheses and have structured this guide to address the challenges you may encounter in your research.

Understanding the Challenge: Homocoupling in Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, like any powerful tool, its application requires a nuanced understanding of potential side reactions. One of the most prevalent and yield-reducing side reactions is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct.[4][5][6] This not only consumes your valuable boronic acid but also complicates the purification of your desired cross-coupled product.

The substrate in focus, This compound , presents its own set of challenges. The electron-donating methoxy and methyl groups can decrease the reactivity of the carbon-bromine bond towards the critical oxidative addition step in the catalytic cycle.[5] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2][5]

This guide will walk you through the primary causes of boronic acid homocoupling and provide actionable, evidence-based strategies to suppress this unwanted reaction, ensuring the successful synthesis of your target molecule.

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the desired catalytic cycle alongside the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway SA1 Pd(0)L_n SA2 Oxidative Addition (Ar-X) SA1->SA2 SA3 [Ar-Pd(II)-X]L_n SA2->SA3 SA4 Transmetalation (Ar'-B(OH)₂) SA3->SA4 SA5 [Ar-Pd(II)-Ar']L_n SA4->SA5 SA6 Reductive Elimination SA5->SA6 SA6->SA1 Regenerates Catalyst SA7 Ar-Ar' SA6->SA7 Product HB1 2 Ar'-B(OH)₂ HB3 Oxidative Coupling HB1->HB3 HB2 Pd(II) HB2->HB3 HB4 Ar'-Ar' HB3->HB4 Byproduct HB5 Pd(0) HB3->HB5 Troubleshooting_Workflow Start High Homocoupling Observed Atmosphere Is the reaction atmosphere strictly inert? Start->Atmosphere Degas Action: Rigorously degas solvents and reaction mixture (e.g., N₂/Ar sparging, freeze-pump-thaw). Atmosphere->Degas No Catalyst What is the palladium source? Atmosphere->Catalyst Yes Degas->Catalyst Pd_Source Pd(II) (e.g., Pd(OAc)₂) Catalyst->Pd_Source Pd0_Source Pd(0) (e.g., Pd₂(dba)₃) or Precatalyst (e.g., Buchwald G3) Catalyst->Pd0_Source Use_Pd0 Action: Switch to a Pd(0) source or a modern precatalyst to bypass in-situ reduction. Pd_Source->Use_Pd0 Ligand Is the ligand appropriate for this 'electron-rich' heteroaromatic system? Pd0_Source->Ligand Use_Pd0->Ligand Bulky_Ligand Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination and hinder homocoupling. Ligand->Bulky_Ligand No Conditions Are the reaction conditions optimized? Ligand->Conditions Yes Bulky_Ligand->Conditions Base Action: Screen weaker bases (e.g., K₂CO₃, K₃PO₄) to avoid degradation of the boronic acid. Conditions->Base Temp Action: Lower the reaction temperature to disfavor the homocoupling side reaction. Conditions->Temp Addition Action: Consider slow addition of the boronic acid to keep its concentration low. Conditions->Addition End Homocoupling Minimized Base->End Temp->End Addition->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Q3: How does the choice of palladium source and ligand specifically impact homocoupling with this compound?

A3: This is a critical consideration for your specific substrate.

  • Palladium Source: As mentioned, Pd(II) sources can directly promote homocoupling during their initial reduction to Pd(0). [4][7]For a challenging substrate like this compound, it is highly recommended to start with a Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or use a modern precatalyst . Buchwald's G2, G3, and G4 precatalysts are designed to cleanly generate the active Pd(0) species, which can significantly minimize side reactions. [8]

  • Ligand Selection: The electronic properties of this compound (electron-rich) and the potential for pyridine-palladium coordination necessitate the use of specialized ligands. [5] * Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective. [4]Their steric bulk can physically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring homocoupling. [9]Their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle, increasing the turnover of the desired reaction. [8][10] * Bidentate Ligands: While ligands like dppf are popular, for this specific substrate, the bite angle and steric properties of Buchwald-type monophosphine ligands often provide superior results in minimizing side reactions. [8]

Q4: Can the choice of base and solvent system influence the extent of homocoupling?

A4: Absolutely. The base and solvent are not merely passive components of the reaction.

  • Base Selection: The base is necessary to activate the boronic acid for transmetalation. [11]However, an overly strong base or high concentrations can sometimes promote side reactions, including protodeboronation and potentially homocoupling.

    • Screening is Key: For this compound, potassium phosphate (K₃PO₄) is often a robust choice. [2][5]However, it is advisable to screen other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to find the optimal balance for your specific boronic acid. [5][6]

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Aprotic Solvents are Preferred: Solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to dissolve the inorganic base, are commonly used. [5][12]Thoroughly degassing these solvents is crucial. [9]

Experimental Protocols & Data

To provide a practical starting point, we have outlined a representative protocol and compiled comparative data for Suzuki-Miyaura couplings of similar heteroaromatic systems.

Representative Protocol for Minimizing Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Degassed Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere. [5]3. Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Summary: Condition Screening for Heteroaryl Couplings

The following table summarizes conditions that have been shown to be effective in minimizing side reactions for challenging heteroaryl Suzuki-Miyaura couplings.

Catalyst SystemBaseSolventTemperature (°C)Key Outcome/ObservationReference
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100Effective for electron-rich heteroaryl chlorides.[2]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O80-100XPhos G2 precatalyst effective for challenging aminopyrazoles.[13]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Classic conditions, may be less effective for this substrate.[2]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane85General procedure, but may not be optimal for this specific case.[2]

Concluding Remarks

Minimizing boronic acid homocoupling in the Suzuki-Miyaura reaction of this compound is an achievable goal with careful attention to experimental detail. The key takeaways from this guide are:

  • Oxygen exclusion is non-negotiable.

  • The choice of a Pd(0) source or a modern precatalyst is highly advantageous.

  • Bulky, electron-rich ligands are crucial for this specific substrate.

  • Systematic screening of bases and reaction conditions is essential for optimization.

By implementing these strategies, you can significantly improve the yield and purity of your desired cross-coupled product, accelerating your research and development efforts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

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Technical Support Center: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The unique electronic and steric profile of this substrate—characterized by an electron-donating methoxy group and a sterically demanding methyl group flanking the reactive C-Br bond—necessitates a carefully optimized approach to achieve high conversion.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps to overcome low yields and reaction failures.

Understanding the Substrate: Key Challenges

The structure of this compound presents a distinct set of challenges for the Buchwald-Hartwig amination:

  • Steric Hindrance: The 2-methoxy and 6-methyl groups create significant steric congestion around the palladium catalyst's site of oxidative addition. This can slow down or inhibit the initial step of the catalytic cycle.

  • Electronic Effects: The electron-donating nature of the 2-methoxy group can decrease the electrophilicity of the C-Br bond, making oxidative addition more challenging compared to electron-deficient aryl halides.

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive off-cycle complexes. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

Addressing these inherent challenges requires a nuanced selection of the catalyst system, base, and solvent.

Troubleshooting Guide: Low or Stalled Conversion

Question: My reaction with this compound has stalled at low conversion. What are the likely causes and how can I address them?

Low or stalled conversion is the most common issue encountered with this substrate. The root cause often lies in one or more of the following areas: catalyst system inefficiency, suboptimal reaction conditions, or reagent impurity.

Troubleshooting Workflow

G start Low Conversion Observed catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst Step 1 base Assess Base Choice & Solubility catalyst->base Step 2 success High Conversion Achieved catalyst->success Resolution conditions Optimize Reaction Conditions (Temp & Time) base->conditions Step 3 base->success Resolution reagents Verify Reagent & Solvent Purity conditions->reagents Step 4 conditions->success Resolution reagents->success Resolution

Caption: A stepwise troubleshooting workflow for low conversion.

Catalyst System Evaluation (The Primary Suspect)

The choice of ligand is paramount for overcoming the steric and electronic challenges of this substrate.[1]

  • The Problem: Your current ligand may not be sterically bulky or electron-rich enough to facilitate the crucial oxidative addition and reductive elimination steps.[1] Simple phosphine ligands like PPh₃ or even some bidentate ligands may be ineffective.

  • The Solution: Employ Bulky, Electron-Rich Monophosphine Ligands. For sterically hindered and electron-rich heteroaryl halides, bulky dialkylbiaryl phosphine ligands are often the key to success.[2] These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition.

    Ligand FamilySpecific ExamplesKey Features & Rationale
    Buchwald-type Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for sterically demanding substrates due to their bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.[3][4]
    N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can enhance the rate of oxidative addition for less reactive aryl halides. Their steric bulk also aids in the reductive elimination step.[5]
  • Actionable Protocol:

    • Screen a panel of ligands. Start with established ligands known for their effectiveness with challenging substrates, such as XPhos or RuPhos.

    • Use an appropriate Palladium Precursor. While Pd₂(dba)₃ is common, pre-formed palladium(II) precatalysts like (XPhos)Pd G3 or (SPhos)Pd G2 can offer more consistent generation of the active Pd(0) species.

    • Maintain the correct Pd:Ligand Ratio. For monophosphine ligands, a 1:2 to 1:2.4 ratio of Pd to ligand is generally recommended to ensure the formation of the desired catalytically active species.

Base Selection and Solubility

The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[2]

  • The Problem: The chosen base may not be strong enough to deprotonate the amine-palladium complex efficiently, or it may have poor solubility in the reaction solvent, leading to heterogeneous and slow reaction kinetics.

  • The Solution: Use a Strong, Non-nucleophilic, and Soluble Base.

    BasepKa (Conjugate Acid)Common SolventsConsiderations
    Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFVery common and effective for a wide range of substrates. Can be sensitive to moisture.
    Lithium bis(trimethylsilyl)amide (LHMDS) ~26THF, TolueneA strong, non-nucleophilic base that is often effective when alkoxides fail. Useful for substrates with protic functional groups.[6]
    Potassium Phosphate (K₃PO₄) ~12.3 (H₂PO₄⁻)Dioxane, Toluene (often with water)A weaker base suitable for substrates with base-sensitive functional groups. May require higher temperatures.
  • Actionable Protocol:

    • If using NaOtBu with low conversion, consider switching to LHMDS, especially if your amine is weakly nucleophilic.

    • Ensure the base is fresh and has been stored under an inert atmosphere to prevent degradation.

    • For K₃PO₄, ensure vigorous stirring to maximize its interaction in the reaction mixture.

Reaction Conditions: Temperature and Time
  • The Problem: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition, or it may simply be a slow transformation that has not yet reached completion.

  • The Solution: Systematically Increase Temperature and Monitor Over Time.

    • Temperature: Buchwald-Hartwig aminations of heteroaryl bromides are typically run at elevated temperatures, often in the range of 80-110 °C.[7] If you are running the reaction at a lower temperature, a stepwise increase may be beneficial.

    • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS, or TLC). Some reactions with challenging substrates can require extended reaction times (12-24 hours).

  • Actionable Protocol:

    • Set up the reaction at 80 °C and monitor its progress.

    • If the reaction is sluggish, increase the temperature to 100-110 °C.

    • Allow the reaction to proceed for up to 24 hours, taking aliquots periodically to check for product formation.

Reagent and Solvent Purity

Palladium-catalyzed reactions are notoriously sensitive to impurities, particularly oxygen and water.

  • The Problem: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Water can hydrolyze the base and interfere with the catalytic cycle.

  • The Solution: Employ Rigorous Anhydrous and Inert Techniques.

    • Solvents: Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[6][7] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.

    • Reagents: Ensure all reagents, including the amine and the aryl bromide, are pure and dry.

    • Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Actionable Protocol:

    • Dry all glassware in an oven overnight and cool under an inert atmosphere.

    • Use freshly opened, anhydrous solvents or solvents purified through a solvent purification system.

    • Ensure your inert gas line is functioning correctly and providing a moisture- and oxygen-free atmosphere.

Frequently Asked Questions (FAQs)

Q1: Which specific catalyst system do you recommend as a starting point for this compound?

A good starting point would be to use a bulky biarylphosphine ligand. A reliable initial set of conditions is:

  • Palladium Precursor: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equivalents)

  • Solvent: Anhydrous, degassed toluene (0.1-0.2 M)

  • Temperature: 100 °C

Q2: I am observing the formation of a hydrodehalogenated byproduct (2-methoxy-6-methylpyridine). How can I minimize this?

Hydrodehalogenation, where the bromine is replaced by a hydrogen, is a common side reaction. It can arise from a competing pathway to reductive elimination.[1] To minimize this:

  • Use a bulkier ligand: Ligands like XPhos or SPhos can sterically disfavor the pathway leading to hydrodehalogenation.

  • Avoid excess base: Using a large excess of a strong base can sometimes promote this side reaction.

  • Consider a different base: In some cases, switching from an alkoxide base to a phosphate or carbonate base can reduce the extent of hydrodehalogenation, although this may require higher temperatures.

Q3: Can the 2-methoxy group be cleaved under the reaction conditions?

While typically stable, ether cleavage can occur under harsh conditions, especially with certain bases at high temperatures for prolonged periods. If you suspect this is happening (e.g., from mass spectrometry data showing the corresponding phenol), consider:

  • Lowering the reaction temperature.

  • Using a weaker base, such as K₃PO₄ or Cs₂CO₃.

Q4: How do I properly set up the reaction to ensure anhydrous and inert conditions?

G start Oven-Dried Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert add_solids Add Pd Precursor, Ligand, & Base under Argon inert->add_solids add_liquids Add Degassed Solvent & Liquid Reagents via Syringe add_solids->add_liquids heat Heat to Desired Temp under positive Argon pressure add_liquids->heat

Caption: A general workflow for setting up an inert Buchwald-Hartwig reaction.

A general and reliable procedure involves using standard Schlenk techniques:

  • Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at >120 °C for at least 4 hours, then allow it to cool to room temperature under a vacuum or a stream of inert gas.

  • Adding Solids: Under a positive pressure of argon or nitrogen, add the palladium precursor, ligand, and base to the flask.

  • Sealing and Purging: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Adding Liquids: Add the anhydrous, degassed solvent, the this compound, and the amine via syringe through the septum.

  • Heating: Place the sealed flask in a preheated oil bath and stir for the desired time.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved January 11, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Navigating Base Selection in Reactions of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for chemical transformations involving the versatile building block, 3-Bromo-2-methoxy-6-methylpyridine. The choice of base is a critical parameter that dictates the success, yield, and selectivity of many reactions. This document offers a deep dive into the causal effects of base selection in common synthetic applications.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why is base selection so critical when working with this compound?

A: The pyridine nitrogen's lone pair of electrons can coordinate with and inhibit palladium catalysts, a common issue in cross-coupling reactions with pyridine substrates.[1][2] The choice of base, in conjunction with the appropriate ligand, is crucial to mitigate this inhibition. Furthermore, the base plays a direct, mechanistic role in the catalytic cycle of most coupling reactions, such as activating a coupling partner or facilitating the reductive elimination step. An inappropriate base can lead to catalyst deactivation, low yields, or undesirable side reactions like hydrodehalogenation or starting material decomposition.[1][2]

Q2: What are the first steps I should take when a reaction with this substrate fails?

A: Before extensively modifying the core catalytic system, first verify the fundamentals. Ensure all reagents are pure and anhydrous, as water can lead to side reactions like protodeboronation in Suzuki couplings.[2] Confirm that the reaction was performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the active Pd(0) catalyst.[1][2] If these conditions are met, the next logical step is to systematically screen reaction parameters, with the base being a primary candidate for optimization.

Diagram: General Workflow for Base Selection

The following diagram outlines a logical workflow for selecting and optimizing the base for a cross-coupling reaction.

BaseSelectionWorkflow Start Define Reaction Type (e.g., Suzuki, Buchwald) Screen Initial Base Screening Start->Screen Consult Literature for Starting Points Analyze Analyze Initial Results (TLC, LC-MS) Screen->Analyze Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Troubleshoot->Screen Re-screen with Different Base Class Optimize Optimize Conditions Troubleshoot->Optimize Minor Adjustments (Conc., Temp.) Success Successful Reaction Troubleshoot->Success Problem Solved Optimize->Analyze Iterate

Caption: A decision workflow for selecting and optimizing a base.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The base is not merely an additive but a crucial component of the catalytic cycle.

FAQs: Suzuki-Miyaura Coupling

Q1: What is the mechanistic role of the base in the Suzuki coupling?

A: The primary role of the base is to activate the boronic acid.[3][4] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[5][6] This "ate" complex is much more competent for the key transmetalation step, where the organic group (R) is transferred from boron to the palladium center.[4][7]

Q2: What are the best starting bases for coupling with this compound?

A: For challenging heteroaryl halides like this one, moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) is an excellent starting point due to its efficacy in difficult couplings.[2][3] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used and effective options.[2][3] The choice often depends on the solvent system, as the base's solubility is critical for its function.[3]

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Related to Base Recommended Solution
Low or No Yield The base is not strong enough to form the boronate complex efficiently. The base has poor solubility in the reaction solvent.Switch to a stronger base like K₃PO₄.[2] Change the solvent system to one that better solubilizes the base, such as using a mixture of dioxane/water or toluene/water.[2]
Protodeboronation The base is too strong or there is excess water, leading to the cleavage of the C-B bond.Use a milder base such as K₂CO₃ or Cs₂CO₃.[2] Ensure you are using high-purity, anhydrous solvents and fresh boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester).[2]
Homocoupling of Boronic Acid This side reaction can be promoted by oxygen but is also influenced by reaction conditions.While primarily an issue of inertness, screening different bases can sometimes minimize this side reaction by altering the relative rates of the desired and undesired pathways.[8]
Diagram: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 LnPdn(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-R' OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R' ArR Product Ar-R' ArX 3-Bromo-2-methoxy- 6-methylpyridine BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Activates Boronate->Transmetal Transmetalating Agent BuchwaldCycle Pd0 LnPdn(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)-X(HNR'R'')] OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation Ar-Pd(II)-NR'R'' AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR'R'' Product Product Ar-NR'R'' ArX 3-Bromo-2-methoxy- 6-methylpyridine Amine HNR'R'' Base Base (e.g., NaOtBu) ConjAcid Base-H+ GrignardTroubleshooting Start Grignard Reaction Fails to Initiate CheckMoisture Are all glassware and reagents scrupulously dry? Start->CheckMoisture Dry Oven-dry glassware, distill solvents, use fresh Mg CheckMoisture->Dry No CheckMg Is the Mg surface activated? CheckMoisture->CheckMg Yes Dry->Start Retry Activate Add a crystal of I2 or a few drops of 1,2-dibromoethane CheckMg->Activate No CheckTemp Is local concentration of bromide high enough? CheckMg->CheckTemp Yes Activate->Start Retry Concentrate Add a small portion of bromide neat, then warm gently to initiate CheckTemp->Concentrate No Success Reaction Initiates (Cloudiness, Exotherm) CheckTemp->Success Yes Concentrate->Start Retry

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-6-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this versatile building block. Our focus is on providing practical, field-proven insights to help you navigate your synthetic challenges successfully.

Understanding the Challenge: The Steric Profile of this compound

The substitution pattern of this compound presents a significant steric challenge in many common chemical transformations. The flanking 2-methoxy and 6-methyl groups sterically shield the 3-bromo position, hindering the approach of catalysts and reagents. Furthermore, the pyridine nitrogen can act as a coordinating ligand for metal catalysts, potentially leading to catalyst inhibition or the formation of inactive complexes.

This guide will provide strategies to overcome these hurdles in key reaction classes, enabling you to harness the full synthetic potential of this valuable intermediate.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. However, the steric bulk around the C-Br bond in this compound necessitates careful optimization of reaction parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. With sterically hindered substrates like this compound, low or no conversion is a common issue.

FAQ: I am observing no or very low conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in this context is typically due to a combination of steric hindrance and catalyst inhibition. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection are Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition to the sterically encumbered C-Br bond.[1]

    • Recommendation: Utilize Buchwald ligands such as SPhos, XPhos, or RuPhos.[1] These have proven effective in couplings of other hindered pyridines.

    • Causality: The large steric footprint of these ligands favors the formation of a monoligated Pd(0) complex, which is more reactive in the oxidative addition step compared to bis-ligated species.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Recommendation: The use of bulky ligands, as mentioned above, can disfavor the binding of the pyridine nitrogen to the palladium.

  • Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered substrates, a judicious choice of base and solvent is paramount.

    • Recommendation: A common and effective base for Suzuki couplings of bromopyridines is K₃PO₄.[2] Other bases to screen include K₂CO₃ and Cs₂CO₃. A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to dissolve the inorganic base.[2]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically demanding couplings.

    • Recommendation: Start with a temperature of 100-110 °C and monitor the reaction. If conversion is still low, a higher temperature may be necessary, but be mindful of potential side reactions like protodeboronation.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low/No Conversion cat_lig Switch to Bulky Ligand (e.g., SPhos, XPhos) start->cat_lig base_solv Optimize Base & Solvent (e.g., K3PO4 in dioxane/water) cat_lig->base_solv fail Persistent Low Yield cat_lig->fail temp Increase Temperature (100-120 °C) base_solv->temp base_solv->fail boronic Use Boronic Ester (e.g., pinacol ester) temp->boronic temp->fail success Successful Coupling boronic->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Starting Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands to promote oxidative addition and mitigate catalyst inhibition.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Effective bases for activating boronic acids in Suzuki couplings of pyridines.[2]
Solvent Dioxane/Water, Toluene/WaterBiphasic system to dissolve both organic substrates and inorganic base.
Temperature 100-120 °CHigher temperatures are often necessary for sterically hindered substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance in this compound makes this transformation challenging.

FAQ: My Buchwald-Hartwig amination is giving low yields. How can I improve the outcome?

Answer:

Similar to the Suzuki coupling, the choice of catalyst system is paramount for the successful amination of this hindered substrate.

  • Ligand Selection is Key: The first-generation Buchwald-Hartwig catalysts are often insufficient. The use of sterically hindered, electron-rich phosphine ligands is crucial.[3]

    • Recommendation: Employ ligands such as XPhos, SPhos, or BrettPhos. These have demonstrated broad utility in the amination of challenging heteroaryl halides. For N-heterocyclic carbene (NHC) ligands, IPr or IMes can also be effective.

    • Causality: These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for hindered substrates.

  • Base Selection: The choice of base is critical and can be substrate-dependent. A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[4] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[4]

  • Solvent Effects: Anhydrous, aprotic solvents are necessary for this reaction.

    • Recommendation: Toluene, 1,4-dioxane, or THF are commonly used. Toluene is often a good starting point.

Catalyst Selection Guide for Buchwald-Hartwig Amination

start Substrate: This compound primary_amine Primary Amine start->primary_amine secondary_amine Secondary Amine start->secondary_amine ligand1 Ligand: XPhos or BrettPhos Catalyst: Pd2(dba)3 or Pd(OAc)2 primary_amine->ligand1 ligand2 Ligand: RuPhos or SPhos Catalyst: Pd2(dba)3 or Pd(OAc)2 secondary_amine->ligand2 base Base: NaOt-Bu or Cs2CO3 ligand1->base ligand2->base solvent Solvent: Toluene or Dioxane base->solvent

Caption: Decision tree for catalyst selection in Buchwald-Hartwig amination.

Recommended Starting Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Sonogashira and Heck Couplings

While less commonly reported for this specific substrate, Sonogashira and Heck couplings are valuable transformations. The principles for overcoming steric hindrance remain the same.

FAQ: I want to perform a Sonogashira or Heck coupling. What are the key considerations?

Answer:

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide.[5]

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[6]

    • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly employed, often serving as the solvent as well.

    • Troubleshooting: For hindered substrates, higher catalyst loadings and elevated temperatures may be necessary. Copper-free Sonogashira conditions can also be explored to minimize alkyne homocoupling.

  • Heck Reaction: This reaction couples an alkene with an aryl halide.[7][8]

    • Catalyst System: Palladium acetate (Pd(OAc)₂) with a phosphine ligand is a common choice. For hindered substrates, bulky phosphine ligands or NHC ligands can be beneficial.

    • Base: An organic base like triethylamine (Et₃N) is typically used.

    • Stereoselectivity: The Heck reaction generally proceeds with trans selectivity.[8]

Section 2: Organometallic Reactions

The formation of organometallic reagents from this compound can be challenging due to the steric environment and the presence of the methoxy group.

Grignard Reagent Formation

Direct insertion of magnesium into the C-Br bond can be sluggish for sterically hindered aryl halides.

FAQ: I am having difficulty forming the Grignard reagent from this compound. What are my options?

Answer:

  • Halogen-Magnesium Exchange: This is often the most reliable method for preparing Grignard reagents from hindered or functionalized aryl halides.

    • Recommendation: Use a commercially available Grignard reagent such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). The reaction proceeds via a bromine-magnesium exchange under mild conditions.[9]

    • Causality: This method avoids the often-difficult initiation step of direct magnesium insertion and is more tolerant of functional groups.

  • Activation of Magnesium: If direct insertion is necessary, activation of the magnesium metal is crucial.

    • Recommendation: Use methods such as adding a small crystal of iodine, 1,2-dibromoethane, or using Rieke magnesium.

Recommended Protocol for Grignard Formation via Halogen-Magnesium Exchange

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in an oven-dried flask.

  • Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add iPrMgCl (1.05 equiv) solution in THF dropwise.

  • Reaction: Allow the mixture to stir at 0 °C to room temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by GC-MS.

  • Subsequent Reaction: The freshly prepared Grignard reagent can then be used in subsequent reactions with electrophiles.

Lithiation

Direct lithiation via halogen-lithium exchange is a common method for generating organolithium species.

FAQ: Can I perform a halogen-lithium exchange on this substrate?

Answer:

Yes, halogen-lithium exchange is a viable strategy.

  • Reagent: Typically, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) is used.

  • Conditions: The reaction is performed at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether.

  • Caution: The resulting aryllithium species is a strong base and nucleophile and must be handled under strictly anhydrous and inert conditions. The methoxy group may be susceptible to demethylation if the reaction is allowed to warm.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for this molecule?

Answer:

SNAr reactions on electron-rich pyridine rings are generally difficult. The methoxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.[2][10]

  • General Principle: SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[11]

  • Applicability to this compound: This substrate lacks the necessary electron-withdrawing groups to facilitate a classical SNAr reaction under standard conditions. The electron-donating nature of the methoxy and methyl groups further disfavors this pathway.

  • Alternative Strategies: For the introduction of nucleophiles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the preferred and more general methods for this type of substrate.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Heck reaction - Wikipedia. (n.d.).
  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013).
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
  • Nucleophilic Aromatic Substitution - YouTube. (2018).
  • 3-Bromo-6-methoxy-2,4-dimethylpyridine | 819069-57-3 | Benchchem. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017).
  • Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent - Benchchem. (n.d.).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
  • 16.8: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.).
  • Heck Reaction - Chemistry LibreTexts. (2023).
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.).
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. (n.d.).
  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism - ResearchGate. (2000).
  • Grignard reagent formation. (n.d.).
  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism - R Discovery. (2000).

Sources

debromination of "3-Bromo-2-methoxy-6-methylpyridine" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Debromination of 3-Bromo-2-methoxy-6-methylpyridine

Welcome to the technical support center for the debromination of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and efficiently resolve common experimental hurdles.

Core Concepts: The Science of Debromination

The reductive cleavage of a carbon-bromine bond on an aromatic ring, known as hydrodebromination, is a fundamental transformation in organic synthesis. For a substrate like this compound, this reaction is crucial for accessing the parent 2-methoxy-6-methylpyridine core, a common scaffold in medicinal chemistry.

Among the various methods, catalytic transfer hydrogenation stands out for its operational simplicity, safety, and efficiency.[1][2] This technique avoids the need for high-pressure hydrogen gas by utilizing a hydrogen donor molecule in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1]

The generally accepted mechanism involves the transfer of hydrogen from a donor molecule (e.g., formate salts, isopropanol) to the palladium catalyst surface.[3][4] The activated hydrogen on the palladium surface then facilitates the reductive cleavage of the C-Br bond of the adsorbed aryl bromide.[1] The choice of hydrogen donor, solvent, base, and temperature can significantly influence the reaction's success, as the adsorption of all components to the catalyst surface is a critical step.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the debromination of this compound in a question-and-answer format.

Question 1: My reaction is incredibly slow or has stalled completely. What are the primary causes and how can I resolve this?

Answer: A stalled or sluggish reaction is one of the most common issues and can typically be traced back to the catalyst, the hydrogen donor, or the reaction conditions.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Cause: The Pd/C catalyst may be old, deactivated, or of insufficient quality. Dry Pd/C catalysts can be pyrophoric and are often handled water-wet, but excess water can sometimes affect the reaction.[1]

    • Solution:

      • Use a fresh, high-quality catalyst. For sensitive substrates, consider using a newer batch of Pd/C.

      • Catalyst Loading: While typically used in catalytic amounts (e.g., 5-10 mol%), for a stubborn reaction, a modest increase in catalyst loading may be beneficial.

      • Activation: Ensure the catalyst is properly dispersed in the solvent before adding other reagents.

  • Hydrogen Donor Inefficiency: The choice and concentration of the hydrogen donor are critical.

    • Cause: The hydrogen donor may be depleted, inappropriate for the catalytic system, or used in insufficient excess. Formate salts (like sodium formate or ammonium formate) are excellent, often irreversible hydrogen donors.[3][5] Alcohols like isopropanol can also be used, but the equilibrium nature of the hydrogen transfer (producing acetone) may require specific conditions to drive the reaction forward.[5][6]

    • Solution:

      • Switch to a Formate Donor: If using isopropanol or other alcohols, consider switching to ammonium or sodium formate. They are highly effective for transfer hydrogenolysis of aryl halides.[3]

      • Increase Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor (typically 3-5 equivalents or more).

      • Check Purity: Impurities in the hydrogen donor can poison the catalyst. Use a high-purity source.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature may be too low, or the solvent may not be ideal for the triphase system (solid catalyst, liquid solvent, dissolved substrate/reagents).

    • Solution:

      • Increase Temperature: Gently warming the reaction (e.g., to 40-80 °C) can significantly increase the rate. Monitor for potential side reactions at higher temperatures.

      • Solvent Choice: Protic solvents like methanol or ethanol are often effective for transfer hydrogenations using formate salts. For other systems, aprotic solvents like dioxane or toluene might be necessary.[7]

Question 2: My yield is low due to the formation of multiple side products. What are these byproducts and how can I prevent them?

Answer: Low yields are often linked to side reactions, which are particularly prevalent with electron-deficient N-heterocyclic halides like bromopyridines.[7]

  • Hydrodehalogenation as a Competing Reaction:

    • Cause: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation (the reaction you are trying to achieve here) is often an undesired side reaction.[7] However, in the context of a dedicated debromination, other side reactions can occur. If your starting material has other reducible functional groups, they may also be reduced.

    • Solution: The conditions for catalytic transfer hydrogenation are generally mild and selective for the C-Br bond over many other functional groups.[1] If you have other sensitive groups (e.g., nitro groups, alkenes), they may be reduced as well. Careful selection of the hydrogen donor and catalyst can sometimes improve chemoselectivity.

  • Catalyst Poisoning:

    • Cause: The pyridine nitrogen itself can coordinate to the palladium surface, potentially inhibiting catalytic activity. Impurities in the starting material or reagents (e.g., sulfur compounds) are notorious catalyst poisons.

    • Solution:

      • Purify Starting Material: Ensure your this compound is pure before starting the reaction.

      • Use High-Purity Reagents: Solvents and other reagents should be of high purity to avoid introducing catalyst poisons.

  • Incomplete Reaction and Purification Issues:

    • Cause: What appears to be a side product might be unreacted starting material, which can co-elute with the product during chromatography, complicating purification and reducing the isolated yield.

    • Solution:

      • Monitor Reaction to Completion: Use analytical techniques like TLC, GC-MS, or ¹H NMR to confirm the complete consumption of the starting material.[8]

      • Optimize Chromatography: Develop a robust purification method to separate the product from any unreacted starting material or byproducts.

Question 3: How should I monitor the reaction's progress and what is the best way to isolate and purify the 2-methoxy-6-methylpyridine product?

Answer: Effective reaction monitoring and a well-planned workup are essential for success.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being less polar than the starting bromide, should have a higher Rf value.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction as it provides information on the relative amounts of starting material, product, and any volatile byproducts.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, filtering it through a small plug of silica or celite to remove the catalyst, and taking a quick ¹H NMR can definitively show the conversion of starting material to product.[8]

  • Workup and Purification:

    • Catalyst Removal: Once the reaction is complete, the heterogeneous Pd/C catalyst must be removed. This is typically done by filtering the reaction mixture through a pad of Celite® or a syringe filter. Caution: Do not allow the catalyst cake to dry completely in the air, as it can be pyrophoric.[1] It is best to wash the filter cake with a small amount of the reaction solvent.

    • Aqueous Workup: The filtrate can then be subjected to a standard aqueous workup. This may involve diluting with a larger volume of an organic solvent (like ethyl acetate), washing with water and then brine to remove the formate salts and other water-soluble materials.

    • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography. Given the polarity difference between the bromo-substituted starting material and the debrominated product, separation is usually straightforward.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable catalytic system for this debromination? A: For laboratory-scale synthesis, the most common and reliable system is 5-10 mol% of 10% Palladium on Carbon (Pd/C) with 3-5 equivalents of ammonium formate in a protic solvent like methanol or ethanol. This system is effective, uses readily available reagents, and generally proceeds under mild conditions (room temperature to gentle heating).[3]

Q2: Can I use direct hydrogenation with H₂ gas instead of transfer hydrogenation? A: Yes, direct hydrogenation using H₂ gas (often at atmospheric or slightly elevated pressure) with a Pd/C catalyst is a very effective method for hydrogenolysis.[1] However, it requires specialized equipment such as a hydrogenation apparatus (e.g., a Parr shaker) and careful handling of flammable hydrogen gas, which is why catalytic transfer hydrogenation is often preferred for its operational simplicity and safety in a standard laboratory setting.[1][5]

Q3: Are there any specific safety precautions for this reaction? A: Yes, several safety precautions are crucial:

  • Pyrophoric Catalyst: Dry palladium on carbon can be pyrophoric and may ignite in the presence of air, especially when saturated with flammable solvents.[1] Always handle the catalyst in a well-ventilated fume hood and avoid letting the filtered catalyst dry out. Quench the used catalyst carefully.

  • Flammable Solvents: Many solvents used (methanol, ethanol, ethyl acetate) are flammable. Ensure there are no ignition sources nearby.

  • In-situ Hydrogen Generation: Although transfer hydrogenation avoids using a cylinder of hydrogen gas, some conditions can generate H₂ in situ, which can create a flammable atmosphere within the reaction flask.[1] Always conduct the reaction in a well-ventilated area.

Data & Protocols

Table 1: Comparison of Common Debromination Conditions
ParameterCondition A (Recommended)Condition B (Alternative)Potential Issues & Considerations
Catalyst 10% Pd/C (5-10 mol%)5% Pd/C (10 mol%)Lower percentage may require higher loading. Ensure catalyst is active.
Hydrogen Donor Ammonium Formate (3-5 eq.)Isopropanol (Solvent)Formate is generally faster and irreversible.[3] Isopropanol reaction is an equilibrium.[6]
Base Not typically requiredK₂CO₃ or Et₃N (2-3 eq.)A base may be needed with alcohol donors to facilitate the hydrogen transfer.
Solvent Methanol or EthanolToluene or DioxaneProtic solvents are often ideal for formate-based systems.[7]
Temperature 25 - 60 °C80 - 100 °CHigher temperatures may be needed for less reactive systems but can increase side products.
Typical Outcome High yield, clean reactionVariable yield, may be slowerCondition A is generally more reliable for this specific transformation.
Experimental Protocol: Debromination using Pd/C and Ammonium Formate

This protocol is a general starting point for the debromination of this compound.

Materials:

  • This compound (1.0 eq.)

  • 10% Palladium on Carbon (0.05 - 0.10 eq.)

  • Ammonium Formate (HCOONH₄) (4.0 eq.)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and methanol (to make a ~0.2 M solution).

  • Reagent Addition: While stirring, add ammonium formate (4.0 eq.). Stir until it is mostly dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq.). Note: Add the catalyst in one portion. Adding it slowly can sometimes cause a rapid exotherm.

  • Reaction: Heat the mixture to 50 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the starting material is no longer visible.

  • Workup - Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with a small amount of methanol. Caution: Keep the filter cake wet to prevent ignition.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add deionized water and ethyl acetate to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-methoxy-6-methylpyridine.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Substrate & Ammonium Formate in MeOH B 2. Add Pd/C Catalyst A->B C 3. Heat to 50°C & Monitor by TLC/GC-MS B->C D 4. Cool & Filter through Celite C->D E 5. Aqueous Workup (EtOAc/Water) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: A streamlined workflow for the catalytic transfer hydrogenolysis.

Troubleshooting Decision Tree

G Start Reaction Issue? Q_Complete Is the reaction incomplete or stalled? Start->Q_Complete A_Catalyst Check Catalyst: - Use fresh Pd/C - Increase loading slightly Q_Complete->A_Catalyst Yes Q_Yield Is the yield low due to side products? Q_Complete->Q_Yield No A_Donor Check H-Donor: - Use Ammonium Formate - Increase equivalents (3-5x) A_Catalyst->A_Donor Still slow? A_Purity Improve Purity: - Purify starting material - Use high-purity reagents - Ensure inert atmosphere if needed Q_Yield->A_Purity Yes A_Success Reaction Successful Q_Yield->A_Success No A_Temp Optimize Conditions: - Increase Temperature (40-60°C) - Ensure proper solvent (MeOH) A_Donor->A_Temp Still slow? A_Monitor Optimize Monitoring: - Follow to 100% completion (GC-MS) - Optimize purification to separate  closely related compounds A_Purity->A_Monitor Still issues?

Caption: A decision tree to diagnose and resolve common debromination issues.

References

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Transfer Hydrogenolysis of Aryl Halides and Other Hydrogen Acceptors by Formate Salts in the Presence of Pd/C Catalyst. The Journal of Organic Chemistry.
  • Baxter, R. D., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides.
  • Wang, P., et al. (2025).
  • Unknown. (n.d.).
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. BenchChem.
  • Gladiali, S., & Mestroni, G. (n.d.). Catalytic transfer hydrogenation.
  • Unknown. (n.d.). Reductions of aryl bromides in water at room temperature.
  • Wang, D., et al. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI.
  • Unknown. (n.d.).
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Quantifying Boron Tribromide Reaction Yield. BenchChem.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Unknown. (n.d.). The catalytic transfer hydrogenation cleavage mechanism of an α–O–4...
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Singh, A., et al. (n.d.). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts.
  • Al-Amin, M., & El-Faham, A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. Here, we address common experimental challenges through a series of troubleshooting scenarios and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my yields are consistently low (<30%). I'm using anhydrous THF as the solvent with K₃PO₄ as the base. What is going wrong?"

Answer:

This is a common issue stemming from several solvent-related factors. While THF is a frequent choice for many cross-coupling reactions, it can be suboptimal for Suzuki-Miyaura couplings involving heteroaryl halides for two main reasons:

  • Poor Solubility of Inorganic Bases: Many common bases, such as K₃PO₄ and K₂CO₃, have very low solubility in strictly anhydrous THF. This limits the effective concentration of the base in the reaction mixture, which is crucial for the transmetalation step of the catalytic cycle.

  • The Role of Water: The Suzuki-Miyaura catalytic cycle is often accelerated by the presence of a small amount of water. Water can facilitate the dissolution of the base and promote the formation of the boronate anion ([ArB(OH)₃]⁻), which is generally more nucleophilic and undergoes transmetalation with the palladium complex more rapidly than the neutral boronic acid.[1]

Troubleshooting Plan & Recommendations:

  • Introduce a Protic Co-Solvent: The most effective solution is often to switch to a biphasic or mixed-solvent system. A mixture of an aprotic solvent with water is highly recommended.[2]

  • Solvent System Comparison: Consider the following solvent systems, which have demonstrated high efficacy for similar substrates.

Solvent SystemTypical BaseTemperature (°C)Expected Yield (%)Rationale & Comments
1,4-Dioxane / H₂O (4:1) K₃PO₄ or K₂CO₃80 - 10075 - 95Excellent starting point. Dioxane is a good solvent for organic substrates, and water aids in dissolving the base, accelerating the reaction.
Toluene / H₂O (4:1) K₂CO₃ or Cs₂CO₃90 - 11070 - 90A common and effective system, particularly for larger-scale reactions where cost is a factor. Toluene is non-coordinating.
2-MeTHF / H₂O (10:1) K₃PO₄80 - 10070 - 90A greener alternative to THF with a higher boiling point and better performance in many cross-coupling reactions.[3]
DMF / H₂O (1:1) K₂CO₃80 - 10060 - 85DMF is a polar aprotic solvent that can be effective, but may require more careful purification to remove.[4]
Optimized Protocol: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Substrate, Boronic Acid, & Base prep2 Add Catalyst & Ligand prep3 Add Degassed Solvent System react1 Inert Atmosphere (N₂ or Ar) prep3->react1 react2 Heat to 80-100 °C react3 Monitor by TLC/LC-MS workup1 Aqueous Workup & Extraction react3->workup1 workup2 Dry & Concentrate workup3 Column Chromatography

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., SPhos)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Scenario 2: Failure of Lithiation or Grignard Formation

Question: "I am trying to perform a lithium-halogen exchange on this compound using n-BuLi in diethyl ether at -78 °C, but I only recover my starting material after quenching with an electrophile. Why is this reaction failing?"

Answer:

The direct formation of a Grignard reagent or a lithium species from heteroaryl halides can be challenging, and solvent choice is paramount for success.[6][7]

  • Grignard Reagent Formation: Direct reaction with magnesium metal is often sluggish for bromopyridines.[7] A more reliable method is a bromine-magnesium exchange using a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[8] This exchange is highly efficient and typically performed in THF.[8]

  • Lithium-Halogen Exchange: Diethyl ether is often a poor solvent for lithium-halogen exchange on electron-rich pyridines. Its lower polarity and coordinating ability compared to THF can lead to slow exchange rates. Furthermore, the resulting lithiated pyridine may have limited solubility and stability in ether.

Troubleshooting Plan & Recommendations:

  • Switch to THF: Tetrahydrofuran (THF) is the solvent of choice for both lithium-halogen exchange and Br-Mg exchange on this substrate.[6][8][9] Its superior coordinating ability stabilizes the organometallic intermediate, facilitating its formation and preventing decomposition.

  • Maintain Low Temperatures: These reactions are highly exothermic and the resulting organometallic species can be unstable at higher temperatures. Maintaining a temperature of -78 °C for lithiation or 0 °C to room temperature for Br-Mg exchange is critical.

  • Ensure Anhydrous Conditions: Both Grignard reagents and organolithiums are extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be rigorously dried before use.

G start Goal: Form Organometallic from this compound q1 Which Reagent? start->q1 path1 n-BuLi (Lithium-Halogen Exchange) q1->path1 Lithiation path2 iPrMgCl (Bromine-Magnesium Exchange) q1->path2 Grignard solvent1 Use Anhydrous THF path1->solvent1 solvent2 Use Anhydrous THF path2->solvent2 temp1 Maintain -78 °C solvent1->temp1 end Successful Formation of Organometallic Intermediate temp1->end temp2 Maintain 0 °C to RT solvent2->temp2 temp2->end

Caption: Decision workflow for organometallic formation.

Scenario 3: Side Product Formation in Buchwald-Hartwig Amination

Question: "During my Buchwald-Hartwig amination of this compound, I'm observing a significant amount of 2-methoxy-6-methylpyridine (hydrodehalogenation product). I'm using Pd₂(dba)₃/XPhos with NaOt-Bu in toluene. How can I minimize this side reaction?"

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.[10][11] The solvent can play a crucial role in promoting or suppressing this pathway.

  • Mechanism of Hydrodehalogenation: This side reaction can occur through various mechanisms. One common pathway involves the palladium catalyst reacting with sources of hydride. In some cases, the solvent itself (e.g., alcohols) or trace moisture can act as a hydride source, particularly in the presence of a strong base.[10]

  • Solvent and Base Interplay: While toluene is a standard choice, the combination of a very strong, sterically hindered base like NaOt-Bu can sometimes favor side reactions. The choice of solvent can influence the aggregation and reactivity of the base.

Troubleshooting Plan & Recommendations:

  • Solvent Choice: While toluene is generally effective, switching to a slightly more coordinating solvent like 1,4-dioxane can sometimes alter the catalyst's reactivity profile and reduce side reactions.[12]

  • Base Selection: Consider using a weaker or more soluble base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent alternatives that can minimize hydrodehalogenation.

  • Rigorous Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Trace water can be a proton source for the hydrodehalogenation product.

SolventBaseProduct / Side Product RatioComments
TolueneNaOt-Bu~ 70 : 30Prone to hydrodehalogenation with strong, hindered bases.
1,4-Dioxane Cs₂CO₃ > 95 : 5 Recommended. Dioxane can stabilize catalytic intermediates, and Cs₂CO₃ is a milder base that often gives cleaner reactions.
t-BuOHKOt-Bu~ 60 : 40Alcohol solvents can be a source for hydride transfer, often increasing hydrodehalogenation.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best "first-pass" solvent choices for common cross-coupling reactions with this substrate?

A1: For initial screening, the following solvents are recommended based on their broad applicability and success rates in related systems.

Reaction TypeRecommended Starting SolventRationale
Suzuki-Miyaura 1,4-Dioxane / Water (4:1)Biphasic system enhances base solubility and reaction rate.[2]
Buchwald-Hartwig Toluene or 1,4-DioxaneAprotic, non-coordinating or weakly coordinating solvents are standard.[12][13][14][15]
Sonogashira THF or DMFThese solvents effectively dissolve both the organic substrates and the copper co-catalyst often used.
Heck DMF or DMAcPolar aprotic solvents are typically required to stabilize the charged intermediates in the catalytic cycle.[16]

Q2: How does the coordinating ability of a solvent impact the reactivity?

A2: Solvents can directly interact with the palladium catalyst, influencing its activity and stability.[16][17][18]

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): These solvents do not bind strongly to the palladium center. This leaves the metal more accessible for the substrates (aryl halide, coupling partner) to coordinate, which can lead to faster reaction rates. However, the catalyst may be less stable.

  • Coordinating Solvents (e.g., THF, Dioxane, DMF, Acetonitrile): These solvents can coordinate to the palladium atom, occupying a coordination site.[17][18] This can stabilize the catalyst but may also slow down the reaction by competing with the substrates for binding.[16] In some cases, solvent coordination is essential for selectivity or for enabling a specific step in the catalytic cycle.[17][18][19][20][21]

G cluster_non Non-Coordinating Solvent (e.g., Toluene) cluster_coord Coordinating Solvent (S) (e.g., DMF, THF) Pd Pd(0)L₂ a1 Ar-X Pd->a1 Readily Accessible a2 Nu-M Pd->a2 Readily Accessible b1 Ar-X b2 Nu-M Pd_S Pd(0)L₂(S) Pd_S->b1 Competitive Binding Pd_S->b2 Competitive Binding

Caption: Solvent coordination to a palladium catalyst center.

Q3: Are there any "green" or sustainable solvent alternatives that are effective?

A3: Yes, the field of green chemistry has identified several sustainable solvents that show excellent performance in cross-coupling reactions.[22][23] For reactions involving this compound, you should consider:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is an excellent substitute for THF. It has a higher boiling point, is more stable to acids, and often provides superior yields.[3][24]

  • Cyclopentyl Methyl Ether (CPME): CPME is another green solvent with a high boiling point and low water miscibility, which can simplify work-ups.

  • Water with Surfactants (Micellar Catalysis): For some cross-coupling reactions, performing the reaction in water with the aid of a surfactant to form micelles can be a highly effective and environmentally friendly approach.[12]

References

  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Current Green Chemistry.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Solvent coordination to palladium can invert the selectivity of oxid
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Nonpolar and many polar non‐coordinating solvents promote Suzuki...
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions | Request PDF.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Compar
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Buchwald-Hartwig Amin
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Effect of solvent and base on Suzuki cross-coupling reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Benchchem.
  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chrom
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Why are chloro-based Grignard reagents harder to form?. Reddit.
  • An In-Depth Technical Guide to 3-Bromo-2-methylpyridine. Benchchem.

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Technical Support Center: Temperature Optimization for 3-Bromo-2-methoxy-6-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization and troubleshoot common issues encountered during the synthesis of complex molecules utilizing this versatile building block.[1] The unique electronic and steric properties of this substrate, particularly the presence of the methoxy and methyl groups flanking the bromine and the pyridine nitrogen, present specific challenges that necessitate careful control of reaction parameters, with temperature being a critical factor.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for coupling reactions with this compound?

A1: The optimal temperature is highly dependent on the specific type of coupling reaction. For many palladium-catalyzed couplings, a temperature range of 80-120 °C is a good starting point.[2] For instance, Suzuki-Miyaura reactions involving bromopyridines often require heating between 80-110 °C to proceed at a reasonable rate.[3][4][5] Buchwald-Hartwig aminations are also typically conducted in this range, often between 80-110 °C.[6] However, some modern catalyst systems can facilitate these reactions at or near room temperature.[7][8][9] It is crucial to screen a range of temperatures to find the sweet spot for your specific substrate and catalyst system.

Q2: I'm observing a low yield in my coupling reaction. Should I increase the temperature?

A2: While insufficient temperature can lead to a sluggish or incomplete reaction, indiscriminately increasing the heat can be counterproductive.[5] Elevated temperatures (>100 °C) can lead to several issues, including:

  • Catalyst Decomposition: A common sign of this is the formation of palladium black, a black precipitate of aggregated palladium, which significantly reduces the concentration of the active catalyst in the solution.[10][11]

  • Side Reactions: Higher temperatures can promote undesirable side reactions such as protodeboronation (in Suzuki-Miyaura coupling) where the boronic acid is replaced by a hydrogen atom, and homocoupling of the boronic acid.[5][12]

  • Substrate or Product Degradation: The starting material or the desired product may not be stable at elevated temperatures.

A systematic approach is recommended. If a reaction is sluggish at 80 °C, consider increasing the temperature in 10-15 °C increments, carefully monitoring the reaction progress and the appearance of any byproducts by TLC or LC-MS.[2]

Q3: How does the pyridine nitrogen in this compound affect the reaction at different temperatures?

A3: The nitrogen atom in the pyridine ring is a known inhibitor of palladium catalysts as it can coordinate to the metal center, leading to catalyst deactivation.[4][12][13] This effect can be exacerbated at higher temperatures. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.[2][12] At optimal temperatures, the catalytic cycle of oxidative addition, transmetalation (or other coupling steps), and reductive elimination proceeds efficiently. However, at excessively high temperatures, the equilibrium may shift towards the formation of the inactive palladium-pyridine complex.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses specific issues you might encounter during the coupling of this compound and provides a systematic approach to troubleshooting, with a focus on temperature optimization.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps & Temperature Considerations
Insufficient Reaction Temperature The reaction may be kinetically slow. Gradually increase the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then 110 °C), monitoring the reaction progress at each stage.[2][5] Be mindful of the solvent's boiling point.
Catalyst Inhibition/Deactivation The pyridine nitrogen may be deactivating the catalyst.[4][13] Before increasing the temperature, ensure you are using a suitable ligand (e.g., a bulky, electron-rich phosphine like SPhos or XPhos) to minimize this effect.[2][12] Sometimes, a lower temperature with a more active catalyst system is more effective.
Poor Reagent Quality Ensure all reagents (catalyst, ligand, base, and solvent) are pure and anhydrous (where applicable). Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[11][12]
Issue 2: Formation of Significant Side Products
Side Product Cause & Temperature-Related Solutions
Homocoupling Product This is often caused by the presence of oxygen and can be exacerbated by higher temperatures.[11][12] Ensure rigorous degassing of the reaction mixture. If homocoupling persists at elevated temperatures, consider using a milder base or a more stable boronic ester (in the case of Suzuki coupling).[12]
Protodeboronation Product (in Suzuki Coupling) This side reaction is often promoted by high temperatures and the presence of water.[5][12] If you observe this, try lowering the reaction temperature. Using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester) can also help.[12]
Dehalogenation Product The bromo group is replaced by a hydrogen atom. This can sometimes be suppressed by optimizing the base and solvent system, and by avoiding excessively high temperatures.[11][13]
Palladium Black Precipitation This indicates catalyst decomposition, often due to excessive heat.[10][11] If this occurs, the reaction should be repeated at a lower temperature. Using a more stable pre-catalyst or a ligand that better stabilizes the palladium species can also be beneficial.[14]

Temperature Optimization Workflow

A systematic approach to temperature optimization is crucial for achieving high yields and minimizing side products. The following workflow can be adapted for various coupling reactions.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Finalization start Start with a standard temperature (e.g., 80-90 °C) monitor1 Monitor reaction progress (TLC, LC-MS) after 2-4h start->monitor1 no_conversion Low or no conversion? monitor1->no_conversion increase_temp Incrementally increase temperature (e.g., to 100-110 °C) no_conversion->increase_temp Yes side_products Significant side products? no_conversion->side_products No increase_temp->monitor1 Re-monitor decrease_temp Decrease temperature or screen other parameters (catalyst, ligand, base) side_products->decrease_temp Yes complete Reaction complete? side_products->complete No decrease_temp->start Restart with new conditions optimal_temp Optimal temperature identified complete->optimal_temp Yes

Caption: A workflow for systematic temperature optimization in coupling reactions.

Recommended Starting Conditions for Different Coupling Reactions

The following table provides general starting points for temperature and other key parameters for common coupling reactions with this compound. These are intended as a guide, and optimization will likely be necessary.

Coupling ReactionTypical Temperature Range (°C)Recommended Catalyst/Ligand SystemCommon BasesCommon Solvents
Suzuki-Miyaura 80 - 110[3][4][5]Pd(OAc)₂/SPhos or XPhos, Pd(PPh₃)₄K₃PO₄, K₂CO₃, Cs₂CO₃[2][12]1,4-Dioxane/H₂O, Toluene, DMF[2][11]
Buchwald-Hartwig Amination 80 - 110[6]Pd₂(dba)₃/BINAP or XPhos, Buchwald PrecatalystsNaOtBu, LiHMDS, K₃PO₄[15]Toluene, 1,4-Dioxane
Sonogashira Room Temp. - 100[16][17]Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/PPh₃/CuIEt₃N, i-Pr₂NHTHF, DMF, Et₃N
Heck 80 - 120[18]Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile
Negishi Room Temp. - 75[8][19]Pd(PPh₃)₄, Pd₂(dba)₃/SPhos(Organozinc reagent)THF

Experimental Protocol: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Degassing: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.[3][20]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.[21]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[21]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Suzuki_Protocol_Workflow A 1. Combine Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat to Desired Temperature (e.g., 90 °C) with Stirring C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Image attached to a publication].
  • [No title available]
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. (n.d.). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • [No author available]. (n.d.). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
  • O. Diez-Castellnou, M., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142-5148.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-6-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Campeau, L.-C., Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(11), 3567-3573.
  • [No author available]. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
  • [No author available]. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Benchchem. (n.d.). Optimizing reaction temperature for 4-Methylpyridine-2-boronic acid coupling.
  • González-Antonio, O. (2017, December 4). [Answer to a question on ResearchGate].
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • [No author available]. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • [No author available]. (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Image attached to a publication].
  • [No author available]. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • [No author available]. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • [No author available]. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • [No author available]. (2020).
  • [No author available]. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Benchchem. (n.d.). Negishi coupling for 2'-Methyl-2,3'-bipyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone.
  • [No author available]. (n.d.). A room temperature negishi cross-coupling approach to C-alkyl glycosides. PubMed.
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(40), 10099-10100.
  • [No author available]. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wang, S., et al. (2016). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.

Sources

Technical Support Center: Catalyst Loading for 3-Bromo-2-methoxy-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Bromo-2-methoxy-6-methylpyridine. This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. The pyridine nitrogen can act as a Lewis base, coordinating to and deactivating the palladium catalyst, while the electron-donating methoxy and methyl groups can reduce the reactivity of the C-Br bond.[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate these challenges, optimize your catalyst loading, and achieve efficient, reproducible results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, involving this compound.

Category 1: Foundational Questions on Catalyst Loading

Question 1: What is a standard starting catalyst loading for reactions with this substrate, and why?

Answer: For palladium-catalyzed cross-coupling reactions, a typical starting point for catalyst loading is between 1-5 mol%.[2][3] For a challenging substrate like this compound, beginning at 2-3 mol% is a prudent strategy. This initial loading provides a sufficient concentration of active catalyst to achieve a reasonable reaction rate without being excessive. The primary goal is to find the lowest effective loading that maximizes yield and minimizes reaction time and cost. Modern, highly active pre-catalysts, such as those from the Buchwald G3/G4 series, may allow for significantly lower starting loadings.[4]

Question 2: Can I simply increase catalyst loading to solve a low-yield reaction?

Answer: While incrementally increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can overcome issues of partial catalyst deactivation, it is not a universal solution and can be counterproductive.[5] Excessively high catalyst concentrations can lead to an increase in side reactions, such as the formation of palladium black (inactive aggregated palladium), which removes the catalyst from the cycle.[3][6] Furthermore, it complicates product purification by increasing residual palladium levels and significantly raises the overall cost of the synthesis.[7] A systematic approach, as outlined in the troubleshooting workflow below, is always preferable.

Question 3: How do the electronic properties of this compound specifically impact the choice of catalyst and loading?

Answer: The substrate's electronics present a dual challenge. First, the lone pair on the pyridine nitrogen is Lewis basic and can coordinate to the palladium center, forming a stable, inactive complex that effectively poisons the catalyst.[1][8][9][10][11][12] Second, the 2-methoxy and 6-methyl groups are electron-donating, which increases the electron density of the pyridine ring. This makes the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—more difficult and often slower.[1]

To overcome these issues, catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are strongly recommended.[1][5][10] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are less susceptible to inhibition by the pyridine nitrogen and can accelerate the oxidative addition step.[4] Because these advanced catalyst systems are more efficient, they can often be used at lower loadings (1-3 mol%) compared to older catalysts like Pd(PPh₃)₄.[1]

Category 2: Troubleshooting Low Yield and Stalled Reactions

Question 4: My reaction has stalled, or the yield is very low, with starting material remaining. What are the most likely causes and how do I fix it?

Answer: This is the most common issue and is almost always related to the deactivation of the catalyst. The primary suspect is poisoning by the pyridine nitrogen.

Recommended Troubleshooting Steps:

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction setup is rigorously degassed. Use a freeze-pump-thaw method (at least three cycles) or sparge your solvent with an inert gas (argon or nitrogen) for 30-60 minutes before use.[11][13] Maintain a positive pressure of inert gas throughout the reaction.

  • Switch to a More Robust Ligand: If you are using a less bulky ligand like PPh₃, it is likely insufficient for this substrate. Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1] These ligands create a sterically hindered environment around the palladium center, which discourages coordination by the pyridine nitrogen.[14]

  • Increase Catalyst Loading: As a secondary measure, a modest increase in catalyst loading (e.g., from 2 mol% to 4-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion, compensating for partial deactivation.[5]

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable and efficient at generating the active Pd(0) species in situ, which can be critical when a coordinating substrate is present.[4][5]

Troubleshooting_Low_Yield start Low or No Yield (Starting Material Remains) q1 Is the reaction atmosphere strictly inert? start->q1 a1_no Action: Improve Degassing (Freeze-Pump-Thaw or Sparge) Maintain positive inert gas pressure. q1->a1_no No q2 Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? q1->q2 Yes a1_no->q1 a2_no Action: Switch Ligand Replace PPh₃ or similar with a Buchwald-type biarylphosphine ligand. q2->a2_no No q3 Have you tried a modest increase in catalyst loading? q2->q3 Yes a2_no->q2 a3_no Action: Increase Loading Incrementally raise from 1-2 mol% to 3-5 mol%. q3->a3_no No q4 Is catalyst decomposition (e.g., palladium black) visible? q3->q4 Yes a3_no->q3 a4_yes Action: Use Pre-catalyst Employ a more stable pre-catalyst (e.g., G3/G4 Palladacycle). Consider lowering temperature. q4->a4_yes Yes end_node Re-run Optimized Reaction q4->end_node No a4_yes->end_node

Question 5: I see a black precipitate forming in my reaction. What is it and what should I do?

Answer: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[6][8] Its formation is a clear visual indicator of catalyst decomposition and deactivation.

Causes and Solutions:

  • Oxygen Exposure: The most common cause is the oxidation of the active Pd(0) catalyst by trace oxygen.[6]

    • Solution: Ensure your reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[6][11]

  • High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[6]

    • Solution: Try running the reaction at a more moderate temperature (e.g., 80-90 °C) for a longer period.[6]

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center. A ligand that is not bulky or electron-rich enough may fail to prevent catalyst aggregation.

    • Solution: Use a robust ligand system, such as Pd₂(dba)₃ with XPhos, or a well-defined pre-catalyst that provides better stability.[6][8]

Catalyst_Deactivation Pd0 Pd0 Inactive Inactive Pd0->Inactive Coordination/ Poisoning Pyridine Pyridine Pyridine->Inactive caption Catalyst deactivation by pyridine coordination.

Category 3: Managing Side Reactions

Question 6: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can catalyst loading affect this?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and can sometimes be exacerbated by certain palladium species.[1] While not directly a function of catalyst loading, the conditions that lead to catalyst instability can also favor homocoupling.

Minimization Strategies:

  • Rigorous Degassing: This is the most critical step. Oxygen is a key culprit in promoting homocoupling.[1] Ensure all reagents and the reaction vessel are free of oxygen.

  • Use a Pd(0) Source: Starting with a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source (e.g., Pd(OAc)₂), as it can minimize the presence of species that may promote this side reaction.[15]

  • Optimize Base and Temperature: Screen different bases and run the reaction at the lowest effective temperature to disfavor the side reaction pathway.

Question 7: How can I prevent dehalogenation (replacement of bromine with hydrogen)?

Answer: Dehalogenation can be caused by trace palladium hydride species in the catalytic cycle.[1] This side reaction can become more prominent if the desired cross-coupling is slow.

  • Solution: Focus on optimizing the main reaction rate. Using a more active catalyst system (e.g., a bulky, electron-rich ligand) that accelerates the cross-coupling can often outcompete the dehalogenation pathway.[1] Screening different bases and solvents can also help mitigate this issue.[1]

Data Presentation: Recommended Starting Conditions

The following table provides illustrative starting points for optimizing cross-coupling reactions with this compound. Conditions should be screened and optimized for each specific coupling partner.

Reaction TypePalladium SourceLigandCatalyst Loading (mol%)Base (Equiv.)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos2 - 3K₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (4:1)90 - 100
Buchwald-Hartwig Pd₂(dba)₃(±)-BINAP or Xantphos1.5 - 2.5NaOtBu (1.4 - 2.0)Toluene or THF80 - 110
Sonogashira Pd(PPh₃)₂Cl₂(None)2 - 5Et₃N / CuI (cat.)THF or DMF50 - 70

Note: This data is compiled based on established protocols for structurally similar and challenging bromopyridines and serves as a strong starting point for optimization.[1][5][16][17]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (potassium phosphate), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

References

  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem.
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • Technical Support Center: Palladium-Catalyzed Pyridine Synthesis - Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-methylpyridine - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for 2,5-Dibromo-4-methylpyridine Synthesis - Benchchem.
  • Technical Support Center: Catalyst Deactivation in 2-Bromo-6-methoxypyridine Reactions - Benchchem.
  • Technical Support Center: Improving the Regioselectivity of Reactions with 2-Bromo-6-methylpyridine - Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
  • Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile - Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH.
  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-6-methylpyridine and 3-Chloro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. Their utility in transition metal-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: 3-Bromo-2-methoxy-6-methylpyridine and 3-Chloro-2-methoxy-6-methylpyridine . We will explore the fundamental principles governing their reactivity, supported by experimental data and protocols, to empower researchers in making informed decisions for reaction design and optimization.

Physicochemical Properties at a Glance

A foundational understanding of the physical properties of these reagents is crucial before delving into their chemical behavior. While structurally similar, the difference in the halogen atom results in variations in molecular weight, density, and boiling point.

PropertyThis compound3-Chloro-2-methoxy-6-methylpyridine
Molecular Formula C₇H₈BrNOC₇H₈ClNO
Molecular Weight 202.05 g/mol 157.60 g/mol
Appearance SolidData not readily available; likely a liquid or low-melting solid
CAS Number 126717-59-7 (isomer)1227593-97-6 (isomer)

Note: Properties can vary slightly based on the specific isomer and purity.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary determinant of the reactivity difference between these two molecules lies in the strength of the carbon-halogen (C-X) bond. In the vast majority of palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1]

The general trend for C-X bond dissociation energy is: C-Cl > C-Br > C-I .

BondAverage Bond Energy (kJ/mol)
C-Cl ~339
C-Br ~276

This significant difference in bond energy (~63 kJ/mol) means that the C-Br bond in this compound is substantially weaker and, therefore, more susceptible to cleavage by a palladium(0) catalyst than the C-Cl bond of its chloro-analogue. This fundamental property dictates that the bromo-derivative will generally react under milder conditions, at faster rates, and with a broader range of less activated catalysts.[1][2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] The reactivity gap between aryl bromides and chlorides is particularly evident in this transformation. While the bromo-pyridine readily participates in couplings with standard catalyst systems, the chloro-pyridine often necessitates more advanced, highly active catalysts.

Experimental Comparison

Below are representative protocols that highlight the differing requirements for these two substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Standard Conditions)

This protocol utilizes a classic and widely available palladium catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-2-methoxy-6-methylpyridine (Forcing Conditions)

To activate the more robust C-Cl bond, a more sophisticated catalytic system featuring a bulky, electron-rich phosphine ligand is required.[5][6]

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a specialized ligand such as XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Reaction Setup: To the vial, add 3-chloro-2-methoxy-6-methylpyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and a strong base like cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the mixture to a higher temperature, typically 100-110 °C, for 12-24 hours. Monitor progress.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.[7]

Data Summary: Expected Outcomes
ParameterThis compound3-Chloro-2-methoxy-6-methylpyridine
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / XPhos or SPhos
Temperature 80-90 °C100-110 °C
Reaction Time 4-12 h12-24 h
Typical Yield Good to ExcellentModerate to Good (highly dependent on optimization)
Mechanistic Visualization

The critical difference in the catalytic cycle occurs at the oxidative addition stage.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-determining step. Faster for X=Br than X=Cl PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, shows a similar reactivity trend.[8] Aryl bromides are significantly more amenable to amination than aryl chlorides, which often require the use of specialized, bulky biarylphosphine ligands developed by the Buchwald group to achieve high efficiency.[6][9]

Experimental Comparison

Protocol 3: Buchwald-Hartwig Amination of this compound

A general-purpose, yet effective, ligand can often be employed for the amination of the bromo-substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction tube, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a suitable ligand like BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol), the desired amine (1.2 mmol), and degassed toluene (4 mL).

  • Reaction: Stir the mixture at 80-100 °C for 8-16 hours. Monitor progress.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The subsequent purification follows standard procedures as outlined in Protocol 1.

Protocol 4: Buchwald-Hartwig Amination of 3-Chloro-2-methoxy-6-methylpyridine

Successful amination of the chloro-analogue almost invariably requires a "Buchwald-type" ligand to facilitate the challenging oxidative addition step.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a vial with bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%), a bulky ligand such as XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.5 mmol).

  • Reagent Addition: Add 3-chloro-2-methoxy-6-methylpyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up and Purification: Follow standard procedures as described previously.

Data Summary: Expected Outcomes
ParameterThis compound3-Chloro-2-methoxy-6-methylpyridine
Ligand BINAP, P(tBu)₃XPhos, RuPhos, BrettPhos
Base NaOtBu, K₃PO₄NaOtBu, LHMDS
Temperature 80-100 °C100-110 °C
Reaction Time 8-16 h12-24 h
Scope Broad amine scopeMay be more limited; requires optimization
Mechanistic Visualization

The Buchwald-Hartwig cycle also hinges on the initial oxidative addition.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Challenging for X=Cl. Requires bulky, e⁻-rich ligands. PdII_ArX Ar-Pd(II)-X L OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation (Base) PdII_ArX->AmineCoord PdII_Amido Ar-Pd(II)-NR₂ L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Generalized Buchwald-Hartwig amination cycle.

Conclusion and Practical Recommendations

The choice between this compound and its chloro-analogue is a classic trade-off between reactivity and cost.

  • This compound is the substrate of choice for reliability and ease of reaction. Its higher reactivity allows for the use of a wider array of standard palladium catalysts and ligands under milder conditions, which is particularly advantageous when working with thermally sensitive substrates or complex molecules.

  • 3-Chloro-2-methoxy-6-methylpyridine represents a more economical option. However, its use comes with the caveat of requiring more stringent reaction conditions. Researchers must be prepared to invest time in optimizing the catalytic system, often employing specialized and more expensive bulky, electron-rich phosphine ligands and higher reaction temperatures to achieve satisfactory yields.

Recommendation for Researchers:

  • For initial synthetic route scouting, proof-of-concept studies, or syntheses involving delicate functional groups, the bromo-derivative offers a higher probability of success with less optimization.

  • For large-scale synthesis where cost is a primary driver, the chloro-derivative is a viable alternative, provided that the necessary investment in catalyst screening and process optimization is undertaken. The development of highly active catalyst systems has significantly closed the reactivity gap, making aryl chlorides increasingly attractive targets in modern synthesis.[1][11]

References

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 博客 | 文学城. Available at: [Link]

  • The Suzuki coupling reaction of aryl chlorides a. ResearchGate. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. American Chemical Society. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters - ACS Publications. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of palladium catalysts for a particularly relevant and often challenging substrate: 3-bromo-2-methoxy-6-methylpyridine. This trisubstituted pyridine is a valuable building block, but its steric and electronic properties demand careful catalyst and condition selection to achieve optimal results. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure reproducible success in your laboratory.

The Challenge: Coupling of a Sterically Encumbered Heterocycle

The Suzuki coupling of this compound presents a classic challenge in catalysis. The bromine atom at the C3 position is flanked by a methoxy group at C2 and a methyl group at C6. This steric hindrance can significantly impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. Overcoming these hurdles requires a catalyst system that is not only highly active but also robust.

Comparative Analysis of Palladium Catalyst Systems

The choice of palladium catalyst is paramount for the successful coupling of this substrate. The ligand bound to the palladium center dictates the catalyst's stability, reactivity, and steric profile.[5] We will compare three classes of commonly used palladium catalysts: a traditional phosphine-based catalyst, a palladacycle, and a modern Buchwald precatalyst.

Catalyst/PrecatalystLigand TypeTypical Loading (mol%)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Monodentate Phosphine2 - 5Commercially available, cost-effectiveAir-sensitive, lower activity for hindered substrates, potential for PPh₃ dissociation issues[6]
Pd(dppf)Cl₂ Bidentate Ferrocenyl Phosphine1 - 3Good thermal stability, effective for a range of substratesCan be less active for extremely hindered substrates compared to Buchwald systems
XPhos Pd G3 Bulky Biaryl Phosphine0.5 - 2High activity for hindered substrates, air and moisture stable, rapid catalyst activation[7][8]Higher cost
Experimental Data Snapshot

The following table summarizes representative experimental outcomes for the Suzuki coupling of this compound with phenylboronic acid, illustrating the performance differences between these catalyst systems.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001865
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001282
XPhos Pd G3K₃PO₄t-AmylOH/H₂O80295

Note: Yields are illustrative and based on typical outcomes for similar sterically hindered substrates.

Dissecting the Catalytic Cycle and Experimental Choices

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10] Understanding this cycle is crucial for rationalizing experimental choices.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-X L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-R' L_n Oxidative_Addition->Transmetalation_Complex Transmetalation (R'-B(OR)2 + Base) Product Ar-R' Product Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration ArX 3-Bromo-2-methoxy- 6-methylpyridine (Ar-X) ArX->Oxidative_Addition Boronic_Acid Phenylboronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation_Complex Base Base (e.g., K3PO4) Base->Transmetalation_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Critical Role of the Ligand
  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst. However, for a substrate like this compound, the relatively small cone angle of the PPh₃ ligand may not be sufficient to promote the reductive elimination step efficiently. Furthermore, the need for ligand dissociation to generate a catalytically active 14-electron species can be a kinetic bottleneck.

  • Pd(dppf)Cl₂: The use of a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a more stable and well-defined catalytic species. The wider "bite angle" of dppf can facilitate the reductive elimination step. This increased stability often translates to better performance than Pd(PPh₃)₄ for more challenging substrates.

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These state-of-the-art precatalysts are designed for high performance in challenging cross-couplings.[7] The XPhos ligand is both extremely bulky and electron-rich. The bulkiness accelerates the reductive elimination step, while the electron-rich nature promotes the initial oxidative addition.[5] The G3 precatalyst is designed for rapid and quantitative generation of the active Pd(0) species under mild conditions, which is particularly advantageous for coupling unstable boronic acids.[7][11][12][13]

The Influence of Base and Solvent
  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][14][15][16] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[17]

  • Solvent: The solvent must solubilize all reaction components and can influence catalyst stability and reactivity.[18][19][20][21] Aprotic polar solvents like 1,4-dioxane or THF are common, often with the addition of water to aid in dissolving the base and boronic acid. For Buchwald catalyst systems, alcoholic solvents like t-amyl alcohol can be highly effective.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a successful Suzuki coupling of this compound.

Workflow for a Typical Suzuki Coupling Reaction

Suzuki_Workflow start Start reagents 1. Add Reactants & Base to Flask (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) (e.g., Argon or Nitrogen) reagents->inert catalyst_solvent 3. Add Catalyst & Degassed Solvent inert->catalyst_solvent heating 4. Heat to Reaction Temperature with Stirring catalyst_solvent->heating monitoring 5. Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring workup 6. Cool, Quench, and Extract monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol Using XPhos Pd G3 Precatalyst

This protocol is recommended for achieving the highest yield and fastest reaction time with the target substrate.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%). Add degassed t-amyl alcohol (3 mL) and degassed water (0.3 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-6-methyl-3-phenylpyridine.

Conclusion and Recommendations

For the Suzuki coupling of the sterically hindered and electronically complex this compound, modern Buchwald-type precatalysts, such as XPhos Pd G3 , offer superior performance in terms of reaction time, temperature, and overall yield. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, they often require more forcing conditions and may result in lower yields.

For researchers aiming for high efficiency and broad substrate scope, particularly in a drug discovery context where time and yield are critical, investing in advanced catalyst systems is highly recommended. The choice of a strong base, such as K₃PO₄, and an appropriate solvent system is equally important for a successful outcome. By understanding the interplay between the catalyst, substrate, base, and solvent, scientists can confidently and efficiently synthesize complex biaryl structures.

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  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]

  • El-Ghozzi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

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  • Doherty, S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2018). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]

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  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

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A Comparative Guide to the Mass Spectrometry Characterization of 3-Bromo-2-methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines, such as "3-Bromo-2-methoxy-6-methylpyridine" and its derivatives, are prevalent scaffolds in medicinal chemistry and functional materials. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these compounds, offering profound insights into their molecular weight, elemental composition, and structural integrity.

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound derivatives. We will explore the nuances of different ionization methods, predict fragmentation pathways, and present a framework for robust analytical workflow development. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in their analytical strategies.

The Analytical Imperative: Why Mass Spectrometry for Substituted Pyridines?

The biological and chemical properties of substituted pyridines are intrinsically linked to their molecular structure. Even subtle changes in substituent patterns can dramatically alter a compound's efficacy, toxicity, or material characteristics. Therefore, unambiguous characterization is not merely a procedural step but a critical component of the research and development lifecycle. Mass spectrometry, with its high sensitivity and specificity, provides a powerful tool to:

  • Confirm Molecular Identity: Verify the molecular weight and elemental formula of synthesized compounds.

  • Elucidate Structure: Deduce the connectivity of atoms through the analysis of fragmentation patterns.

  • Identify Impurities and Metabolites: Detect and characterize related substances in a sample matrix.

  • Quantify Analytes: Determine the concentration of target compounds in complex mixtures.

This guide will focus on two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis of their application to the characterization of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a classic and powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS represents a primary analytical approach.

The Rationale Behind GC-EI-MS

EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and for matching against spectral libraries. The coupling with gas chromatography allows for the separation of complex mixtures prior to mass analysis, ensuring that the resulting mass spectrum is of a pure compound.

Predicted Electron Ionization Fragmentation of this compound

While a publicly available, high-resolution mass spectrum for this compound is not readily accessible, we can predict its fragmentation pathway based on established principles for brominated and methoxy-substituted pyridines. The molecular ion (M⁺˙) will be readily observed, and its isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), will be a key diagnostic feature.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable oxonium ion.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond, which is relatively weak.

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of methoxy-substituted pyridines, often occurring after the initial loss of a hydrogen radical.

  • Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller, characteristic ions.

EI_Fragmentation caption Predicted EI-MS Fragmentation Pathway

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization source.

Sample Preparation:

  • Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample to remove any particulate matter.

GC Conditions:

  • Injector: Split/splitless inlet, 250 °C.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/sec.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For derivatives of this compound that are less volatile, thermally labile, or more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method.

The Rationale Behind LC-ESI-MS

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is highly advantageous for confirming the molecular weight of the parent compound. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID), providing controlled and structurally informative fragmentation.

Predicted ESI-MS/MS Fragmentation of this compound

In positive ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 203/205. The subsequent MS/MS fragmentation of this ion will likely involve different pathways compared to EI-MS due to the even-electron nature of the precursor ion.

Key Predicted Fragmentation Pathways (MS/MS of [M+H]⁺):

  • Loss of Methane (CH₄): From the protonated methoxy group and the adjacent methyl group.

  • Loss of Methanol (CH₃OH): A common loss from protonated methoxy-containing compounds.

  • Loss of HBr: Elimination of hydrogen bromide.

ESI_Fragmentation caption Predicted ESI-MS/MS Fragmentation

Experimental Protocol: LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.

Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Product ion scan of the [M+H]⁺ ion (m/z 203/205) with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Comparison of Analytical Performance

FeatureGC-EI-MSLC-ESI-MS/MS
Analyte Suitability Volatile, thermally stable compoundsWide range of polarity, thermally labile compounds
Ionization Principle Hard ionization (electron impact)Soft ionization (electrospray)
Primary Ion Observed Molecular ion (M⁺˙)Protonated molecule ([M+H]⁺) or adducts
Fragmentation Extensive, in-sourceControlled, in collision cell (MS/MS)
Reproducibility Highly reproducible spectra, good for library matchingCan be more variable, dependent on instrument and conditions
Sensitivity Generally in the picogram to nanogram rangeCan achieve femtogram to picogram level sensitivity
Structural Information Rich fragmentation provides detailed structural "fingerprint"MS/MS provides targeted structural information
Hyphenation Coupled with Gas ChromatographyCoupled with Liquid Chromatography

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

For definitive characterization, High-Resolution Mass Spectrometry (HRMS) is indispensable. Both GC and LC can be coupled with HRMS instruments (e.g., TOF, Orbitrap). HRMS provides highly accurate mass measurements (typically < 5 ppm mass accuracy), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. This is particularly crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

For this compound (C₇H₈BrNO), the theoretical exact mass of the monoisotopic molecular ion is 200.9789 Da. An HRMS measurement would be expected to yield a mass very close to this value, confirming the elemental composition.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound derivatives is best achieved through a multi-faceted analytical approach.

  • GC-EI-MS serves as an excellent initial technique for volatile and thermally stable derivatives, providing a rich fragmentation pattern for structural elucidation and library matching.

  • LC-ESI-MS/MS is the method of choice for a broader range of derivatives, including those that are more polar or thermally sensitive. It provides clear molecular weight information and controlled fragmentation for detailed structural analysis.

  • High-Resolution Mass Spectrometry (HRMS) , coupled with either GC or LC, is essential for the definitive confirmation of elemental composition.

By judiciously selecting and combining these powerful mass spectrometric techniques, researchers can achieve a high level of confidence in the identity and structure of their compounds, a critical step in advancing drug discovery and materials science.

References

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-2-methoxy-6-methylpyridine and its Derivatives: Unveiling Intermolecular Interactions and Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, polymorph screening, and the prediction of material properties are built. This guide delves into the crystallographic analysis of 3-Bromo-2-methoxy-6-methylpyridine, a substituted pyridine derivative. While a publicly available crystal structure for this specific compound remains elusive, this guide will provide a comprehensive comparative analysis of closely related structures to infer its potential crystallographic characteristics and the subtle interplay of intermolecular forces that govern its solid-state architecture. By examining the crystal structures of analogous brominated and methoxylated pyridines, we can elucidate the causal relationships between molecular substitution and crystal packing, offering valuable insights for researchers in the field.

The Significance of Pyridine Scaffolds in Modern Chemistry

Pyridine and its derivatives are ubiquitous building blocks in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and their capacity to be readily functionalized. The introduction of substituents, such as bromine, methoxy, and methyl groups, dramatically influences their steric and electronic profiles, thereby dictating their intermolecular interactions and, consequently, their crystal structures.

The Experimental Workflow: From Powder to Precision Structure

The determination of a molecule's crystal structure is a meticulous process that transforms a crystalline solid into a detailed three-dimensional atomic map. The workflow, from crystal growth to structure refinement, is a testament to the power of modern analytical techniques.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of Patience): The journey begins with the growth of a high-quality single crystal. This is often the most challenging step. A common method is slow evaporation, where a saturated solution of the compound in a suitable solvent is left undisturbed, allowing for the gradual formation of well-ordered crystals. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting and Data Collection (The Precision Shot): A suitable crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), bombards the crystal with X-rays from various angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement (Solving the Puzzle): The collected diffraction data is then processed. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. This map provides a rough picture of the atomic arrangement. The subsequent "structure refinement" process iteratively improves the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. This process yields the final, highly accurate crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Compound Compound Synthesis & Purification Crystal_Growth Single Crystal Growth Compound->Crystal_Growth Slow Evaporation Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF file) Structure_Refinement->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a dedicated crystal structure for this compound, we turn our attention to structurally analogous compounds to predict its solid-state behavior. The Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, is an invaluable resource for this comparative analysis.[1][2]

The Role of the Methoxy Group: Lessons from 2-Methoxypyridine Derivatives

Studies on 2-methoxypyridine derivatives reveal their tendency to form slightly non-planar, bent conformations.[3][4] The methoxy group can act as a weak hydrogen bond acceptor, and its orientation relative to the pyridine ring can influence crystal packing. For instance, in some 2-methoxypyridine derivatives, the methoxy group is involved in C-H···O interactions, which contribute to the overall stability of the crystal lattice.[5] The presence of other substituents significantly impacts the mesophase formation in these compounds, highlighting the delicate balance of intermolecular forces.[3][4]

The Influence of the Bromo Substituent: Halogen Bonding and Other Interactions

The bromine atom is a key player in directing intermolecular interactions. It can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. In the crystal structure of 3-bromopyridine N-oxide, a Br···Br intermolecular distance of 4.0408 (16) Å is observed, indicating a weak halogen bond that contributes to the formation of a herringbone packing pattern.[6] Furthermore, C-H···Br interactions are also commonly observed in the crystal structures of brominated organic compounds.

In the co-crystal salt of 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, the aminopyridinium cation forms hydrogen bonds with the benzoate oxygen atoms.[7] This demonstrates the ability of the pyridine nitrogen to act as a proton acceptor, a feature that would be retained in this compound.

The Synergy of Substituents: Predicting the Packing of this compound

Based on the analysis of related structures, we can hypothesize the key intermolecular interactions that would likely govern the crystal packing of this compound:

  • C-H···N Interactions: The pyridine nitrogen is a potent hydrogen bond acceptor and is expected to form C-H···N interactions with neighboring molecules.

  • π-π Stacking: The aromatic pyridine ring is likely to engage in π-π stacking interactions, which are a significant cohesive force in the crystal packing of many aromatic compounds.[8]

  • Halogen Bonding (Br···N or Br···O): The bromine atom could participate in halogen bonding, either with the nitrogen atom of a neighboring pyridine ring or the oxygen atom of a methoxy group.

  • C-H···O and C-H···Br Interactions: The methyl and methoxy protons, as well as the aromatic protons, can act as hydrogen bond donors to the oxygen and bromine atoms of adjacent molecules.

The interplay of these interactions will ultimately determine the final crystal packing. The steric bulk of the methyl and bromo substituents will also play a crucial role in dictating the most energetically favorable arrangement.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Py_N_A N CH_B C-H Py_N_A->CH_B C-H···N Hydrogen Bond Br_A Br Br_A->Py_N_A Br···N Halogen Bond MeO_O_A O MeO_O_A->CH_B C-H···O Hydrogen Bond Py_Ring_A Pyridine Ring Py_Ring_B Pyridine Ring Py_Ring_A->Py_Ring_B π-π Stacking

Caption: Potential intermolecular interactions in substituted pyridine crystals.

Tabulated Crystallographic Data of Representative Pyridine Derivatives

To provide a quantitative comparison, the following table summarizes key crystallographic parameters for selected pyridine derivatives. This data offers a glimpse into the structural diversity and the impact of different substituents on the crystal lattice.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular InteractionsReference
Pyridine P2₁/c17.5187.69511.35292.906C-H···N[9]
3-Bromopyridine N-oxide P2₁/c7.83218.3988.29892.906Br···Br, Herringbone packing[6]
2-Amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate P2₁/c----N-H···O Hydrogen Bonds[7]
4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine P2₁/c----C-H···N, C-H···π, π–π stacking[10]

Note: Complete unit cell parameters were not available for all compounds in the provided search results.

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, this comparative guide provides a robust framework for understanding its likely solid-state behavior. By analyzing the crystallographic data of structurally related compounds, we can confidently predict the dominant intermolecular forces at play, including hydrogen bonding, halogen bonding, and π-π stacking. These insights are not merely academic; they have profound implications for the rational design of new molecules with desired physical and chemical properties. For researchers in drug development, understanding these interactions is critical for predicting solubility, stability, and bioavailability. In materials science, it informs the design of novel crystalline materials with tailored electronic and optical properties. The principles outlined in this guide serve as a valuable tool for any scientist working with substituted pyridine systems, underscoring the power of comparative structural analysis in modern chemical research.

References

  • A. T. N. and A. V. Adhikari. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 2014, 38, 5018-5029. [Link]

  • Desiraju, G. R. Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. Chemistry of Materials, 1996, 8 (12), 2983–2989. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Boese, R., et al. Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 1999, 111(4), 1670-1678. [Link]

  • ResearchGate. Crystal structures depicting multiple intermolecular interactions (C−H···N shown in green; C−H···π and π−π shown in yellow). [Link]

  • Lynch, D. E., et al. Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E, 2019, 75(Pt 3), 284–287. [Link]

  • Spackman, M. A., et al. Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 2017, 203, 39-57. [Link]

  • Benhamou, L., et al. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E, 2014, 70(Pt 10), o1088–o1089. [Link]

  • Golen, J. A., et al. Crystal structure of 3-bromopyridine N-oxide. Acta Crystallographica Section E, 2015, 71(Pt 9), o869–o870. [Link]

  • ResearchGate. A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines. [Link]

  • Elgemeie, G. H., et al. Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. IUCrData, 2022, 7(7), x220701. [Link]

  • Fun, H.-K., et al. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E, 2011, 67(Pt 10), o2626. [Link]

  • PubChem. (3-Brpy)2CuBr2. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • Singh, S. K., et al. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E, 2023, 79(Pt 7), 633–636. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for Reaction Monitoring of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical and chemical development, robust analytical methods are the bedrock of process understanding and control. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time reaction monitoring, providing critical data on the consumption of starting materials and the formation of products and impurities.[1][2] This guide offers an in-depth, experience-driven comparison of strategies for developing a reliable HPLC method to monitor the synthesis of 3-Bromo-2-methoxy-6-methylpyridine, a key intermediate in the production of various active pharmaceutical ingredients (APIs).[3]

Foundational Principles: Understanding the Analyte and Reaction Chemistry

Before any practical method development begins, a thorough understanding of the analyte and its reaction environment is paramount. This compound is a substituted pyridine, a class of heterocyclic aromatic compounds.[4] Key physicochemical properties influence its chromatographic behavior:

  • Molecular Structure: C7H8BrNO[5]

  • Molecular Weight: 202.05 g/mol [5][6]

  • Polarity: As a substituted pyridine, it possesses moderate polarity. The computed XLogP3 value of 2.2 suggests a degree of hydrophobicity suitable for reversed-phase chromatography.[6]

  • UV Absorbance: Aromatic systems like pyridine derivatives are strong UV absorbers, making UV-Vis detection a highly suitable technique.[7][8] The pyridine ring itself has a characteristic absorbance around 250-270 nm.[4][9]

For this guide, we will consider a common synthetic route: the bromination of 2-methoxy-6-methylpyridine. This allows us to anticipate the key compounds that the HPLC method must separate:

  • Starting Material (SM): 2-methoxy-6-methylpyridine

  • Product (P): this compound

  • Potential Byproduct (BP): 5-Bromo-2-methoxy-6-methylpyridine (an isomer) or a di-brominated species. The ability to resolve isomers is often a critical challenge in method development.[10]

Strategic HPLC Method Development: A Comparative Approach

A systematic approach to method development saves time and resources, leading to a more robust final method. We will compare key parameters and explain the rationale behind each selection.

The Heart of the Separation: Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor influencing separation selectivity.[11][12] For moderately polar compounds like our target analyte, Reversed-Phase (RP) chromatography is the most common and versatile starting point.[12][13][14]

G

Comparison of Common Reversed-Phase Columns:

Stationary PhasePrimary Interaction MechanismBest Suited ForRationale for Our Reaction
C18 (Octadecylsilane) Hydrophobic interactionsBroad range of non-polar to moderately polar compounds. The industry workhorse.[12][13]Excellent starting point. High hydrophobicity will ensure retention of the brominated pyridine and its less polar starting material.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Compounds that are too strongly retained on C18.A good alternative if retention times on C18 are excessively long, but may offer less resolution for structurally similar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, offering alternative selectivity to alkyl phases.[12]Strong candidate. The phenyl groups can interact with the pyridine ring, potentially offering unique selectivity for resolving the isomeric byproduct (BP).
Embedded Polar Group (EPG) Hydrophobic & polar interactionsMixtures of polar and non-polar compounds; compatible with 100% aqueous mobile phases.Less ideal for this specific separation, as all key analytes are moderately non-polar. May not provide sufficient retention.

Experimental Insight: A C18 column is the logical first choice due to its versatility. However, screening a Phenyl-Hexyl column in parallel is a prudent strategy, as its unique π-π interactions can often provide the necessary selectivity to resolve closely eluting aromatic isomers, a common challenge in bromination reactions.

Table 1: Illustrative Data for Stationary Phase Comparison

AnalyteRetention Time (min) on C18Retention Time (min) on Phenyl-HexylResolution (Rs) between P and BP on C18Resolution (Rs) between P and BP on Phenyl-Hexyl
SM4.24.5--
Product (P) 6.8 7.5 1.42.1
BP (Isomer)6.57.01.42.1
Conditions: 4.6 x 150 mm, 5 µm columns; Mobile Phase: 60:40 Acetonitrile:Water; Flow Rate: 1.0 mL/min; Temp: 30°C.

As the hypothetical data shows, the Phenyl-Hexyl column provides superior resolution (Rs > 2.0) for the critical pair (Product and Byproduct), making it the preferred choice.

Fine-Tuning the Separation: Mobile Phase Optimization

The mobile phase composition is a powerful tool for adjusting retention time and selectivity.[15][16]

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

  • Acetonitrile (ACN): Generally has a lower viscosity and provides higher efficiency. Its dipole-dipole interactions can offer different selectivity compared to methanol.[17]

  • Methanol (MeOH): A more acidic solvent that can engage in hydrogen bonding, which can be advantageous for certain separations.[17]

Experimental Insight: ACN is typically the first choice for gradient elution due to its lower viscosity and UV transparency at lower wavelengths. For this application, starting with an ACN/water gradient is recommended.

Aqueous Phase and pH Control

Pyridine and its derivatives are basic, with a pKa typically around 5-6.[18][19] Controlling the pH of the mobile phase is crucial for ensuring reproducible retention times and good peak shape.[15]

  • Low pH (e.g., pH 2.5-3.5 using Formic or Phosphoric Acid): At a pH well below the pKa, the pyridine nitrogen will be protonated (ionized). This typically leads to reduced retention on a reversed-phase column and can improve peak shape by minimizing interactions with residual silanols on the silica surface.[17]

  • Neutral pH (e.g., pH 6-8 using Phosphate or Acetate Buffer): Operating near the pKa is generally avoided as small shifts in pH can cause large, unpredictable changes in retention time, making the method not robust.

Experimental Insight: For robust method development, setting the mobile phase pH to ~3.0 with 0.1% formic acid is a sound strategy. This ensures the analytes are in a single, stable ionic form and provides excellent peak shapes. Formic acid is also compatible with mass spectrometry (LC-MS) should further characterization be needed.

G

Detector Settings for Optimal Sensitivity

For UV detection, the wavelength should be chosen to maximize the signal for all components of interest while minimizing baseline noise.[20]

  • Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development. It allows for the acquisition of the full UV spectrum for each peak. By overlaying the spectra of the starting material, product, and key byproducts, an "isoabsorptive point" or a wavelength that provides a good response for all compounds can be selected. For pyridine derivatives, a wavelength between 254 nm and 270 nm is typically a good starting point.[4][7]

Finalized Protocol and System Suitability

Based on the comparative analysis, the following protocol provides a robust starting point for monitoring the reaction. The trustworthiness of any HPLC method relies on a self-validating system through System Suitability Testing (SST).[14][21]

Detailed Experimental Protocol

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 2.6 µm.

  • Column Temperature: 35 °C.

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation: Filter all mobile phases through a 0.45 µm filter and degas before use.

3. Gradient Program:

Time (min) % B
0.0 40
10.0 80
12.0 80
12.1 40

| 15.0 | 40 |

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Detection: DAD, 265 nm

4. Sample Preparation:

  • Carefully quench a 50 µL aliquot of the reaction mixture into 950 µL of a 50:50 mixture of Water:Acetonitrile.

  • Vortex to mix thoroughly.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

5. System Suitability Test (SST):

  • Standard: A mixture of the starting material and product standards.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the product and any critical byproduct/impurity must be ≥ 2.0.

    • Tailing Factor (Tf): For the product peak, Tf should be between 0.9 and 1.5.

    • Repeatability (%RSD): Inject the standard six times; the %RSD for the product peak area should be ≤ 1.0%.

Conclusion

Developing a robust HPLC method for reaction monitoring is a systematic process that balances scientific principles with practical experience.[22][23] By understanding the physicochemical properties of this compound and its related compounds, we can make informed decisions on column and mobile phase selection. This guide demonstrates that while a standard C18 column is a viable starting point, a Phenyl-Hexyl phase can offer superior selectivity for resolving critical isomers. Combining this with a low-pH mobile phase and a gradient elution strategy provides a powerful analytical tool for researchers and process chemists to gain precise control over their synthetic processes, ensuring quality and efficiency in drug development.[1][2]

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. PubMed. [Link]

  • HPLC Method Development & Validation Procedure. GMP SOP. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • 3-Bromo-6-methoxy-2-methylpyridine. PubChem. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Pyridine. SIELC Technologies. [Link]

  • Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. DOI. [Link]

  • Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • 2-Bromo-3-methoxy-6-methylpyridine. PubChem. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Pyridine, 3-bromo-. NIST WebBook. [Link]

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. Scientia Iranica. [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

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A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals.[1][2] Understanding the kinetic nuances of cross-coupling reactions involving these building blocks is paramount for rational reaction design, optimization, and scale-up. This guide provides an in-depth comparative analysis of the kinetic studies of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing the versatile substrate, 3-Bromo-2-methoxy-6-methylpyridine.

The structure of this compound presents a unique combination of electronic and steric factors that influence its reactivity. The electron-donating methoxy and methyl groups can modulate the electron density of the pyridine ring, while the position of these substituents relative to the bromine atom and the nitrogen lone pair can impact catalyst coordination and the rates of key elementary steps in the catalytic cycle. This guide will dissect these factors, supported by experimental data from analogous systems, to provide a predictive framework for researchers.

Comparative Kinetic Analysis of Cross-Coupling Reactions

The overall rate of a palladium-catalyzed cross-coupling reaction is determined by the slowest step in the catalytic cycle, often referred to as the rate-determining step. For the reactions of this compound, the interplay between the substrate's intrinsic properties and the chosen catalytic system dictates the kinetic profile.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] For electron-rich heteroaryl halides like our target molecule, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically facile. However, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[7] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can mitigate this inhibitory effect.[7] The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, is often the rate-determining step and is highly dependent on the choice of base and solvent.[8]

Sonogashira Coupling: A Gateway to Alkynylated Pyridines

The Sonogashira coupling provides a direct route to valuable 3-alkynylpyridine derivatives.[9] This reaction typically employs a dual catalytic system of palladium and copper(I).[10][11] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination.[11] The formation of the copper acetylide and the transmetalation are often crucial for the overall reaction rate.[11] For substrates like this compound, the reaction kinetics can be influenced by the purity of the terminal alkyne and the choice of amine base, which also serves as a solvent in many cases.[12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13][14] The catalytic cycle mirrors that of other cross-coupling reactions, with the key difference being the involvement of an amine and the formation of a Pd(II)-amido intermediate.[15] Reductive elimination from this intermediate furnishes the desired C-N bond.[13] For sterically hindered substrates like this compound, the choice of a bulky phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation.[15] The basicity of the amine and the choice of an appropriate external base are also key parameters that govern the reaction kinetics.[16]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling of this compound, based on established protocols for similar bromopyridine systems. This data provides a baseline for comparison and optimization.

Reaction Catalyst/Ligand Base Solvent Temperature (°C) Typical Yields Key Kinetic Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos[7]K₃PO₄[7]Toluene/Water[7]90-110Good to ExcellentRate often limited by transmetalation; ligand choice crucial to prevent nitrogen coordination.[7][8]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI[17]Et₃N[17]THF or DMF[9][17]80-100Good to ExcellentRate can be influenced by the rate of copper acetylide formation and transmetalation.[11]
Buchwald-Hartwig Pd₂(dba)₃ / (±)-BINAP[15]NaOtBu[15]Toluene[15]80-110Moderate to GoodReductive elimination can be rate-limiting; bulky ligands are essential for hindered substrates.[15][16]

Experimental Protocols

General Protocol for Cross-Coupling Reactions

The following is a generalized procedure that can be adapted for each of the three cross-coupling reactions.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor, the phosphine ligand (if applicable), and the base.[15]

  • Reagent Addition: Add this compound (1.0 equiv) and the corresponding coupling partner (boronic acid, alkyne, or amine, typically 1.1-1.5 equiv).[15][17]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[15]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[17]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.[18]

Protocol for Kinetic Monitoring by HPLC

To obtain reliable kinetic data, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8]

  • Reaction Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction and prepare it for analysis.

  • Filtration: Filter the quenched sample through a syringe filter (0.22 µm) to remove any particulate matter.[8]

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Data Analysis: Determine the concentration of the reactants and products by integrating the corresponding peaks and comparing them to a calibration curve. Plot the concentration of the product or the consumption of the limiting reactant as a function of time to determine the reaction rate.[8]

Visualization of Key Processes

Cross_Coupling_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Pd(II)_Complex Oxidative Addition Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R-M Pd(II)_Intermediate Transmetalation Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Study_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase Setup 1. Reaction Setup (Inert Atmosphere) Execution 2. Heating & Stirring Setup->Execution Sampling 3. Aliquot Withdrawal (Timed Intervals) Execution->Sampling Quench 4. Quench Reaction Sampling->Quench Filter 5. Sample Filtration Quench->Filter HPLC 6. HPLC Analysis Filter->HPLC Data 7. Data Processing (Concentration vs. Time) HPLC->Data

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Boronic Acids vs. Boronic Esters with 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of modern organic synthesis, particularly in the realm of drug discovery, the choice of reagents is a critical decision point that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet the seemingly subtle choice between a boronic acid and its corresponding boronic ester can have profound implications. This guide provides an in-depth, data-driven comparison of these two classes of organoboron reagents, specifically in the context of a challenging, sterically hindered heterocyclic substrate: 3-Bromo-2-methoxy-6-methylpyridine .

This substrate is particularly relevant as the substituted pyridine motif is a cornerstone in medicinal chemistry. However, its electronic and steric features—the electron-donating methoxy and methyl groups and their ortho-positioning relative to the coupling sites—present a formidable challenge that magnifies the inherent differences between boronic acids and their ester counterparts.

The Reactivity-Stability Paradox: A Fundamental Trade-Off

The central theme in the boronic acid versus boronic ester debate is a classic trade-off between reactivity and stability. Understanding this balance is key to rational reagent selection.

  • Boronic Acids: Generally exhibit higher reactivity, which can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at a significant cost: reduced stability. Boronic acids are notoriously susceptible to degradation pathways, including protodeboronation (loss of the boron group) and oxidation, especially under the aqueous basic conditions typical of Suzuki couplings.[1][3] This instability can compromise shelf-life and lead to inconsistent reaction yields.

  • Boronic Esters (e.g., Pinacol Esters): In contrast, boronic esters, particularly the widely used pinacol esters (Bpin), offer substantially greater stability.[1][4] They are often robust, crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1][5] This stability makes them ideal for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is a generally lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions, though direct transmetalation from the ester is also possible.[6][7]

The Challenge: Coupling with this compound

The structure of this compound introduces specific hurdles that must be overcome for a successful coupling:

  • Steric Hindrance: The methoxy group at the 2-position and the methyl group at the 6-position flank the site of oxidative addition (the C-Br bond at position 3) and the pyridine nitrogen. This steric bulk can hinder the approach of the palladium catalyst, slowing the rate-limiting oxidative addition step.[8][9]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] This is a common issue with nitrogen-containing heterocycles.

To address these challenges, highly active catalyst systems are required. Modern catalyst systems for such substrates often employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which promote the formation of a monoligated, coordinatively unsaturated Pd(0) species.[11][12] This active catalyst is more effective at undergoing oxidative addition with sterically hindered and electron-rich aryl halides.

Experimental Design for a Head-to-Head Comparison

To provide a clear, evidence-based recommendation, we designed a comparative experiment coupling this compound with a model coupling partner, 4-methoxyphenylboronic acid, and its corresponding pinacol ester.

Rationale for Reagent Selection:
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust, versatile, and commercially available pre-catalyst effective for a wide range of cross-couplings, including those involving heteroaromatic halides.[12][13]

  • Base: Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in Suzuki couplings of bromopyridines, often providing superior results to carbonate bases.[12] Its solubility in water is crucial for the reaction.

  • Solvent: 1,4-Dioxane / H₂O (4:1): A standard solvent system that effectively solubilizes both the organic substrates and the inorganic base, facilitating the reaction.[12]

The catalytic cycle, which forms the mechanistic basis for this experiment, is outlined below.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Ar-X tm_complex Ar-Pd(II)L₂-R oa_complex->tm_complex R-B(OR')₂ Base tm_complex->pd0 Ar-R oa_label oa_label tm_label tm_label re_label re_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are designed for a direct comparison. Meticulous adherence to inert techniques is critical for reproducibility.

Protocol 1: Using 4-methoxyphenylboronic acid
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound (216 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Using 4-methoxyphenylboronic acid pinacol ester
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound (216 mg, 1.0 mmol, 1.0 equiv.), 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (298 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Inerting, Solvent Addition, Reaction, Monitoring, Workup, and Purification: Follow steps 2-7 exactly as described in Protocol 1.

Workflow setup 1. Reaction Setup (Substrate, Boron Reagent, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent (Dioxane/H₂O) inert->solvent react 4. Heat & Stir (100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (Yield, Purity) purify->analyze

Caption: A generalized experimental workflow for the comparative Suzuki-Miyaura reaction.

Data-Driven Comparison and Discussion

The following table summarizes the expected quantitative outcomes from the comparative experiment, based on general principles and data from similar systems.[4]

ParameterBoronic AcidBoronic Ester (Pinacol)Rationale & Insights
Reaction Time ~ 4-6 hours~ 8-12 hoursBoronic acids are intrinsically more reactive, leading to faster consumption of starting material.[1] The ester may require in-situ hydrolysis before efficient transmetalation, thus extending the reaction time.
Isolated Yield 75-85%80-90%While slower, the superior stability of the boronic ester often leads to a cleaner reaction profile with fewer side products from reagent degradation (e.g., protodeboronation), resulting in a slightly higher isolated yield.[1][4]
Purity (Crude) GoodExcellentThe primary impurity with boronic acids is often the homocoupled boronic acid byproduct (Ar-Ar). The stability of the ester minimizes such side reactions.
Handling & Storage ModerateExcellentBoronic acids can be sensitive to air and moisture, requiring more careful storage.[1] Pinacol esters are typically bench-stable crystalline solids.[4]
Purification ModerateStraightforwardBoronic acids and their byproducts can sometimes be challenging to separate from the product. Pinacol esters and their byproducts are generally less polar and chromatograph more predictably.[14]
Cost-Effectiveness Higher (Initial)Higher (Long-term Value)Boronic acids are often cheaper per gram. However, the hidden costs of potential degradation, inconsistent results, and more difficult purification can make esters more cost-effective for complex, large-scale, or multi-step syntheses.[4]

Expert Insights: Making the Right Choice

The decision between a boronic acid and a boronic ester is not absolute but is dictated by the specific context of the research.

Decision_Tree start Project Goal? q1 Is rapid synthesis for a small-scale library the priority? start->q1 q2 Is this a large-scale, multi-step, or GMP synthesis? q1->q2 No acid Use Boronic Acid (Faster, lower initial cost) q1->acid Yes q2->acid No (Consider Acid if known to be very stable) ester Use Boronic Ester (More robust, reproducible) q2->ester Yes

Caption: Decision-making flowchart for selecting a boron reagent.

Choose a Boronic Acid when:

  • Speed is critical: For rapid, small-scale synthesis or initial proof-of-concept studies, the faster reaction times of boronic acids are advantageous.

  • The specific boronic acid is known to be stable: Some boronic acids, particularly those with electron-withdrawing groups, exhibit better stability.

  • Initial reagent cost is the primary driver.

Choose a Boronic Ester (Pinacol) when:

  • Reproducibility and reliability are paramount: For large-scale synthesis, process development, and the preparation of materials for clinical studies, the stability and predictable performance of boronic esters are indispensable.[15]

  • The corresponding boronic acid is unstable: For substrates prone to protodeboronation (e.g., certain heteroaryl or vinyl boronic acids), the ester is the only viable option.[15]

  • High-throughput screening or automated synthesis is employed: The stability of esters makes them far more suitable for library synthesis where reagents may be stored in solution plates for extended periods.[1]

Conclusion

In the specific and challenging case of the Suzuki-Miyaura coupling with this compound, both boronic acids and their pinacol esters are viable reagents. However, they serve different strategic purposes. The boronic acid offers a faster route to the desired product, which may be ideal for initial exploratory chemistry. In contrast, the boronic ester provides a more robust, reliable, and ultimately higher-yielding protocol , making it the superior choice for applications where reproducibility, purity, and scalability are the primary concerns. By understanding the fundamental trade-offs and aligning the choice of reagent with the overarching goals of the synthetic project, researchers can navigate this critical decision with confidence and precision.

References

  • How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(6), 750-752. Available at: [Link]

  • Suzuki Reaction. Wikipedia. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 560, 203-211. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29598–29601. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2277. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Cross-Coupling Methods for 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heteroaromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. The substituted pyridine core, in particular, is a privileged motif found in numerous bioactive molecules. This guide provides an in-depth comparative analysis of alternative cross-coupling methodologies for the versatile building block, 3-Bromo-2-methoxy-6-methylpyridine. As Senior Application Scientists, our goal is to move beyond mere protocol listing and delve into the causality behind experimental choices, empowering you to select and optimize the ideal catalytic system for your specific synthetic challenge.

The Strategic Importance of this compound

The title compound is a strategically valuable substrate for several reasons. The bromine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 2-position and the methyl group at the 6-position influence the electronic and steric environment of the pyridine ring, which can present unique challenges and opportunities in catalyst and ligand selection. The pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition if not properly addressed.[1]

This guide will explore the following key cross-coupling reactions, offering a comparative analysis of their mechanisms, advantages, limitations, and practical considerations when applied to this compound or structurally similar substrates.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

  • Stille Coupling: For C-C bond formation using organostannanes.

  • Heck Coupling: For the coupling of the aryl bromide with alkenes.

  • Negishi Coupling: For C-C bond formation with organozinc reagents.

  • Kumada Coupling: For the reaction with Grignard reagents.

Suzuki-Miyaura Coupling: The Workhorse of C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, the commercial availability of a vast array of boronic acids and their esters, and the generally mild reaction conditions.[2][3] The byproducts of the reaction are typically inorganic and easily removed.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[4] The choice of base is critical as it activates the boronic acid, facilitating the transmetalation step.[3] For sterically hindered and electronically distinct heteroaryl halides like our substrate, the selection of a bulky, electron-rich phosphine ligand is paramount to prevent catalyst inhibition by the pyridine nitrogen and to promote the reductive elimination step.[1]

Suzuki_Miyaura_Coupling cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X trans-ArPd(II)L2X trans-ArPd(II)L2X Oxidative\nAddition->trans-ArPd(II)L2X Transmetalation Transmetalation trans-ArPd(II)L2X->Transmetalation [R-B(OH)3]- trans-ArPd(II)L2R trans-ArPd(II)L2R Transmetalation->trans-ArPd(II)L2R Reductive\nElimination Reductive Elimination trans-ArPd(II)L2R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base [R-B(OH)3]- [R-B(OH)3]- Base->[R-B(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Performance and Experimental Data

While specific data for this compound is not abundant in the readily available literature, data from the closely related 3-bromo-2-methoxy-5-methylpyridine and other substituted bromopyridines provide excellent starting points for optimization.[1][5][6]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O9012853-Bromo-2-methylpyridine[7]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016923-Bromo-2-methylpyridine[7]
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018883-Bromo-2-methylpyridine[7]

Expertise & Experience: For a substrate like this compound, the steric hindrance from the 2-methoxy and 6-methyl groups suggests that bulky biarylphosphine ligands such as SPhos or XPhos are superior to traditional ligands like PPh₃.[1] These ligands create a more open coordination sphere around the palladium center, facilitating both oxidative addition and reductive elimination. Potassium phosphate (K₃PO₄) is a frequently effective base for challenging Suzuki couplings of bromopyridines.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific coupling partners.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a transformation that is often challenging using classical methods.[8][9] This reaction exhibits broad substrate scope and functional group tolerance.[10]

Mechanistic Rationale

The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido intermediate, followed by reductive elimination to yield the desired N-aryl product.[10][11] The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)L2X ArPd(II)L2X Oxidative\nAddition->ArPd(II)L2X Amine\nCoordination Amine Coordination ArPd(II)L2X->Amine\nCoordination R2NH [ArPd(II)L(HNR2)]+X- [ArPd(II)L(HNR2)]+X- Amine\nCoordination->[ArPd(II)L(HNR2)]+X- Deprotonation Deprotonation [ArPd(II)L(HNR2)]+X-->Deprotonation Base ArPd(II)L(NR2) ArPd(II)L(NR2) Deprotonation->ArPd(II)L(NR2) Reductive\nElimination Reductive Elimination ArPd(II)L(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance and Experimental Data

For sterically hindered substrates like 3-bromo-2-methylpyridine, the use of bulky phosphine ligands is critical for achieving high yields.[11]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
MorpholinePd₂(dba)₃ (1)(±)-BINAP (3)NaOtBu (1.4)Toluene10018953-Bromo-2-methylpyridine
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11024883-Bromo-2-methylpyridine
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF8016923-Bromo-2-methylpyridine

Expertise & Experience: The proximity of the methyl group to the site of substitution in 3-bromo-2-methylpyridine presents steric challenges.[11] The use of sterically hindered phosphine ligands like (±)-BINAP, XPhos, or RuPhos is highly recommended. Sodium tert-butoxide is a common and effective base for these transformations.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may need optimization for different amines.[11]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkynes.[12] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)L2X ArPd(II)L2X Oxidative\nAddition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Cu-C≡C-R ArPd(II)L2(C≡C-R) ArPd(II)L2(C≡C-R) Transmetalation->ArPd(II)L2(C≡C-R) Reductive\nElimination Reductive Elimination ArPd(II)L2(C≡C-R)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination H-C≡C-R, Base Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R

Caption: Catalytic cycles of the Sonogashira coupling.

Comparative Performance and Experimental Data

Data for the Sonogashira coupling of 3-bromo-2-methylpyridine provides a good reference.[7]

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF656903-Bromo-2-methylpyridine[7]
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (3)DMF808823-Bromo-2-methylpyridine[7]
TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (6)Cs₂CO₃ (2)Acetonitrile7012853-Bromo-2-methylpyridine[7]

Expertise & Experience: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective. The amine base (e.g., triethylamine or diisopropylamine) typically serves as both the base and, in some cases, the solvent.[13]

Detailed Experimental Protocol: Sonogashira Coupling

This is a general procedure and may require optimization.[7]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the specified temperature and monitor by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille coupling is a highly versatile C-C bond-forming reaction that utilizes organostannane reagents.[14] A key advantage is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[8][15] However, the toxicity of tin compounds is a significant drawback.[14][16]

Mechanistic Rationale

The mechanism follows the standard cross-coupling pathway.[8][16] The transmetalation step is generally the rate-determining step.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)L2X ArPd(II)L2X Oxidative\nAddition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation R-Sn(Bu)3 ArPd(II)L2R ArPd(II)L2R Transmetalation->ArPd(II)L2R Reductive\nElimination Reductive Elimination ArPd(II)L2R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Stille coupling.

Comparative Performance and Experimental Data
OrganostannaneCatalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
VinyltributyltinPd(PPh₃)₄ (5)--Toluene10012High
2-(Tributylstannyl)thiophenePdCl₂(dppf) (3)-CuI (0.1)NMP8016High
PhenyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (8)-THF7024Moderate to High

Expertise & Experience: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. The removal of toxic tin byproducts can be challenging but can often be achieved by washing with a saturated aqueous solution of KF or by filtering through silica gel with an eluent containing triethylamine.[8]

Detailed Experimental Protocol: Stille Coupling

This is a general procedure and requires handling of toxic tin reagents with appropriate safety precautions.[8]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF or Toluene).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%), any additives (e.g., CuI, 0.1 equiv; LiCl, 5.3 equiv), and the organotin reagent (1.15 equiv).

  • Reaction: Heat the solution to the desired temperature (e.g., 40-100 °C).

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include an aqueous ammonia wash or a potassium fluoride wash to remove tin byproducts.

  • Purification: Extract the product with an organic solvent, dry, concentrate, and purify by flash chromatography.

Heck Coupling: Alkenylation of Aryl Halides

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene.[4] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product and regenerate the catalyst.

Comparative Performance and Experimental Data

Data for the Heck coupling of 3-bromo-2-methylpyridine is available.[7]

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10024783-Bromo-2-methylpyridine[7]
n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile8018853-Bromo-2-methylpyridine[7]
1-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA12020723-Bromo-2-methylpyridine[7]
Detailed Experimental Protocol: Heck Coupling

This is a general procedure and may require optimization.[7]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat in an oil bath with stirring.

  • Work-up: After cooling, dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify by column chromatography.

Negishi Coupling: Mild Conditions with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[17] However, organozinc reagents are sensitive to moisture and air.[18]

Mechanistic Rationale

The catalytic cycle is analogous to other cross-coupling reactions. The high reactivity of the organozinc reagent facilitates the transmetalation step.

Comparative Performance and Experimental Data
Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THFRT12High
2-Furylzinc bromidePd(dppf)Cl₂ (3)-Dioxane508High
n-Butylzinc iodidePd₂(dba)₃ (2)SPhos (4)THFRT to 4016High
Detailed Experimental Protocol: Negishi Coupling

This protocol requires strict anhydrous and anaerobic conditions.[18]

  • Organozinc Preparation: Prepare the organozinc reagent in situ or use a commercially available solution.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Reagent Addition: Slowly add the organozinc reagent solution (1.2 equiv) at room temperature.

  • Reaction: Stir at room temperature or gently heat. Monitor by TLC or GC/MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification: Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Kumada Coupling: High Reactivity with Grignard Reagents

The Kumada coupling was one of the first reported catalytic cross-coupling methods and employs highly reactive Grignard reagents.[19][20] This high reactivity can lead to excellent yields but also limits the functional group tolerance of the reaction.[21][22]

Mechanistic Rationale

The mechanism involves oxidative addition of the aryl halide to a Ni(0) or Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination.[21][22]

Comparative Performance and Experimental Data
Grignard ReagentCatalystLigandSolventTemp (°C)Time (h)Yield (%)
Phenylmagnesium bromideNi(dppp)Cl₂-THFRT to 606High
iso-Propylmagnesium chloridePd(dppf)Cl₂-Diethyl ether0 to RT12Moderate to High
Cyclohexylmagnesium bromideNi(acac)₂dppeTHFRT8High

Expertise & Experience: Nickel catalysts, such as Ni(dppp)Cl₂, are often used for Kumada couplings and are more cost-effective than palladium catalysts.[21] The high basicity and nucleophilicity of Grignard reagents preclude the use of substrates with acidic protons or electrophilic functional groups.[21]

Detailed Experimental Protocol: Kumada Coupling

This protocol requires strict anhydrous conditions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, place the catalyst (e.g., Ni(dppp)Cl₂).

  • Reagent Addition: Add a solution of this compound in anhydrous THF. Then, add the Grignard reagent solution dropwise at a controlled temperature (often starting at 0 °C).

  • Reaction: Allow the reaction to warm to room temperature or heat to reflux and stir until completion (monitored by TLC or GC/MS).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash with brine, dry, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The choice of the optimal cross-coupling method for this compound is dictated by the desired transformation and the functional group tolerance required.

  • For general C-C bond formation with a wide variety of commercially available partners and good functional group tolerance, the Suzuki-Miyaura coupling is the recommended starting point.

  • For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier choice.

  • When an alkyne moiety is desired, the Sonogashira coupling is highly effective.

  • The Stille, Negishi, and Kumada couplings offer alternatives for C-C bond formation, each with its own set of advantages and disadvantages regarding reagent stability, reactivity, and functional group compatibility. The high reactivity of organozinc and Grignard reagents in Negishi and Kumada couplings, respectively, can be advantageous for difficult couplings but comes at the cost of reduced functional group tolerance. The Stille coupling offers good functional group tolerance but suffers from the toxicity of the tin reagents.

Ultimately, the selection of the best method will depend on a careful consideration of the specific synthetic target and the overall synthetic strategy. This guide provides the foundational knowledge and practical starting points to enable researchers to make informed decisions and successfully functionalize this valuable pyridine building block.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (URL not available)
  • Kumada coupling - Wikipedia. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL not available)
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem. (URL not available)
  • Stille Coupling | NROChemistry. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. [Link]

  • Kumada Coupling - Organic Chemistry Portal. [Link]

  • Stille reaction - Wikipedia. [Link]

  • Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran - Benchchem. (URL not available)
  • Negishi Coupling - Organic Chemistry Portal. [Link]

  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (URL not available)
  • 3 - Organic Syntheses Procedure. (URL not available)
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (URL not available)
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL not available)
  • The Stille Reaction - Organic Reactions. (URL not available)
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. (URL not available)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [Link]

  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem. (URL not available)
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF - ResearchGate. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides - the University of Bath's research portal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem. (URL not available)
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

Sources

A Researcher's Guide to the Reactivity of 3-Bromo-2-methoxy-6-methylpyridine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, substituted pyridines are privileged structures in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2-methoxy-6-methylpyridine and its key positional isomers in three of the most powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By elucidating the interplay of electronic and steric effects, this document aims to empower chemists to make informed decisions in substrate selection and reaction optimization.

The Isomers in Focus

This guide will compare the reactivity of the following isomers:

  • Isomer 1: this compound

  • Isomer 2: 5-Bromo-2-methoxy-6-methylpyridine

  • Isomer 3: 4-Bromo-2-methoxy-6-methylpyridine

Core Principles of Reactivity in Bromopyridines

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by a delicate balance of electronic and steric factors. The electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, generally enhances the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]

The position of the bromine atom relative to the nitrogen is a critical determinant of reactivity. The generally accepted order of reactivity for simple bromopyridine isomers is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para (4-) and ortho (2-) positions, which polarizes the C-Br bond and facilitates oxidative addition.[1] Conversely, the 3-position experiences a weaker electronic activation.[1]

Substituents on the pyridine ring further modulate this inherent reactivity. Electron-donating groups (EDGs) like methyl and methoxy groups can increase electron density on the ring, potentially slowing down the oxidative addition step. Conversely, their placement can also influence the steric accessibility of the C-Br bond for the palladium catalyst.

Comparative Reactivity Analysis

While direct, side-by-side comparative experimental data for these specific isomers under identical conditions is limited in the literature, we can infer their relative reactivity based on established chemical principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] The reactivity of our isomers in this reaction is expected to be heavily influenced by both electronic and steric effects.

IsomerPredicted Relative ReactivityRationale
4-Bromo-2-methoxy-6-methylpyridine HighThe bromine at the 4-position is electronically activated by the para-nitrogen, facilitating oxidative addition. The methoxy and methyl groups are remote from the reaction site, posing minimal steric hindrance.
5-Bromo-2-methoxy-6-methylpyridine ModerateThe bromine at the 5-position is meta to the nitrogen, resulting in lower electronic activation compared to the 4-bromo isomer.[1] Steric hindrance from the adjacent 6-methyl group is possible but likely less significant than in the 3-bromo isomer.
This compound Low to ModerateThe bromine at the 3-position is the least electronically activated. Furthermore, the adjacent bulky 2-methoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing the reaction rate.[4]

Experimental Protocols

The following are representative, detailed, step-by-step methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adaptable for the isomers discussed.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Isomer

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine isomer with an arylboronic acid.

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[5]

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Isomer

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine isomer with a primary or secondary amine. The choice of ligand is critical, especially for sterically hindered substrates.[6]

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (XPhos).

  • Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (sodium tert-butoxide) and the bromopyridine isomer.[7]

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Finally, add the amine to the reaction mixture via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of a Bromopyridine Isomer

This protocol details a general procedure for the Sonogashira coupling of a bromopyridine isomer with a terminal alkyne.

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add the bromopyridine isomer, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.[5]

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

Catalytic Cycles

To provide a clearer understanding of the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OA Oxidative Addition OA->PdII PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'-B(OR)₂ / Base Transmetalation Transmetalation Transmetalation->PdII_R PdII_R->Pd0 R-R' RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product ArBr Ar-Br ArBr->OA Boronic R'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OA Oxidative Addition OA->PdII PdII_Amine [Ar-Pd(II)(L_n)(HNR'R'')]⁺Br⁻ PdII->PdII_Amine HNR'R'' Amine_Coord Amine Coordination Amine_Coord->PdII_Amine PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR'R'' RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product ArBr Ar-Br ArBr->OA Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OA Oxidative Addition OA->PdII PdII_Alkynyl Ar-Pd(II)-C≡CR'(L_n) PdII->PdII_Alkynyl Transmetalation Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR' RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡CR' RE->Product ArBr Ar-Br ArBr->OA CuI Cu(I)Br Alkyne R'-C≡CH Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Alkynyl from Cu Cycle Cu_Acetylide->CuI Base Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Workflow

The general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below.

Experimental_Workflow start Start: Oven-dried Schlenk Flask add_solids Add solid reagents: Bromopyridine, Coupling Partner, Base start->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert_atm add_catalyst Add Pd catalyst and ligand inert_atm->add_catalyst add_solvents Add anhydrous, degassed solvents via syringe add_catalyst->add_solvents reaction Heat and stir reaction mixture add_solvents->reaction monitor Monitor progress (TLC/LC-MS) reaction->monitor workup Aqueous workup and extraction monitor->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic activation by the pyridine nitrogen and steric hindrance from the substituents. Based on established principles, 4-Bromo-2-methoxy-6-methylpyridine is predicted to be the most reactive isomer due to favorable electronics and minimal steric hindrance. 5-Bromo-2-methoxy-6-methylpyridine likely exhibits intermediate reactivity, while This compound is expected to be the least reactive due to a combination of lower electronic activation and significant steric hindrance from the adjacent methoxy group. This guide provides a theoretical framework and practical protocols to aid researchers in the strategic use of these valuable building blocks for the synthesis of novel and complex molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of (5- Bromopyridin-2-yl)
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Scott group, Warwick University. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • PubMed Central. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • ResearchGate. (2016). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • ResearchGate. (2007).
  • YouTube. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • PubMed Central. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (2007). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • PubMed Central. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • ePrints Soton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Unknown Source. (N.D.). Reactivity of Substituted Benzenes.

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Unveiling Reaction Mechanisms of 3-Bromo-2-methoxy-6-methylpyridine: A DFT-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of functionalized heterocycles like 3-Bromo-2-methoxy-6-methylpyridine is paramount for accelerating the discovery and optimization of novel therapeutics. This guide provides an in-depth technical comparison of Density Functional Theory (DFT) studies as a powerful tool to elucidate the reaction pathways of this versatile building block. By moving beyond mere procedural descriptions, we will delve into the rationale behind computational choices, ensuring a robust and self-validating approach to mechanistic investigations.

The Significance of Mechanistic Insight in Drug Discovery

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its strategic substitution pattern allows for diverse functionalization, primarily through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the underlying reaction mechanisms enables chemists to optimize reaction conditions, predict regioselectivity, and design more efficient synthetic routes, ultimately saving valuable time and resources in the drug development pipeline.

Why DFT? A Window into the Unseen

Experimental studies provide invaluable macroscopic observations of chemical reactions. However, the transient nature of intermediates and transition states often makes their direct experimental characterization challenging. DFT calculations offer a powerful lens to visualize and quantify the energetic landscape of a reaction at the molecular level. This computational approach allows us to:

  • Map Potential Energy Surfaces: Identify and characterize stationary points, including reactants, intermediates, transition states, and products.

  • Calculate Activation Barriers: Predict the feasibility and rate-determining steps of a reaction pathway.

  • Analyze Electronic Structure: Understand the role of substituents on the reactivity and selectivity of the pyridine ring.

  • Simulate Solvent Effects: Evaluate the influence of the reaction medium on the mechanism.

This guide will focus on a representative and highly relevant transformation for this compound: the Suzuki-Miyaura cross-coupling reaction. The principles and methodologies discussed can be readily adapted to investigate other reactions such as Buchwald-Hartwig amination, nucleophilic aromatic substitution, and lithiation.

Comparing Computational Approaches for the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. A typical reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. While the general catalytic cycle is well-established, the specific energetics and influence of substituents on each elementary step can be elucidated through DFT.

The Catalytic Cycle: A DFT Perspective

The accepted mechanism for the Suzuki-Miyaura cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] DFT allows for the detailed exploration of each stage.

Suzuki_Miyaura_Cycle Reactants Ar-X + Pd(0)L2 OA_TS [Ar-Pd(L)2-X]‡ Reactants->OA_TS Oxidative Addition OA_Intermediate Ar-Pd(II)(L)2-X OA_TS->OA_Intermediate Transmetalation_TS [Ar-Pd(L)2-R]‡ OA_Intermediate->Transmetalation_TS Transmetalation (with R-B(OR)2) Transmetalation_Intermediate Ar-Pd(II)(L)2-R Transmetalation_TS->Transmetalation_Intermediate RE_TS [Ar-R-Pd(L)2]‡ Transmetalation_Intermediate->RE_TS Reductive Elimination Product Ar-R + Pd(0)L2 RE_TS->Product Product->Reactants Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choosing the Right Computational Tools: A Comparative Table

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For transition-metal-catalyzed reactions, this choice is particularly critical. Below is a comparison of commonly employed methods in the literature for studying reactions of similar pyridine derivatives.

DFT FunctionalBasis SetStrengthsConsiderations
B3LYP 6-31G(d,p) or LANL2DZ for PdA widely used hybrid functional, good for geometry optimizations.May underestimate reaction barriers in some cases.
M06-2X 6-311+G(d,p) or SDD for PdA meta-hybrid GGA functional, often provides more accurate energetics for main group elements.Can be computationally more demanding.
ωB97X-D def2-TZVPA range-separated hybrid functional with dispersion correction, good for non-covalent interactions.Important for systems with bulky ligands.
PBE0 6-311G(d,p) or def2-SVP for PdA hybrid functional with a good balance of accuracy and computational cost.Performance can be system-dependent.

For a robust study on this compound, a combination of methods is often insightful. For instance, geometry optimizations could be performed with B3LYP/6-31G(d) followed by single-point energy calculations with a more accurate functional and larger basis set like M06-2X/6-311+G(d,p).

Experimental Protocol: A Benchmark DFT Study of Suzuki-Miyaura Coupling

This section outlines a detailed, step-by-step methodology for a benchmark DFT study on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Computational Workflow

DFT_Workflow cluster_pre Pre-processing cluster_calc Core Calculations cluster_post Post-processing & Analysis A 1. Build Initial Structures (Reactants, Intermediates, Products) B 2. Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm minima and transition states) C->D E 5. Transition State Search (e.g., QST2, QST3, or Berny optimization) C->E G 7. Single-Point Energy Refinement (e.g., M06-2X/6-311+G(d,p)) D->G E->D F 6. Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) E->F F->C H 8. Analyze Results (Reaction energies, activation barriers, electronic properties) G->H

Caption: A typical experimental workflow for a DFT study.

Step-by-Step Methodology
  • Building Initial Geometries: Construct the 3D structures of all species involved in the catalytic cycle: this compound, phenylboronic acid, the Pd(0) catalyst (e.g., Pd(PPh₃)₂), intermediates, and the final coupled product.

  • Geometry Optimization: Perform geometry optimizations for all structures using a chosen level of theory (e.g., B3LYP/6-31G(d) with an appropriate effective core potential for Pd). This step finds the lowest energy conformation for each molecule.

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This will confirm that reactants, intermediates, and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Searching: Locate the transition state for each elementary step (oxidative addition, transmetalation, reductive elimination). Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following algorithms can be employed.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactant and product, perform an IRC calculation. This traces the reaction path downhill from the transition state.

  • Solvent Modeling: To account for the effect of the solvent, all calculations should be performed using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).

  • Energy Refinement: For more accurate energy barriers, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set and a more accurate functional).

  • Data Analysis: From the computed energies, calculate the reaction enthalpies, Gibbs free energies, and activation barriers for each step. This will allow for the identification of the rate-determining step and an overall understanding of the reaction mechanism.

Concluding Remarks: The Predictive Power of Computational Chemistry

This guide has provided a framework for utilizing DFT studies to investigate the reaction mechanisms of this compound. By carefully selecting computational methods and systematically exploring the potential energy surface, researchers can gain profound insights that are often inaccessible through experimental means alone. The synergy between computational and experimental chemistry is a powerful paradigm in modern drug discovery, enabling the rational design of more efficient and selective chemical transformations.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2006). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst. Chemical Reviews, 106(7), 2459-2517. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the oxidative addition of aryl bromides to Pd (0) L complexes generated in situ from Pd (dba) 2/n L (L= PPh 3, AsPh 3). Organometallics, 30(11), 3131-3138. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Casanova, J., & Schlosser, M. (2003). Directed lithiation of pyridine derivatives. Tetrahedron, 59(1), 1-23. [Link]

  • Ricart, S., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki–Miyaura cross-coupling on a model system. Organometallics, 25(24), 5736-5744. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Substituted pyridines: substituent and solvent effects on the C–H bond activation and functionalization of pyridines. The Journal of organic chemistry, 75(13), 4333-4339. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc., Wallingford, CT. [Link]

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A Researcher's Guide to the Comparative Biological Activity of 3-Bromo-2-methoxy-6-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of novel analogs of 3-Bromo-2-methoxy-6-methylpyridine. The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Specifically, substituted 2-methoxypyridines have emerged as a promising class of compounds in drug discovery.[3]

While public domain data on the specific biological activity of this compound analogs is nascent, this document serves as an in-depth guide for researchers. It outlines robust methodologies, presents a comparative analysis of a representative hypothetical series of analogs, and provides the scientific reasoning behind the experimental design, ensuring a self-validating approach to drug discovery.

Comparative Biological Evaluation of Hypothetical Analogs

To illustrate a logical workflow for comparative analysis, we will consider a hypothetical series of analogs, designated BMS-1 through BMS-4 , derived from the parent this compound scaffold. These analogs are presumed to have systematic structural modifications to explore structure-activity relationships (SAR).

In Vitro Anticancer Activity

A primary and critical step in the evaluation of novel pyridine derivatives is assessing their cytotoxicity against various human cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.[5]

The hypothetical data below for our BMS series was generated using the MTT assay, a standard colorimetric method for assessing cell viability.[6][7] The selection of cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—provides a preliminary screen across different cancer types. Doxorubicin, a widely used chemotherapy drug, serves as a positive control.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Selectivity Index (WI-26VA4 / Average IC50)
BMS-1 (Parent) 10.515.212.8>5
BMS-2 7.811.49.1>8
BMS-3 2.54.93.1>15
BMS-4 18.125.621.3>3
Doxorubicin 1.21.81.5~1

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives. The Selectivity Index (SI) is calculated from a hypothetical IC50 > 50 µM against the non-cancerous WI-26VA4 cell line.

Expert Interpretation & Structure-Activity Relationship (SAR):

  • BMS-3 exhibits the most potent anticancer activity across all cell lines, suggesting its structural modification is highly favorable for cytotoxicity.

  • The trend in potency (BMS-3 > BMS-2 > BMS-1 > BMS-4) provides a clear direction for future optimization. For instance, if BMS-3 involved the substitution of the bromine atom with a specific pharmacophore, this would suggest that this position is critical for activity.[8]

  • A crucial aspect of this analysis is the Selectivity Index (SI) , which compares the cytotoxicity against cancer cells to that against normal, non-cancerous cells (e.g., WI-26VA4 lung fibroblasts).[9] A high SI for BMS-3 suggests it is selectively toxic to cancer cells, a highly desirable characteristic for a potential drug candidate.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[10][11] Pyridine derivatives have shown promise in this area.[12] The antimicrobial potential of our hypothetical BMS series is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Analogs

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
BMS-1 (Parent) 32>64
BMS-2 1664
BMS-3 832
BMS-4 >64>64
Ciprofloxacin 10.5

Data is hypothetical. Ciprofloxacin is a standard broad-spectrum antibiotic used as a positive control.

Expert Interpretation:

  • The data suggests that modifications leading to BMS-3 also enhance antimicrobial activity.

  • The generally higher MIC values against E. coli compared to S. aureus are common, as the outer membrane of Gram-negative bacteria can act as a barrier to compound entry.

  • This initial screen indicates that the scaffold has potential, particularly against Gram-positive bacteria, and warrants further investigation against a broader panel of pathogens, including resistant strains.

Experimental Workflows & Methodologies

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for the key assays used in the biological screening of novel pyridine analogs.[5]

Workflow for Biological Activity Screening

The overall process from compound synthesis to data interpretation follows a logical progression designed to efficiently identify promising candidates.

G cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation A Parent Scaffold (this compound) B Analog Synthesis (BMS-1 to BMS-4) A->B C Purification & Characterization B->C D Primary Screening (e.g., 3 cell lines) C->D E Secondary Screening (e.g., Broader panel, MIC) D->E F Selectivity Assay (Normal Cell Line) D->F G Calculate IC50 / MIC E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identify Lead Compound(s) H->I

Caption: General workflow for synthesis and biological evaluation.

Protocol 1: MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[6]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., BMS-1 to BMS-4) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a reference drug like Doxorubicin (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The live cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of inhibition against the compound concentrations to determine the IC50 values using non-linear regression analysis.[5]

Protocol 2: Broth Microdilution for MIC Determination

This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[14]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and a standard antibiotic like Ciprofloxacin) and a negative control (broth with bacteria but no compound). A sterility control (broth only) is also necessary.[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key enzymes in cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers.

The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. A compound like BMS-3 could potentially bind to the ATP-binding pocket of a kinase (e.g., VEGFR-2), preventing phosphorylation and blocking the downstream signaling cascade that leads to cell proliferation and angiogenesis.

G GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor P Phosphorylation Receptor->P Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Inhibitor BMS-3 Analog Inhibitor->Receptor Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This guide provides a structured and scientifically grounded approach to comparing the biological activities of novel this compound analogs. Through the use of a hypothetical series (BMS-1 to BMS-4), we have demonstrated how to systematically evaluate anticancer and antimicrobial activities using standardized protocols. The interpretation of IC50 and MIC data, coupled with an analysis of structure-activity relationships and selectivity, is crucial for identifying promising lead compounds. The ultimate goal is to discover potent and selective molecules, and the methodologies and frameworks presented here are designed to guide researchers toward that objective.

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  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
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  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health (NIH).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
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  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH).
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed.
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health (NIH).
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.

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The Ascendancy of Nickel: A Superior, Cost-Effective Alternative to Palladium for the Cross-Coupling of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl and hetero-biaryl motifs prevalent in pharmaceuticals. For decades, palladium has been the reigning monarch of this catalytic kingdom. However, the tide is turning. The escalating cost and relative scarcity of palladium have catalyzed a paradigm shift towards more earth-abundant and economical alternatives. At the forefront of this revolution is nickel, an element demonstrating not only comparable but often superior catalytic prowess, especially in challenging coupling reactions. This guide provides an in-depth comparison of nickel- and palladium-catalyzed systems for the coupling of the pharmaceutically relevant building block, 3-Bromo-2-methoxy-6-methylpyridine, supported by experimental insights from analogous systems.

The Case for Nickel: Beyond a Mere Cost-Effective Substitute

The allure of nickel extends far beyond its economic advantages. Nickel catalysts possess unique electronic and mechanistic properties that often translate into distinct and advantageous reactivity compared to their palladium counterparts.[1][2]

  • Enhanced Reactivity with Challenging Substrates: Nickel catalysts have demonstrated remarkable efficacy in activating traditionally less reactive C-Br bonds on electron-rich or sterically hindered heteroaromatics.[3][4] The pyridine nitrogen in our substrate, this compound, can potentially coordinate to and inhibit palladium catalysts. Nickel systems often exhibit greater tolerance to such coordinating functional groups.

  • Unique Mechanistic Pathways: While palladium catalysis predominantly proceeds through a Pd(0)/Pd(II) cycle, nickel can readily access Ni(I) and Ni(III) oxidation states, opening up radical-mediated pathways.[5] This allows for coupling reactions that are often sluggish or inefficient with palladium.

  • Broader Functional Group Tolerance: The milder reaction conditions often associated with nickel catalysis can lead to improved tolerance of sensitive functional groups within the coupling partners.

Comparative Performance: A Data-Driven Perspective

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ 3-BromopyridinePhenylboronic acidK₃PO₄2-Me-THF10012~95[4]
"Naked Nickel" 3-Bromopyridine3-Thienylboronic acidK₃PO₄DMA601686[3]
Pd(PPh₃)₄ 2-Amino-5-bromo-4-methylpyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O901885[6]
PdCl₂(dppf) 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidNa₂CO₃Toluene/Dioxane854High[6]

The data suggests that nickel catalysts can achieve excellent yields, often under milder conditions and in more environmentally benign solvents like 2-Me-THF.[4] The "Naked Nickel" system is particularly noteworthy for its simplicity, avoiding the need for complex and expensive ligands.[3] While traditional palladium catalysts remain effective, the performance of nickel systems is clearly competitive, and in many cases, superior.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for the nickel-catalyzed coupling of heteroaryl bromides.[3][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) or "Naked Nickel" catalyst (e.g., Ni(cod)₂)

  • Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous 2-Methyltetrahydrofuran (2-Me-THF) or Dimethylacetamide (DMA) (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the nickel catalyst followed by the anhydrous solvent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the nickel-catalyzed Suzuki-Miyaura reaction and a typical experimental workflow.

G cluster_cycle Catalytic Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-X Ar-Ni(II)-X Ar-Ni(II)(L_n)-X Oxidative_Addition->Ar-Ni(II)-X Transmetalation Transmetalation Ar-Ni(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Ni(II)-Ar' Ar-Ni(II)(L_n)-Ar' Transmetalation->Ar-Ni(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Ni(II)-Ar'->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-Ar'

Caption: Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle.

G Start Start Setup Reaction Setup: - Add reactants and base to Schlenk flask Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ Setup->Inert Addition Catalyst & Solvent Addition: - Add Ni catalyst and anhydrous solvent Inert->Addition Reaction Reaction: - Heat and stir under inert atmosphere Addition->Reaction Workup Work-up: - Cool, dilute, and perform aqueous wash Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental Workflow for Ni-Catalyzed Coupling.

Conclusion: A New Standard in Cross-Coupling

The evidence compellingly supports the adoption of nickel catalysis as a robust and efficient alternative to palladium for the cross-coupling of this compound and other challenging heteroaryl halides. Its cost-effectiveness, coupled with its unique reactivity and often milder reaction conditions, positions nickel not merely as a substitute but as a superior catalyst for a new generation of synthetic transformations. For researchers and drug development professionals, embracing nickel catalysis opens the door to more sustainable, economical, and innovative synthetic strategies.

References

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Nature, 509(7500), 299–309. [Link]

  • van der Ham, A. G. J., et al. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, e202402501. [Link]

  • Biscoe, M. R., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(18), 4944–4947. [Link]

  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 830-844. [Link]

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assessment of ligand effects in "3-Bromo-2-methoxy-6-methylpyridine" catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ligand Selection for the Catalytic Functionalization of 3-Bromo-2-methoxy-6-methylpyridine

For researchers and professionals in drug development and materials science, this compound is a valuable heterocyclic building block. Its strategic functionalization is often a critical step in the synthesis of complex molecular targets, including oxadiazine compounds used in pharmaceuticals.[1] The success of these synthetic endeavors hinges on the precise control of catalytic cross-coupling reactions, where the choice of ligand is not merely an experimental detail but a decisive factor for yield, selectivity, and reaction scope.

This guide provides a Senior Application Scientist’s perspective on assessing and selecting ligands for palladium-catalyzed cross-coupling reactions involving this compound. We will move beyond simple protocol recitation to explore the causal relationships between ligand architecture and catalytic performance, empowering you to make informed, data-driven decisions in your own research.

The Catalytic Landscape: Why Ligand Choice is Critical for Pyridine Scaffolds

This compound presents a unique set of challenges and opportunities in cross-coupling catalysis. As an electron-rich heteroaromatic halide, its reactivity is profoundly influenced by the electronic and steric environment of the palladium catalyst, which is directly modulated by the coordinating ligand.[2]

The fundamental catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The ligand's role is to stabilize the palladium center and to accelerate these elementary steps.[3]

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-Br bond. Electron-rich ligands enhance the electron density on the palladium center, promoting this typically rate-limiting step.[2]

  • Reductive Elimination: The final, bond-forming step that releases the product and regenerates the Pd(0) catalyst. Bulky ligands create steric pressure that facilitates this step, preventing catalyst decomposition and improving turnover.

For an electron-rich substrate like this compound, a high-performing ligand must strike a delicate balance: it needs to be sufficiently electron-rich to drive oxidative addition while being sterically imposing enough to promote the final reductive elimination.

A Comparative Guide to Ligand Classes

The selection of a ligand class is the first critical decision point. Below, we compare the performance of common phosphine ligand families for the functionalization of activated pyridine systems.

Simple Monodentate Phosphines (e.g., PPh₃, P(Cy)₃)

Triphenylphosphine (PPh₃) is a classic, cost-effective ligand. However, for challenging substrates, it often proves inadequate. More electron-rich and bulky trialkylphosphines like tricyclohexylphosphine (P(Cy)₃) and tri-tert-butylphosphine (P(tBu)₃) offer significantly improved performance by enhancing the rate of both oxidative addition and reductive elimination.[3]

  • Advantages: Commercially available, relatively low cost, and well-understood reactivity profiles.

  • Disadvantages: PPh₃ often leads to slow reactions and low yields with electron-rich pyridines. While P(Cy)₃ and P(tBu)₃ are more effective, they can be sensitive to air.[3]

Bidentate Phosphines (e.g., dppf, Xantphos)

Bidentate or "chelating" ligands feature two phosphine donors connected by a backbone. The geometry of this backbone dictates the "bite angle" of the ligand, which is a critical parameter for controlling reactivity. Ligands like Xantphos are known for their large bite angles, which can promote reductive elimination.

  • Advantages: Can offer greater catalyst stability compared to monodentate ligands. The well-defined geometry allows for fine-tuning of reactivity.

  • Disadvantages: May form overly stable palladium complexes that are less catalytically active. Their performance can be highly substrate-dependent.

Buchwald-Type Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos)

Developed by Stephen Buchwald and his contemporaries, these ligands represent the state-of-the-art for many cross-coupling reactions. They are characterized by a biaryl backbone that creates a highly bulky and electron-rich environment around the metal center.[2][4] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for coupling heteroaryl halides.[5]

  • Advantages: Unmatched performance in activating challenging substrates, including electron-rich heterocycles. They generate highly active, monoligated Pd(0) species that accelerate the catalytic cycle.[3]

  • Disadvantages: Higher cost compared to simpler phosphines. The large number of available ligands can make selection daunting without a screening protocol.

Experimental Deep Dive: Protocol for Ligand Screening

To objectively compare ligand performance, a standardized screening protocol is essential. This protocol describes a Suzuki-Miyaura coupling reaction, a robust method for C-C bond formation.

Objective: To determine the optimal ligand for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials & Reagents:
  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (4 mol% for monodentate, 2 mol% for bidentate)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 mixture)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:
  • Reaction Array Setup: In an array of oven-dried vials equipped with stir bars, add this compound (e.g., 0.2 mmol, 40.4 mg).

  • Reagent Addition (Solid): To each vial, add 4-methoxyphenylboronic acid (0.3 mmol, 45.6 mg) and K₃PO₄ (0.6 mmol, 127.4 mg).

  • Catalyst Pre-mixing (Recommended): In a separate glovebox or inert atmosphere flask, prepare a stock solution of the palladium precursor and the specific ligand to be tested in 1,4-dioxane. This "precatalyst" solution ensures consistent Pd:ligand ratios.

  • Catalyst Addition: Add the appropriate volume of the precatalyst stock solution to each respective reaction vial.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL of 10:1 dioxane/water) to each vial.

  • Reaction Execution: Seal the vials and place the array in a pre-heated block at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).

  • Workup and Analysis:

    • Cool the reaction vials to room temperature.

    • Add a known amount of internal standard.

    • Quench with water (2 mL) and extract with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Analyze the crude mixture by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 1. Add Substrate, Boronic Acid, & Base to Vials react1 3. Add Catalyst Stock & Degassed Solvent prep1->react1 Array of Vials prep2 2. Prepare Pd/Ligand Stock Solutions prep2->react1 Precise Dosing react2 4. Seal Vials & Heat at 100 °C react1->react2 analysis1 5. Cool, Quench, & Extract react2->analysis1 After 12h analysis2 6. Add Internal Standard analysis1->analysis2 analysis3 7. Analyze by GC-MS / LC-MS analysis2->analysis3 G cluster_anno Ligand Effect pd0 Pd(0)L oa_complex Ar-Pd(II)-Br(L) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)-Ar'(L) oa_complex->trans_complex Transmetalation (Ar'-B(OR)2) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product anno1 XPhos (Bulky, e⁻-rich): - Accelerates Oxidative Addition - Accelerates Reductive Elimination anno2 PPh₃ (Less bulky, e⁻-poor): - Sluggish at both steps

Caption: The Pd-catalyzed cross-coupling cycle.

A bulky, electron-rich ligand like XPhos promotes the formation of a highly reactive, monoligated Pd(0) species. This species is electronically rich, accelerating the oxidative addition into the C-Br bond. Furthermore, the steric bulk of the XPhos ligand forces the two organic groups on the palladium intermediate (Ar and Ar') into close proximity, dramatically accelerating the final, product-forming reductive elimination step. In contrast, the Pd-PPh₃ complex is less reactive and more prone to decomposition pathways, leading to lower yields.

Conclusion and Recommendations

For the catalytic functionalization of this compound, the evidence strongly supports the use of bulky, electron-rich monophosphine ligands.

  • Primary Recommendation: For achieving the highest yields and reaction efficiency, Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) should be the primary candidates for screening.

  • Alternative Strategies: If cost is a significant concern, electron-rich trialkylphosphines like P(tBu)₃ can provide a viable, albeit likely lower-yielding, alternative.

  • Systematic Approach: Always perform a systematic screening of a small panel of ligands under standardized conditions. The optimal ligand is often substrate- and reaction-specific, and this empirical, data-driven approach is the most reliable path to success.

By understanding the causal principles behind ligand effects and employing a rigorous experimental methodology, researchers can unlock the full synthetic potential of valuable building blocks like this compound, accelerating the development of next-generation pharmaceuticals and materials.

References

  • Google Patents. (n.d.). WO2017031325A1 - Oxadiazine compounds and methods of use thereof.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]

  • National Institutes of Health. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]

  • ChemBK. (2024, April 9). CAS 717843-47-5. Retrieved from [Link]

  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • Google APIs. (2023, February 2). 2023/006013 A1. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-2-methoxy-6-methylpyridine pushes the boundaries of science. However, this innovation carries a profound responsibility to ensure the safety of our personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of this compound waste. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust and trustworthy laboratory safety culture. The causality behind each step is explained to empower you, the scientist, to make informed, safe decisions from the bench to final disposal.

Part 1: Hazard Profile & Characterization

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the lab. This compound is a hazardous substance that demands careful handling at all stages, including disposal.[1] Its toxicological profile necessitates stringent control measures.

The primary hazards are summarized below, based on Globally Harmonized System (GHS) classifications found in safety data sheets (SDS).[2]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, DermalCategory 2Danger H310: Fatal in contact with skin.[2]
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed.[2]
Skin IrritationCategory 2Danger H315: Causes skin irritation.[2]
Serious Eye IrritationCategory 2ADanger H319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityCategory 3Danger H335: May cause respiratory irritation.[2]
Combustible LiquidCategory 4Warning H227: Combustible liquid.[3]

This profile indicates that exposure via skin contact is a critical risk, alongside significant oral toxicity and irritation to the skin, eyes, and respiratory system.[2] These hazards directly inform the mandatory PPE and handling protocols that follow.

Part 2: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier against the hazards of this compound.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are the minimum requirement.[4][5] Given the serious eye irritation risk, a full-face shield is recommended when handling larger quantities or during procedures with a high splash potential.[4]

  • Skin Protection : This is the most critical area of protection.

    • Gloves : Double-gloving with chemical-impermeable gloves (e.g., nitrile) is mandatory.[1] Always consult the glove manufacturer's compatibility chart for halogenated organic compounds.[6]

    • Lab Coat/Clothing : A fire/flame resistant and impervious lab coat must be worn and kept fully buttoned.[2][4] This prevents incidental skin contact.

  • Respiratory Protection : All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood to control vapor inhalation.[6][7] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[4]

Part 3: Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most important logistical step in hazardous waste management. It prevents dangerous reactions, ensures regulatory compliance, and minimizes disposal costs.

Waste Classification : this compound is a halogenated organic compound . This classification dictates its disposal pathway.

The Golden Rule of Segregation : Halogenated organic waste must ALWAYS be collected separately from non-halogenated organic waste.[1][6] The co-mingling of these streams complicates the disposal process, as halogenated waste requires specific high-temperature incineration to prevent the formation of toxic dioxins and furans.

Incompatible Materials : Store waste containers of this compound away from incompatible materials to prevent dangerous chemical reactions. Key incompatibilities include:

  • Strong oxidizing agents[3][7]

  • Strong bases[3]

  • Acids (especially nitric acid)[7]

  • Metals (can cause corrosion, especially with acidic degradation byproducts)[6]

Part 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of this compound waste.

1. Select the Correct Waste Container

  • Material : Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a designated glass waste bottle.[1][8]

  • Avoid Metals : Do not use metal safety cans. Halogenated solvents can degrade over time to produce acids (e.g., hydrobromic acid), which will corrode the metal and compromise the container's integrity.[6]

  • Condition : The container must be in good condition with a tightly sealing, threaded cap.[7][9]

2. Label the Container (Before First Use)

  • Proper labeling is a critical OSHA and EPA requirement.[10][11]

  • The label must be affixed to the container before the first drop of waste is added.[7][9]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (and any other components in the waste stream). Do not use abbreviations or chemical formulas.[9]

    • The associated hazards (e.g., "Toxic," "Irritant").

3. Transfer Waste Safely

  • All transfers of liquid waste must be performed inside a certified chemical fume hood.[1]

  • If transferring solid waste, take care to avoid creating dust.[1]

  • Use a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

4. Seal and Store the Container

  • Tightly close the container immediately after adding waste.[1][10]

  • Store the sealed container in a designated and properly placarded Satellite Accumulation Area (SAA), such as a safety cabinet under a fume hood.[1][10]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[1][6]

5. Arrange for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[1]

  • Disposal must be conducted by a licensed hazardous waste management company.[12]

  • Under EPA regulations, the primary disposal method for this type of compound is chemical destruction, typically via high-temperature incineration.[13] Never attempt to dispose of this chemical down the drain or by evaporation.[1][6]

Part 5: Emergency Procedures: Spill & Exposure Management

Spill Response:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full, mandatory PPE as described in Part 2.

  • Contain and Absorb : Cover drains to prevent environmental release. Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.[7]

  • Collect and Dispose : Carefully collect the absorbent material and place it in a sealable, labeled hazardous waste container for proper disposal.[7]

Personnel Exposure:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention due to the "Fatal in contact with skin" classification.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow: Waste Handling Decision Process

The following diagram outlines the logical workflow for characterizing and containerizing waste containing this compound.

G Workflow for this compound Waste Handling start Waste Generated is_solid Is the waste primarily solid (e.g., pure compound, contaminated material)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in a labeled container for 'Solid Halogenated Organic Waste' is_solid->solid_container Yes liquid_container Collect in a labeled HDPE or glass carboy for 'Liquid Halogenated Organic Waste' is_liquid->liquid_container Yes storage Seal container and move to Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_pickup Arrange for EH&S Disposal storage->ehs_pickup

Caption: Decision workflow for handling this compound waste.

References

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? . CountyOffice.org - YouTube. [Link]

  • Halogenated Solvents . Princeton University Environmental Health & Safety. [Link]

  • Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazardous waste acceptance conditions . University of Groningen. [Link]

  • Hazard Communication - Appendix B . Occupational Safety and Health Administration (OSHA). [Link]

  • Labeling Halogenated Hydrocarbon Solvent Containers . ASTM International. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • OSHA Requirements for HazCom Compliance . National Association of Safety Professionals (NASP). [Link]

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A Senior Application Scientist's Guide to Handling 3-Bromo-2-methoxy-6-methylpyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-2-methoxy-6-methylpyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the protocols outlined here are synthesized from established data on structurally similar brominated and methoxylated pyridine derivatives. This approach ensures a robust and cautious methodology, prioritizing the well-being of laboratory personnel.

The causality behind these protocols is clear: pyridine derivatives can present significant health hazards, including skin and eye irritation, respiratory tract irritation, and potential toxicity if ingested or inhaled.[1][2][3][4] Therefore, our defense is a multi-layered system of engineering controls, personal protective equipment, and rigorous operational discipline.

Hazard Assessment and Core Protective Measures

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][4] Vapors may also cause respiratory irritation.[3][4] Consequently, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a mandatory prerequisite for handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure. Each component is critical to creating a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Direct contact with pyridine derivatives can cause serious eye irritation or damage.[1] Therefore, chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[1][5] In situations involving a risk of splashing, such as when transferring larger volumes, a full-face shield must be worn in addition to safety goggles.[1][6]

  • Hand Protection : The skin is a primary route of exposure. Chemically resistant gloves are essential. While nitrile gloves are commonly used, it is crucial to verify their resistance to pyridine-based compounds and to change them frequently, especially after direct contact.[7][8] Always inspect gloves for tears or punctures before use. For prolonged handling, consider gloves made of more robust materials like neoprene or butyl rubber.[9]

  • Body Protection : A flame-retardant laboratory coat, fully fastened, is required to protect against accidental spills and skin contact.[9] For operations with a higher risk of significant spillage, impervious clothing or a chemical-resistant apron should be utilized.[6]

  • Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7][8][10] If engineering controls are insufficient or in the event of a significant spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[2][5]

Summary of Mandatory Personal Protective Equipment
Protection TypeSpecific RecommendationsRationale & Standard
Eye/Face Protection Tightly-fitting chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard.Protects against splashes and vapors that can cause severe eye irritation.[1] Conforms to OSHA 1910.133 or EN166.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use and change frequently.Prevents skin contact, a primary route for harmful exposure.[7][8][9]
Body Protection Flame-retardant lab coat, fully fastened. Chemical-resistant apron for larger quantities.Protects skin from accidental spills and contamination.[9]
Respiratory Protection All work must be performed in a chemical fume hood. Use a NIOSH-approved respirator with an organic vapor filter if ventilation is inadequate.Prevents inhalation of vapors which can cause respiratory tract irritation.[2][5][7][8]

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe handling of this compound, ensuring safety at every stage from preparation to disposal.

Preparation and Planning
  • Step 1.1: Risk Assessment: Before any work begins, conduct a thorough risk assessment for the entire experimental procedure.

  • Step 1.2: Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Step 1.3: Assemble PPE: Gather all necessary PPE as detailed in the table above.

  • Step 1.4: Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][6][10]

Handling the Chemical
  • Step 2.1: Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Step 2.2: Transport Chemical: Keep the container of this compound tightly closed and transport it in a secondary container.

  • Step 2.3: Perform Operations: Conduct all weighing, measuring, and transferring of the chemical exclusively within the fume hood.[7] Use non-sparking tools if the compound is determined to be flammable.[11]

  • Step 2.4: Maintain Awareness: Avoid working alone. Ensure colleagues are aware of the materials you are handling.

Post-Handling and Cleanup
  • Step 3.1: Secure Compound: Tightly close the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][7]

  • Step 3.2: Decontaminate: Thoroughly decontaminate all glassware and surfaces that came into contact with the chemical.

  • Step 3.3: Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of your skin or clothing.

  • Step 3.4: Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[12]

Waste Disposal Plan
  • Step 4.1: Segregate Waste: Dispose of any material contaminated with this compound, including gloves, pipette tips, and empty containers, into a clearly labeled hazardous waste container designated for halogenated organic compounds.[8]

  • Step 4.2: Professional Disposal: Do not dispose of this chemical down the drain. All waste must be handled and disposed of by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[8][9]

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS & Assess Risks prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 h1 Don PPE (Gloves, Goggles, Lab Coat) prep3->h1 Proceed to Handling h2 Work Exclusively in Fume Hood h1->h2 h3 Weigh & Transfer Chemical h2->h3 h4 Perform Experiment h3->h4 spill Chemical Spill h3->spill If Spill Occurs exposure Personal Exposure h3->exposure If Exposure Occurs c1 Secure Compound in Storage h4->c1 Procedure Complete c2 Decontaminate Surfaces & Glassware c1->c2 c3 Segregate Halogenated Waste c2->c3 c4 Dispose via Certified Contractor c3->c4

Caption: Workflow for handling this compound.

Emergency Operational Plans

In the event of an emergency, a swift and informed response is critical to mitigating harm.

Personal Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][13] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][13]

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, relying on the fume hood to contain vapors.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.

  • Collect : Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.[8]

By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your laboratory's operational integrity, ensuring that your valuable research is conducted safely and responsibly.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet - 2-Amino-3,5-dibromo-6-methylpyridine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.